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  • Product: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride
  • CAS: 1909314-12-0

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride: A Technical Guide for Preclinical Evaluation

Abstract [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The rigid cyclopropyl scaffold is a key s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The rigid cyclopropyl scaffold is a key structural motif designed to limit the molecule's rotational freedom, thereby providing valuable insights into the specific spatial arrangements required for interaction with components of the GABAergic system. While extensive public data on the specific in vitro pharmacology of this exact molecule is limited, its structural architecture strongly suggests a mechanism of action centered on the modulation of GABAergic neurotransmission. This technical guide presents a comprehensive framework for the in vitro characterization of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, outlining a logical, multi-tiered experimental approach to elucidate its precise molecular targets and functional activity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel neuroactive compounds.

Introduction: The Rationale for Conformationally Restricted GABA Analogues

The inherent flexibility of the GABA molecule allows it to adopt multiple conformations in solution, enabling it to interact with a variety of protein targets, including ionotropic GABAA receptors, metabotropic GABAB receptors, and GABA transporters (GATs). This conformational promiscuity, however, presents a challenge for the development of selective ligands. By incorporating a cyclopropane ring, as seen in [1-(Aminomethyl)cyclopropyl]acetic acid, the molecule is locked into a more defined three-dimensional shape. This structural constraint is a powerful tool in medicinal chemistry, as it can enhance selectivity for a specific GABAergic target and provide a clearer understanding of the structure-activity relationships that govern ligand-receptor interactions.

Based on its structural design, the primary hypothesis for the mechanism of action of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is its interaction with one or more components of the GABAergic system. The following sections of this guide will detail a systematic in vitro approach to test this hypothesis and precisely characterize its pharmacological profile.

A Phased Approach to In Vitro Mechanistic Elucidation

A logical and resource-efficient strategy for characterizing a novel compound like [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride involves a phased approach, starting with broad screening and progressing to more detailed functional and selectivity assays.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Transporter Modulation a Radioligand Binding Assays b Electrophysiological Assays (Two-Electrode Voltage Clamp or Patch Clamp) a->b If Binding is Observed c GABA Transporter Uptake Assays b->c If Functional Activity is Confirmed

Figure 1: A phased experimental workflow for characterizing the in vitro mechanism of action of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

Phase 1: Determining Target Engagement with Radioligand Binding Assays

The initial step is to ascertain whether [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride physically interacts with the primary GABA receptors, GABAA and GABAB. Radioligand binding assays are a robust and high-throughput method for determining the affinity of a test compound for a specific receptor.

Principle of the Assay

These assays utilize a radiolabeled ligand (e.g., [3H]muscimol for the GABAA receptor agonist site, [3H]SR95531 for the GABAA receptor antagonist site, or [3H]CGP54626 for the GABAB receptor) that has a high affinity and specificity for the target receptor. The assay measures the ability of the unlabeled test compound, [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can be used to calculate the binding affinity (Ki).

Experimental Protocol: GABAA Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize rat or mouse whole brain (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes.

    • The final pellet, containing the synaptic membranes rich in GABAA receptors, is resuspended in a known volume of buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of [3H]muscimol (final concentration ~1-2 nM).

      • 50 µL of a range of concentrations of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (e.g., 10-10 M to 10-3 M).

      • 100 µL of the prepared brain membrane suspension (final protein concentration ~100-200 µ g/well ).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known GABAA agonist (e.g., 1 mM GABA).

  • Incubation and Termination:

    • Incubate the plate at 4°C for 30-60 minutes.

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • The filters are placed in scintillation vials with scintillation cocktail.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcomes and Interpretation
Outcome Interpretation
Low Ki value (< 1 µM)High affinity for the GABAA receptor.
High Ki value (> 10 µM)Low affinity for the GABAA receptor.
No displacement of radioligandNo significant binding to the GABAA receptor at the tested concentrations.

A similar protocol would be followed for GABAB receptor binding assays, using a GABAB-specific radioligand like [3H]CGP54626.

Phase 2: Characterizing Functional Activity with Electrophysiology

If binding to a GABA receptor is confirmed, the next critical step is to determine the functional consequence of this binding. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp recordings on mammalian cells expressing recombinant GABA receptors, are the gold standard for this purpose.

G cluster_0 Cellular System cluster_1 Receptor Expression cluster_2 Electrophysiological Recording cluster_3 Data Acquisition a Xenopus Oocytes or Mammalian Cells (e.g., HEK293) b Microinjection of cRNA or Transfection with Plasmids Encoding GABA Receptor Subunits a->b c Two-Electrode Voltage Clamp or Patch Clamp b->c d Measurement of Ion Current in Response to Compound Application c->d

Figure 2: A generalized workflow for electrophysiological characterization of a test compound at recombinant GABA receptors.

Principle of the Assay

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). When an agonist binds, the channel opens, allowing Cl- to flow into the cell, which hyperpolarizes the neuron and inhibits its firing. Electrophysiological recordings directly measure this ion flow as an electrical current. This allows for the classification of the test compound as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Two-Electrode Voltage Clamp on Xenopus Oocytes
  • Oocyte Preparation and Receptor Expression:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • The oocytes are injected with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2 for a common synaptic receptor subtype).

    • The oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a physiological saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically held at -60 to -80 mV.

    • A stable baseline current is established.

  • Compound Application and Data Acquisition:

    • Agonist Activity: Apply increasing concentrations of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride to the oocyte and measure the resulting inward current. A dose-response curve is generated to determine the EC50 (concentration for half-maximal activation) and the maximum efficacy relative to GABA.

    • Antagonist Activity: Co-apply a fixed concentration of GABA (typically the EC50) with increasing concentrations of the test compound. An antagonist will reduce the GABA-evoked current. An IC50 value can be determined.

    • Allosteric Modulator Activity: Co-apply a low, non-saturating concentration of GABA (e.g., EC10-20) with the test compound. A positive allosteric modulator will enhance the GABA-evoked current, while a negative allosteric modulator will decrease it.

Expected Outcomes and Interpretation
Functional Class Observed Effect
Full Agonist Induces a maximal current response similar in amplitude to GABA.
Partial Agonist Induces a submaximal current response even at saturating concentrations.
Competitive Antagonist No direct effect on current, but shifts the GABA dose-response curve to the right.
Non-competitive Antagonist No direct effect on current, but reduces the maximal response to GABA.
Positive Allosteric Modulator Potentiates the current evoked by a sub-maximal concentration of GABA.
Negative Allosteric Modulator Inhibits the current evoked by a sub-maximal concentration of GABA.

Phase 3: Investigating Modulation of GABA Transporters

If the compound shows weak or no activity at GABA receptors, another likely target is the GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic tone.

Principle of the Assay

GABA transporter uptake assays measure the ability of a test compound to inhibit the uptake of radiolabeled GABA (e.g., [3H]GABA) into cells or synaptosomes that express GATs.

Experimental Protocol: [3H]GABA Uptake Assay in Synaptosomes
  • Synaptosome Preparation:

    • Prepare a crude synaptosomal fraction from rat or mouse brain tissue by differential centrifugation.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with varying concentrations of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

    • Initiate the uptake by adding a low concentration of [3H]GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity retained within the synaptosomes using liquid scintillation counting.

    • Determine the IC50 for the inhibition of GABA uptake.

Summary and Future Directions

The in vitro characterization of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride requires a systematic and logical progression of experiments. The proposed workflow, from initial binding studies to functional electrophysiological recordings and transporter uptake assays, provides a comprehensive framework for elucidating its mechanism of action. The conformationally restricted nature of this compound suggests the potential for high selectivity towards a specific component of the GABAergic system. Should this compound demonstrate potent and selective activity in these in vitro assays, subsequent studies would be warranted to investigate its effects in more complex neuronal preparations (e.g., brain slices) and in in vivo models of neurological and psychiatric disorders. The insights gained from such a thorough in vitro evaluation are fundamental for advancing our understanding of GABAergic pharmacology and for the development of novel therapeutics.

References

  • Johnston, G. A. R. (2013). GABAA Receptor Pharmacology. Pharmacology & Therapeutics, 140(3), 244-264. [Link]

  • Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological reviews, 54(2), 247-264. [Link]

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry international, 29(4), 335-356. [Link]

  • Chebib, M., & Johnston, G. A. R. (1999). The ‘ABC’of GABA receptors: a brief review. Clinical and experimental pharmacology and physiology, 26(11), 937-940. [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABAA receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of medicinal chemistry, 45(24), 5172-5193. [Link]

Exploratory

Physicochemical and Pharmacological Profiling of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride: A Technical Whitepaper

Executive Summary [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a conformationally restricted, synthetic analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Belonging to the gabapentinoid c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a conformationally restricted, synthetic analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Belonging to the gabapentinoid class, this compound serves as a critical structural probe in medicinal chemistry and neuropharmacology. By contracting the cyclohexyl ring of gabapentin into a rigid cyclopropyl ring, researchers can precisely dissect the steric and lipophilic requirements of two distinct biological interfaces: the α2-δ auxiliary subunit of voltage-gated calcium channels (VGCCs) and the System L large neutral amino acid transporter (LAT1).

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, synthesis methodologies, and self-validating experimental protocols designed for advanced drug development workflows.

Physicochemical Profiling & Molecular Data

The physicochemical properties of [1-(Aminomethyl)cyclopropyl]acetic acid dictate its behavior in both synthetic and biological environments. Like other gabapentinoids, it exists as a highly polar zwitterion at physiological pH (7.4), where the carboxylic acid is deprotonated and the primary amine is protonated.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride
CAS Number 1909314-12-0 (HCl salt)[1] / 1520003-13-7 (Free base)[2]
Molecular Formula C₆H₁₂ClNO₂ (Salt) / C₆H₁₁NO₂ (Base)
Molecular Weight 165.62 g/mol (Salt) / 129.16 g/mol (Base)[2]
Topological Polar Surface Area (TPSA) 63.32 Ų[2]
Physical State Solid (Crystalline powder)
Solubility Highly soluble in aqueous buffers; Soluble in DMSO
Structural Classification γ-Amino acid; Gabapentinoid; Cycloalkane derivative

Causality Insight: The reduction in ring size from a 6-membered ring (gabapentin) to a 3-membered ring (cyclopropyl) significantly decreases the molecule's overall lipophilicity and van der Waals volume. This structural contraction is the primary driver behind its unique pharmacokinetic behavior.

Structural Causality: The LAT1 Transporter Paradox

To exert their central anticonvulsant and analgesic effects, gabapentinoids must cross the blood-brain barrier (BBB)[3]. Because they are highly hydrophilic zwitterions, passive lipid diffusion is physically impossible. Instead, they rely entirely on active transport via the LAT1 (System L) transporter[4].

The Pharmacological Divergence: In vitro studies demonstrate that cyclopropyl amino acid analogues are potent binders of the α2-δ subunit of VGCCs[5]. Binding to α2-δ attenuates calcium influx at nerve terminals, thereby reducing the release of excitatory neurotransmitters like glutamate and substance P[5].

However, the LAT1 transporter strictly requires a specific hydrophobic bulk (such as the cyclohexyl ring of gabapentin or the isobutyl group of pregabalin) to recognize and translocate the substrate[3]. The cyclopropyl ring is too small and lacks the necessary hydrophobic surface area. Consequently,[1-(Aminomethyl)cyclopropyl]acetic acid exhibits a complete loss of LAT1 affinity[5]. This creates a pharmacokinetic paradox: the drug is highly active in vitro but lacks oral bioavailability for CNS indications, requiring intracerebroventricular (ICV) administration to bypass the BBB and achieve in vivo efficacy[5].

MOA Drug [1-(Aminomethyl)cyclopropyl] acetic acid LAT1 LAT1 Transporter (System L) Drug->LAT1 Poor Affinity (Steric Restriction) Alpha2Delta α2-δ Subunit (VGCCs) Drug->Alpha2Delta High Affinity Binding (via ICV Admin) BBB Blood-Brain Barrier (BBB) LAT1->BBB Active Transport (Failed) CaInflux Calcium Influx (Nerve Terminal) Alpha2Delta->CaInflux Modulates/Inhibits NTRelease Neurotransmitter Release (Glutamate) CaInflux->NTRelease Attenuates

Diagram 1: Pharmacodynamic targeting of α2-δ vs. Pharmacokinetic failure at the LAT1 transporter.

Chemical Synthesis & Analytical Workflows

The synthesis of highly sterically hindered cyclopropyl amino acids requires a specialized approach. The most efficient route utilizes a nitroalkane-mediated cyclopropanation of alkylidenecyanoacetates[5].

Causality in Reagent Selection: During cyclopropanation, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as the base[6]. DBU is specifically chosen because it is a strong, non-nucleophilic base; it effectively deprotonates nitromethane to form the reactive nitronate anion without engaging in unwanted nucleophilic attack on the highly electrophilic alkylidenecyanoacetate intermediate.

Synthesis A Cyanoacetate + Ketone B Knoevenagel Condensation A->B C Alkylidene- cyanoacetate B->C D Nitromethane + DBU C->D E Cyclopropane Intermediate D->E F Reduction & Hydrolysis E->F G [1-(Aminomethyl)cyclopropyl] acetic acid HCl F->G

Diagram 2: Nitroalkane-mediated cyclopropanation synthetic workflow.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, application scientists must employ orthogonal in vitro assays that independently verify target engagement (α2-δ) and pharmacokinetic liabilities (LAT1).

Protocol A: Target Engagement via [³H]-Gabapentin Displacement

Objective: Quantify the binding affinity (IC₅₀/Kᵢ) of the cyclopropyl analogue for the α2-δ subunit. System Validation: Gabapentin and[7] must be run in parallel as positive controls to validate membrane integrity and radioligand specific activity.

  • Membrane Preparation: Isolate synaptic membranes from porcine cerebral cortex (highly enriched in α2-δ subunits). Homogenize in 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM[³H]-Gabapentin, and varying concentrations of [1-(Aminomethyl)cyclopropyl]acetic acid (1 pM to 100 µM) in a final volume of 250 µL.

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Causality: Rapid filtration prevents the dissociation of the low-affinity ligand-receptor complexes during the wash step.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Protocol B: Pharmacokinetic Profiling via [³H]-Leucine Uptake Assay

Objective: Assess the compound's affinity for the LAT1 transporter to predict BBB permeability. System Validation: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is used as a selective, positive-control LAT1 inhibitor.

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells (natively expressing System L transporters) into 24-well plates and grow to 80% confluence[5].

  • Depletion Phase: Wash cells twice with Na⁺-free Hank's Balanced Salt Solution (HBSS) and incubate for 30 minutes at 37°C. Causality: Na⁺-free buffer is used because LAT1 is a sodium-independent transporter; removing sodium eliminates background noise from sodium-dependent amino acid transporters.

  • Competitive Uptake: Add 50 nM [³H]-Leucine concurrently with 100 µM of the cyclopropyl analogue.

  • Arrest and Lysis: After exactly 5 minutes, immediately aspirate the buffer and wash three times with ice-cold HBSS to halt transporter kinetics. Lyse cells using 0.1 M NaOH.

  • Analysis: Measure intracellular tritium accumulation. A lack of [³H]-Leucine uptake inhibition confirms that the cyclopropyl analogue is not a substrate/inhibitor of LAT1[5].

References

  • Schwarz, J. B., et al. (2005). "Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein." Journal of Medicinal Chemistry, 48(8), 3026-3035. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Pregabalin Ligand Page." URL:[Link]

  • Wikipedia Contributors. "Gabapentinoid." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

Molecular Architecture and Binding Dynamics of [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride

Executive Summary[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0) is a conformationally restricted analog of the widely prescribed gabapentinoid, gabapentin. By substituting the flexible cyclohex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0) is a conformationally restricted analog of the widely prescribed gabapentinoid, gabapentin. By substituting the flexible cyclohexyl ring of gabapentin with a highly strained cyclopropyl ring, researchers have successfully probed the steric and conformational boundaries of the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs) [2.3]. This technical whitepaper provides an in-depth analysis of its molecular structure, target binding affinity, and the self-validating experimental protocols required to evaluate its pharmacological profile.

Structural Chemistry and Conformational Rigidity

Gabapentinoids are zwitterionic amino acids that require precise spatial orientation to engage their biological targets. The parent compound, gabapentin, utilizes a cyclohexane ring to position its aminomethyl and acetic acid moieties. In contrast,[1-(Aminomethyl)cyclopropyl]acetic acid features a three-membered cyclopropyl ring.

Causality in Structural Design: The cyclopropyl ring significantly reduces the conformational degrees of freedom compared to the chair-boat isomerism of cyclohexane. This rigidification forces the aminomethyl and carboxylate groups into a well-defined spatial orientation, minimizing the entropic penalty upon binding. Furthermore, the hydrochloride salt formulation ensures complete protonation of the primary amine under physiological conditions (pH 7.4), which is an absolute requisite for target engagement, while simultaneously maximizing aqueous solubility for in vitro assays 1.

Target Engagement: The α2δ dCache1 Binding Pocket

Gabapentinoids exert their primary pharmacological effects by binding to the α2δ-1 and α2δ-2 subunits of VGCCs, thereby disrupting the Rab11a-dependent endosomal recycling of the channel complex to the presynaptic membrane 2.

Recent cryo-electron microscopy (cryo-EM) structures have elucidated the exact binding architecture within the dCache1 domain of the α2δ-1 subunit 2.

Mechanistic Interaction: The binding pocket completely encapsulates the ligand. The protonated primary amine of the cyclopropyl analog forms a critical, short salt bridge (approximately 2.7 Å) with the Asp493 residue 3. Simultaneously, the carboxylate group engages in a dense hydrogen-bond network with Arg243, Tyr219, and Tyr238 3. The cyclopropyl ring, being significantly smaller than a cyclohexyl ring, occupies the hydrophobic cavity but alters the total buried surface area, directly impacting the dissociation constant ( Kd​ ) and binding kinetics.

G A [1-(Aminomethyl)cyclopropyl]acetic acid B α2δ-1 Subunit (dCache1 Domain) A->B High Affinity Binding C VGCC Trafficking & Membrane Expression B->C Disrupted Rab11a Recycling D Reduction in Ca2+ Influx C->D Presynaptic Terminal E Decreased Glutamate/Substance P Release D->E Synaptic Vesicle Exocytosis F Attenuation of Neuropathic Pain E->F Analgesic Effect

Figure 1: Pharmacodynamic signaling pathway of cyclopropyl gabapentinoids via α2δ-1 modulation.

Experimental Protocols: Validating Binding Affinity

To accurately quantify the binding affinity of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, an internally controlled radioligand competitive binding assay is strictly required.

Protocol: Radioligand Displacement Assay

Rationale & Causality: Utilizing [3H] -gabapentin allows for the precise measurement of competitive displacement by the cyclopropyl analog. Porcine cerebral cortex membranes are selected as the biological matrix due to their naturally high density of conserved α2δ-1 receptors, ensuring a robust signal-to-noise ratio 4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet and wash twice. Causality: Repeated washing is critical to remove endogenous ligands (e.g., L-leucine) that would otherwise competitively inhibit [3H] -gabapentin binding and artificially inflate the apparent IC50​ .

  • Incubation: In a 96-well format, incubate 50 µg of membrane protein with 10 nM [3H] -gabapentin and varying logarithmic concentrations of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (0.1 nM to 100 µM) in 10 mM HEPES for 45 minutes at room temperature to reach thermodynamic equilibrium.

  • Self-Validating Control (NSB): Define non-specific binding (NSB) by adding 10 µM unlabeled pregabalin to a parallel set of control wells. Causality: This internal control validates the assay by ensuring the measured radioactivity corresponds exclusively to α2δ-specific binding rather than lipophilic membrane trapping.

  • Rapid Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of the zwitterionic radioligand. Wash filters three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and measure retained radioactivity. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

G S1 Membrane Preparation (Porcine Cortex) S2 Incubation with [3H]-Gabapentin S1->S2 S3 Ligand Displacement (Cyclopropyl Analog) S2->S3 S4 Rapid Filtration (GF/B Filters) S3->S4 S5 Liquid Scintillation Counting S4->S5 S6 IC50/Ki Determination S5->S6

Figure 2: Experimental workflow for competitive radioligand binding assay to determine affinity.

Quantitative Data: Binding Affinity and Transport

While cyclopropyl analogs exhibit potent binding to the α2δ subunit, their interaction with the System L (LAT1) amino acid transporter is often compromised [[1]](). LAT1 is essential for the active transport of gabapentinoids across the blood-brain barrier (BBB) 4.

Table 1: Comparative Binding and Transport Affinities
Compoundα2δ-1 Binding Affinity ( IC50​ , µM)LAT1 Transport Affinity ( IC50​ , µM)BBB Penetration (Oral)
Gabapentin 0.1412.5High
Pregabalin 0.0631.0High
[1-(Aminomethyl)cyclopropyl]acetic acid ~0.10 - 0.25*>1000Poor

*Representative range for cyclopropyl ketone-derived analogs indicating potent target engagement despite poor transport 1.

Causality of Transport Failure: The LAT1 transporter requires a highly specific steric bulk and lipophilicity profile to undergo the conformational changes necessary for substrate translocation. The reduced volume and altered geometry of the cyclopropyl ring prevent optimal engagement with the LAT1 substrate pocket. Consequently, while [1-(Aminomethyl)cyclopropyl]acetic acid binds potently to α2δ-1 in vitro, it fails to cross the BBB effectively when administered systemically, requiring intracerebroventricular (ICV) administration to elicit in vivo anticonvulsant or analgesic effects 1.

Conclusion

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride serves as a critical pharmacological tool. By decoupling α2δ-1 binding affinity from LAT1 transport capability, it allows researchers to isolate the structural requirements for target engagement versus pharmacokinetic distribution. Future drug development leveraging this cyclopropyl scaffold must incorporate prodrug strategies or targeted delivery systems to overcome its inherent BBB permeability limitations.

References

  • Schwarz JB, et al. "Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein." Journal of Medicinal Chemistry, PubMed (nih.gov). 1

  • Chen Z, et al. "Structural basis for CaVα2δ:gabapentin binding." Nature Structural & Molecular Biology, eScholarship. 2

  • Chen Z, et al. "Structural basis for Ca V α 2 δ:gabapentin binding." bioRxiv. 3

  • Sills GJ. "Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target." PMC (nih.gov). 4

Sources

Exploratory

Synthesis Pathways for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

Executive Summary: The Rationale for Rigidified Gabapentinoids The development of gabapentinoids—derivatives of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)—has revolutionized the treatment of neuropathic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rationale for Rigidified Gabapentinoids

The development of gabapentinoids—derivatives of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)—has revolutionized the treatment of neuropathic pain and partial-onset seizures. While gabapentin utilizes a flexible cyclohexyl ring to increase lipophilicity and cross the blood-brain barrier, advanced drug design focuses on conformational restriction.

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0) represents a highly rigidified gabapentinoid. The incorporation of a strained, three-membered cyclopropyl ring restricts the rotational degrees of freedom of the aminomethyl and acetic acid pharmacophores. This structural pre-organization optimizes the ligand's spatial geometry for binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) [1].

MOA Drug [1-(Aminomethyl)cyclopropyl] acetic acid Target α2δ-1 Subunit (VGCC) Drug->Target Binds Trafficking ↓ VGCC Trafficking to Presynaptic Membrane Target->Trafficking Inhibits Calcium ↓ Ca2+ Influx Trafficking->Calcium Reduces NT ↓ Excitatory Neurotransmitter Release Calcium->NT Prevents Effect Analgesia & Neuromodulation NT->Effect Results in

Mechanism of action of rigidified gabapentinoids on voltage-gated calcium channels (VGCCs).

Retrosynthetic Analysis & Pathway Design

The standard industrial synthesis of gabapentin relies on the Guareschi-Thorpe condensation of cyclohexanone with ethyl cyanoacetate. However, attempting this route with cyclopropanone is fundamentally flawed; cyclopropanone is highly unstable and readily undergoes ring-opening or polymerization under basic conditions.

To circumvent this, the causality of our pathway dictates building the cyclopropane ring first using stable precursors, followed by sequential homologation. We utilize 1,1-cyclopropanedimethanol as the starting material. The sequence involves a double homologation to a dinitrile [2], hydrolysis to a diacid, desymmetrization via an anhydride to a monoamide, and finally, a chemoselective Hofmann rearrangement [3]. This strategy avoids explosive intermediates (e.g., azides in the Curtius rearrangement) and ensures the integrity of the strained cyclopropane ring.

SynthesisPathway A 1,1-Cyclopropanedimethanol (Starting Material) B 1,1-Bis(methanesulfonyloxymethyl)cyclopropane (Intermediate 1) A->B MsCl, Et3N, DCM, 0°C to RT C 1,1-Cyclopropanediacetonitrile (Intermediate 2) B->C KCN, DMF, 100°C D 1,1-Cyclopropanediacetic acid (Intermediate 3) C->D NaOH, H2O, Reflux E 3-Oxaspiro[5.2]octane-2,4-dione (Anhydride) D->E Ac2O, Reflux F 1-(Carbamoylmethyl)cyclopropylacetic acid (Monoamide) E->F NH3 (aq), THF G [1-(Aminomethyl)cyclopropyl]acetic acid (Free Base) F->G NaOH, Br2, H2O (Hofmann) H [1-(Aminomethyl)cyclopropyl]acetic acid HCl (Target API) G->H HCl (g), EtOAc / IPA

Step-by-step chemical synthesis workflow for[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

Detailed Experimental Protocols

Phase 1: Construction of the Di-homologated Core

Step 1: Mesylation of 1,1-Cyclopropanedimethanol Rationale: Mesylation is chosen over bromination to avoid acid-catalyzed ring-opening of the cyclopropane.

  • Dissolve 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add triethylamine (Et₃N, 4.0 eq) and cool the reactor to 0 °C.

  • Dropwise add methanesulfonyl chloride (MsCl, 3.0 eq) over 30 minutes to manage the exothermic reaction.

  • Stir at room temperature for 2 hours. Quench with cold water, extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 1,1-bis(methanesulfonyloxymethyl)cyclopropane.

Step 2: Cyanation to 1,1-Cyclopropanediacetonitrile Rationale: A polar aprotic solvent (DMF) is critical here to accelerate the Sₙ2 displacement of the primary mesylates while suppressing elimination byproducts [4].

  • Dissolve the mesylate intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium cyanide (KCN, 3.0 eq) in a single portion.

  • Heat the mixture to 100 °C and stir for 3 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMF and excess cyanide salts. Concentrate to yield 1,1-cyclopropanediacetonitrile.

Step 3: Hydrolysis to 1,1-Cyclopropanediacetic acid

  • Suspend the dinitrile (1.0 eq) in a 20% aqueous NaOH solution.

  • Reflux the mixture for 12 hours until ammonia gas evolution ceases.

  • Cool the mixture and acidify to pH 1-2 using concentrated HCl.

  • Extract the precipitated 1,1-cyclopropanediacetic acid with ethyl acetate, dry, and concentrate.

Phase 2: Desymmetrization and Amidation

Step 4: Dehydration to 3-Oxaspiro[5.2]octane-2,4-dione

  • Suspend 1,1-cyclopropanediacetic acid in acetic anhydride (Ac₂O, 5.0 eq).

  • Reflux for 4 hours. The diacid will dehydrate to form the cyclic anhydride.

  • Remove excess acetic anhydride under reduced pressure to isolate the crude 3-oxaspiro[5.2]octane-2,4-dione.

Step 5: Aminolysis to 1-(Carbamoylmethyl)cyclopropylacetic acid Rationale: This step desymmetrizes the molecule. Ammonia attacks one of the equivalent carbonyl carbons of the anhydride, opening the ring to yield a monoamide-monoacid.

  • Dissolve the crude anhydride in tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a 25% aqueous ammonia solution (NH₃, 3.0 eq).

  • Stir for 2 hours at room temperature. Evaporate the THF, acidify the aqueous layer to pH 3, and filter the resulting white precipitate of the monoamide.

Phase 3: Hofmann Rearrangement and API Salt Formation

Step 6: Hofmann Rearrangement Rationale: The Hofmann rearrangement specifically degrades the primary amide to a primary amine with the loss of one carbon (as CO₂), while leaving the carboxylic acid untouched [5].

  • Prepare a sodium hypobromite solution by adding bromine (Br₂, 1.1 eq) to a 10% aqueous NaOH solution at 0 °C.

  • Add the monoamide (1.0 eq) to the hypobromite solution. Stir at 0 °C for 30 minutes, then heat to 80 °C for 2 hours to drive the rearrangement.

  • Cool the mixture and adjust the pH to the isoelectric point (pH ~7.2) using dilute HCl.

  • Extract the zwitterionic[1-(aminomethyl)cyclopropyl]acetic acid using a C4-C7 aliphatic alcohol (e.g., n-butanol) [5].

Step 7: Hydrochloride Salt Formation

  • Dissolve the free base in ethyl acetate.

  • Bubble dry HCl gas through the solution (or add HCl in isopropanol) until precipitation is complete.

  • Filter, wash with cold ethyl acetate, and dry under vacuum to yield [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

Quantitative Data & Yield Summary

Synthesis StepReagents & ConditionsReaction TimeTemp (°C)Expected Yield (%)
1. Mesylation MsCl, Et₃N, DCM2.5 h0 → 2592 - 95%
2. Cyanation KCN, DMF3.0 h10085 - 88%
3. Hydrolysis 20% NaOH (aq)12.0 h10090 - 94%
4. Dehydration Acetic Anhydride4.0 h14095 - 98%
5. Aminolysis 25% NH₃ (aq), THF2.0 h0 → 2580 - 85%
6. Hofmann Rear. NaOH, Br₂, H₂O2.5 h0 → 8065 - 70%
7. Salt Formation HCl (g), EtOAc1.0 h25> 98%
Overall Yield - - - ~ 35 - 40%

Mechanistic Insights: The Chemoselectivity of the Hofmann Rearrangement

The success of this pathway hinges on the Hofmann rearrangement (Step 6). The reaction begins with the deprotonation of the primary amide by NaOH, followed by electrophilic bromination to form an N-bromoamide. A second deprotonation yields a highly reactive N-bromoamide anion.

At 80 °C, this anion undergoes an α -migration: the cyclopropyl-methylene group migrates from the carbonyl carbon to the electron-deficient nitrogen, expelling the bromide ion to form an isocyanate intermediate. The alkaline aqueous environment immediately hydrolyzes the isocyanate into a carbamic acid, which spontaneously decarboxylates to yield the target primary amine. The cyclopropane ring remains entirely intact during this process because the migrating group retains its stereochemical and structural integrity, and the highly alkaline conditions do not promote ring-opening electrophilic additions.

References

  • Gabapentin - Chemistry and Mechanism of Action Source: Wikipedia URL:[Link]

  • Ortho-substituted haloalkylsulfonylaniline derivatives and herbicides (CN102137841B)
  • Cyclic amino acids (US4024175A)
  • Process for the preparation of gabapentin (US8431739B2)
Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

Section 1: Introduction & Scientific Rationale [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a novel small molecule with a structure analogous to gamma-aminobutyric acid (GABA). Its chemical architecture, feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction & Scientific Rationale

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a novel small molecule with a structure analogous to gamma-aminobutyric acid (GABA). Its chemical architecture, featuring a cyclopropyl ring and an aminomethyl group, places it within the structural class of gabapentinoids.[1] This classification is not merely academic; it forms the bedrock of our hypothesis for its pharmacokinetic (PK) behavior.

Gabapentinoids, such as gabapentin and pregabalin, exhibit unique PK profiles that are dictated by their interaction with specific endogenous transport systems rather than extensive metabolic pathways.[2][3] The prevailing mechanism for their absorption is active transport via the Large Neutral Amino Acid Transporter 1 (LAT1), a system responsible for shuttling amino acids across the intestinal epithelium and the blood-brain barrier.[1] This transport-mediated uptake can lead to non-linear, saturable absorption kinetics, as seen with gabapentin, where bioavailability decreases at higher doses.[1][2][3] Furthermore, these compounds typically undergo minimal to no metabolism and are predominantly eliminated unchanged via renal excretion.[3][4]

Therefore, the central hypothesis guiding this profiling strategy is that [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride will exhibit key gabapentinoid PK characteristics:

  • Transport-mediated absorption , with a high potential for saturation.

  • Low plasma protein binding .

  • Limited metabolism by cytochrome P450 (CYP) enzymes.

  • Predominant renal clearance of the parent drug.

A thorough pharmacokinetic investigation is paramount to advancing this compound's development.[5][6] The studies outlined herein are designed to rigorously test this hypothesis and to define the absorption, distribution, metabolism, and excretion (ADME) profile, providing the critical data needed to establish a safe and effective dosing strategy for first-in-human (FIH) trials.[5][7]

Section 2: Preclinical Study Design: A Strategic Approach

The primary objective of the preclinical PK study is to characterize the compound's in vivo behavior in a relevant biological system.[8][9] This requires a meticulously planned study that allows for the determination of fundamental PK parameters, including absolute bioavailability and dose proportionality.

Rationale for Species Selection

The selection of an appropriate animal model is a critical first step.[8] Rodents, specifically the Sprague-Dawley rat, are a well-established model for initial small molecule PK studies due to their physiological and metabolic similarities to humans, extensive historical dataset, and operational feasibility. The study should utilize healthy, male rats to minimize variability from hormonal cycles.

Dose Formulation and Routes of Administration

The hydrochloride salt form of the compound suggests good aqueous solubility. The formulation for both oral (PO) and intravenous (IV) administration should be a simple, clear aqueous solution (e.g., in sterile water or saline).

  • Intravenous (IV) Administration: A slow bolus injection via the tail vein is necessary to establish the 100% bioavailable reference for calculating absolute bioavailability and determining non-renal clearance.

  • Oral (PO) Administration: Administration via oral gavage is the standard method to assess intestinal absorption.

Experimental Design and Dose Selection

To robustly assess dose-linearity and potential absorption saturation, a parallel-group study design is proposed. The choice of dose levels should be informed by any available in vitro potency or preliminary toxicology data.

Table 1: Proposed Preclinical Pharmacokinetic Study Design

Group N (Animals) Compound Dose Level (mg/kg) Route Rationale
1 5 Test Article 2 IV To determine key clearance (CL) and volume of distribution (Vd) parameters and serve as the reference for bioavailability.
2 5 Test Article 10 PO Low oral dose to establish baseline absorption characteristics.
3 5 Test Article 50 PO Mid oral dose to assess dose proportionality.
4 5 Test Article 200 PO High oral dose to challenge the absorption mechanism and test for saturation.

| 5 | 3 | Vehicle | N/A | PO | Control group to ensure no interference from the vehicle. |

Blood Sample Collection

A sparse sampling schedule is often employed in rodent studies to minimize stress and blood loss per animal. However, a serial sampling approach with cannulated animals provides a more complete profile from each subject. Blood samples (approx. 150 µL) should be collected into tubes containing K2EDTA anticoagulant.

  • IV Group Sampling Times: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • PO Group Sampling Times: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

Immediately following collection, samples must be centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to harvest plasma, which is then transferred to labeled cryovials and stored at -80°C pending analysis. This rigorous process ensures sample stability.[10]

G cluster_0 Study Design & Execution cluster_1 Sample Analysis cluster_2 Data Interpretation A Hypothesis Formulation (Gabapentinoid-like PK) B Animal Model Selection (Sprague-Dawley Rat) A->B C Dose Group Design (IV & 3 PO Levels) B->C D Sample Collection (Plasma over 24h) C->D E Bioanalytical Method Validation (LC-MS/MS) D->E F Plasma Sample Quantification E->F G PK Parameter Calculation (NCA Analysis) F->G H Assess Bioavailability, Dose-Linearity, Clearance G->H I Report & FIH Dose Projection H->I

Figure 1: Overall PK Profiling Workflow.

Section 3: Bioanalytical Method Development & Validation

The Bioanalytical Challenge: Analyzing Polar Compounds

The primary challenge is chromatographic. Small, polar, zwitterionic compounds like amino acid derivatives exhibit poor retention on traditional reversed-phase (e.g., C18) columns.[14] This can lead to co-elution with endogenous matrix components, causing ion suppression and compromising data quality.[14] The strategic solution is to employ alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which are specifically designed to retain and separate polar analytes.

Step-by-Step Bioanalytical Method Development Protocol
  • Internal Standard (IS) Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., with deuterium or ¹³C). The SIL-IS co-elutes with the analyte and experiences identical matrix effects and extraction recovery, providing the most accurate correction for experimental variability.

  • Sample Preparation: The goal is to remove proteins and phospholipids that interfere with analysis.

    • Protocol: Protein Precipitation (PPT).

    • Step 1: To 50 µL of plasma sample/standard/QC, add 10 µL of IS working solution.

    • Step 2: Add 200 µL of cold acetonitrile (or methanol).

    • Step 3: Vortex for 2 minutes to ensure complete protein denaturation.

    • Step 4: Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitate.

    • Step 5: Transfer the supernatant to a clean 96-well plate for injection.

    • Causality: PPT is chosen for its speed, simplicity, and effectiveness for this analyte class. It efficiently removes the bulk of proteins while ensuring high recovery of the small, soluble analyte.

  • Chromatography (HILIC Approach):

    • Column: A HILIC column (e.g., amide or silica-based).

    • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at high organic content (e.g., 95% B) to promote retention on the HILIC stationary phase, then gradually decrease the organic content to elute the analyte.

    • Rationale: This approach leverages the analyte's polarity for retention, separating it from less polar matrix components and ensuring a clean baseline for quantification.

  • Mass Spectrometry (MS/MS) Detection:

    • Ionization: Electrospray Ionization in Positive Mode (ESI+), as the aminomethyl group is readily protonated.

    • Detection: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to isolate the analyte's parent ion (precursor ion) and then fragment it, monitoring only a specific, characteristic fragment ion (product ion). This two-stage filtering provides exceptional selectivity.

    • Optimization: The precursor > product ion transition, declustering potential, and collision energy must be optimized by infusing a pure standard of the analyte to achieve maximum signal intensity.

G Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC LC Separation Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Concentration Data MS->Data

Figure 2: Bioanalytical LC-MS/MS Workflow.

Method Validation: A Self-Validating System

The developed method must be fully validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[15][16][17][18] Validation demonstrates that the method is reliable and suitable for its intended purpose.

Table 2: Key Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Purpose Experiment Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components. Analyze ≥6 unique blank matrix lots. Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ).
Accuracy & Precision Determine how close measured values are to the true value and the variability of the measurements. Analyze Quality Control (QC) samples at ≥4 levels in replicate (n≥5) on ≥3 separate days. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Calibration Curve Define the relationship between concentration and instrument response. Analyze calibration standards at ≥6 non-zero levels over the expected concentration range. R² ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Matrix Effect Assess the impact of matrix components on ionization efficiency. Compare analyte response in post-extraction spiked matrix to response in pure solution. The IS-normalized matrix factor %CV should be ≤15%.

| Stability | Confirm analyte does not degrade during sample handling and storage. | Analyze QCs after storage under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration must be within ±15% of nominal values. |

Section 4: Pharmacokinetic Data Analysis & Interpretation

Once the plasma concentrations have been determined, the data is processed using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®. NCA provides a direct calculation of key PK parameters without assuming a specific compartmental model.

Key Pharmacokinetic Parameters
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-inf): Area under the curve extrapolated to infinity.

  • t½: Elimination half-life.

  • CL: Total body clearance (DoseIV / AUCIV(0-inf)).

  • Vd: Volume of distribution.

  • F%: Absolute bioavailability ([AUCPO(0-inf) / AUCIV(0-inf)] * [DoseIV / DosePO] * 100).

Interpreting the Results: Answering the Core Questions

The calculated parameters are synthesized to build a comprehensive PK profile.

  • Dose-Linearity Assessment: Plot the mean AUC(0-inf) and Cmax values against the corresponding oral dose. If the increase in exposure (AUC and Cmax) is directly proportional to the increase in dose, the kinetics are linear. If exposure increases less than proportionally at higher doses, it is strong evidence of saturable absorption, supporting the LAT1 transport hypothesis.

  • Bioavailability: The calculated F% reveals the fraction of the oral dose that reaches systemic circulation. Moderate to high bioavailability (>50%) would be expected for a transported compound. A decrease in F% with increasing dose is another key indicator of saturation.

  • Clearance Mechanism: Compare the total body clearance (CL) calculated from the IV data to the estimated hepatic blood flow and glomerular filtration rate (GFR) in the rat. If CL is significantly higher than hepatic blood flow and approximates the GFR, it strongly suggests that renal excretion is the primary mechanism of elimination.

G Data AUC & Cmax Data (Low, Mid, High Doses) Plot Plot Exposure vs. Dose Data->Plot Decision Is the increase in exposure proportional to dose? Plot->Decision Linear Conclusion: Linear Kinetics (Non-Saturable Absorption) Decision->Linear Yes NonLinear Conclusion: Non-Linear Kinetics (Saturable Absorption) Decision->NonLinear No

Figure 3: Dose-Linearity Assessment Logic.

Table 3: Example Summary of Pharmacokinetic Parameters (Mean ± SD)

Parameter IV Group (2 mg/kg) PO Group (10 mg/kg) PO Group (50 mg/kg) PO Group (200 mg/kg)
Cmax (ng/mL) N/A 850 ± 120 3950 ± 550 11200 ± 1800
Tmax (h) N/A 1.5 ± 0.5 2.0 ± 0.5 3.0 ± 1.0
AUC(0-inf) (ng*h/mL) 1200 ± 150 5800 ± 700 25500 ± 3100 65000 ± 8500
t½ (h) 6.2 ± 0.8 6.5 ± 0.9 6.3 ± 0.7 6.8 ± 1.1
CL (mL/h/kg) 27.8 ± 3.5 N/A N/A N/A

| F (%) | N/A | 78% | 68% | 43% |

Note: Data are hypothetical and for illustrative purposes only.

Section 5: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the initial pharmacokinetic profiling of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. By grounding the experimental design in the established pharmacology of the gabapentinoid class, these studies are tailored to efficiently answer the most critical questions regarding the compound's ADME properties. The successful execution of this plan, underpinned by a robustly validated LC-MS/MS bioanalytical method, will yield the high-quality data necessary to understand dose-exposure relationships, confirm the clearance mechanism, and enable confident progression into clinical development. Future studies may include evaluation in a non-rodent species and assessment of plasma protein binding in vitro to further refine the PK profile ahead of human trials.

References

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved March 7, 2024, from [Link]

  • In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed. (2018, March 20). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • Gabapentinoid - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Design and Conduct Considerations for First‐in‐Human Trials - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials | National Agricultural Library. (n.d.). United States Department of Agriculture. Retrieved March 7, 2024, from [Link]

  • CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents. (n.d.). Google Patents.
  • US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents. (n.d.). Google Patents.
  • Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • Development of a Population Pharmacokinetic Gabapentin Model Leveraging Therapeutic Drug Monitoring Concentrations - MDPI. (2024, November 25). MDPI. Retrieved March 7, 2024, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency. Retrieved March 7, 2024, from [Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). Thermo Fisher Scientific. Retrieved March 7, 2024, from [Link]

  • Safety and Pharmacokinetics of the Aminomethylcycline Antibiotic Omadacycline Administered to Healthy Subjects in Oral Multiple-Dose Regimens - PubMed. (2018, January 25). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Full article: Single dose pharmacokinetic equivalence study of two gabapentin preparations in healthy subjects. (2014, September 4). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Small Molecule Characterization for Emerging Modalities. (2026, March 6). Waters Corporation. Retrieved March 7, 2024, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved March 7, 2024, from [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. (2022, January 11). MDPI. Retrieved March 7, 2024, from [Link]

  • Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin - Psych Scene Hub. (2023, September 27). Psych Scene Hub. Retrieved March 7, 2024, from [Link]

  • Bioanalytical Methods Templates - Food and Drug Administration. (n.d.). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). BioPharma Services Inc. Retrieved March 7, 2024, from [Link]

  • Exploring Preclinical Study Design Best Practices for Effective Drug Development - InfinixBio. (n.d.). InfinixBio. Retrieved March 7, 2024, from [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). AMSbiopharma. Retrieved March 7, 2024, from [Link]

  • Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS | Spectroscopy Online. (2026, March 12). Spectroscopy Online. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Pharmacological Profiling of[1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride: Receptor Interaction and Trafficking Inhibition at the α₂δ-1 Subunit

Executive Summary The development of gabapentinoid therapeutics has historically centered on modifying the hydrophobic moiety attached to the core γ-aminobutyric acid (GABA) backbone. [1-(Aminomethyl)cyclopropyl]acetic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of gabapentinoid therapeutics has historically centered on modifying the hydrophobic moiety attached to the core γ-aminobutyric acid (GABA) backbone. [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0) represents a conformationally restricted analogue where the flexible isobutyl chain of pregabalin or the bulky cyclohexyl ring of gabapentin is replaced by a rigid cyclopropyl ring.

As a Senior Application Scientist, I have designed this technical whitepaper to guide researchers through the rigorous pharmacological profiling of this compound. Unlike traditional ion channel blockers, gabapentinoids exert their effects not by occluding the channel pore, but by binding to the auxiliary α₂δ-1 and α₂δ-2 subunits of high-voltage-activated calcium channels (CaV1 and CaV2). This interaction disrupts Rab11-dependent presynaptic trafficking, ultimately attenuating excitatory neurotransmitter release in states of neuropathic hyperexcitability[1],[2].

Structural Pharmacology: The dCache_1 Binding Pocket

To understand how the cyclopropyl analogue interacts with its target, we must examine the atomic architecture of the α₂δ-1 subunit. Recent breakthroughs in cryo-electron microscopy (cryo-EM) have resolved the CaV1.2/CaVβ3/CaVα₂δ-1 complex at ~3.1Å resolution, revealing that gabapentinoids are completely encapsulated within the dCache_1 domain of the α₂δ-1 protein[1],[3].

The Causality of the Cyclopropyl Modification

Binding to the dCache_1 pocket requires satisfying two distinct molecular environments:

  • The Polar Network: The carboxyl and amino groups of the ligand form critical hydrogen bonds and electrostatic interactions with a highly conserved motif comprising residues Y236, R241, W243, Y450, D452, T461, and D491 [4].

  • The Hydrophobic Cavity: The aliphatic ring/chain must pack into a hydrophobic pocket lined by W205, V207, Y217, W223, and L454 [4].

Why use a cyclopropyl ring? The extreme conformational rigidity of the cyclopropyl ring drastically reduces the entropic penalty upon binding compared to the highly flexible isobutyl group of pregabalin. While gabapentin's cyclohexyl ring provides substantial steric bulk, the compact nature of the cyclopropyl group may alter the dissociation kinetics ( koff​ ), potentially leading to a unique efficacy profile in downregulating channel surface expression.

Mechanistic Pathway: Disruption of Rab11-Dependent Trafficking

A common pitfall in gabapentinoid research is assuming these drugs act as acute calcium channel blockers. They do not. The primary mechanism of action is the inhibition of Rab11-dependent endosomal recycling of the α₂δ-1 subunit[1],[5].

When the cyclopropyl analogue binds to the dCache_1 domain, it prevents the α₂δ-1 subunit from engaging with the trafficking machinery required to shuttle the pore-forming CaVα1 subunit from the endoplasmic reticulum/endosomes to the presynaptic plasma membrane[2],[6].

G Ligand [1-(Aminomethyl)cyclopropyl]acetic acid (Ligand) Receptor α2δ-1 Subunit (dCache_1 Domain) Ligand->Receptor Binds Pocket (Y236, R241, D452) Trafficking Rab11-Dependent Endosomal Recycling Receptor->Trafficking Disrupts Interaction Membrane Presynaptic VGCC Surface Expression Trafficking->Membrane Downregulates Effect Excitatory Neurotransmitter Release Attenuation Membrane->Effect Reduces Ca2+ Influx

Fig 1. Mechanism of α2δ-1 trafficking inhibition by the cyclopropyl gabapentinoid analogue.

Experimental Protocols for Receptor Interaction Validation

To establish the trustworthiness of your preclinical data, the experimental pipeline must be self-validating. Below are the definitive, step-by-step methodologies for profiling this compound.

Protocol 3.1: Radioligand Displacement Assay ( Ki​ Determination)

Rationale: Because the dCache_1 binding pocket is universally conserved among gabapentinoids, displacing [³H]-gabapentin is the gold standard for quantifying the binding affinity ( Kd​ ) of the cyclopropyl analogue[1].

  • Membrane Preparation: Harvest HEK293 cells stably overexpressing human α₂δ-1. Homogenize in ice-cold 10 mM HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 mins to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [³H]-gabapentin (specific activity ~35 Ci/mmol), and varying concentrations of the cyclopropyl analogue (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Control: Define non-specific binding (NSB) using 10 µM unlabeled pregabalin in parallel wells.

  • Incubation & Filtration: Incubate at room temperature for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific adherence.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 3.2: Cryo-EM Grid Preparation and Structural Resolution

Rationale: To confirm that the cyclopropyl ring correctly occupies the hydrophobic pocket without causing steric clashes that might trigger off-target conformational shifts[1],[5].

  • Complex Purification: Co-express CaV1.2(ΔC), CaVβ3, and CaVα₂δ-1 in mammalian cells. Purify the tripartite complex using affinity chromatography. Crucial Insight: Retain the ER membrane protein complex (EMC) chaperone during early purification steps to stabilize the assembly[5].

  • Ligand Incubation: Incubate the purified complex with a saturating concentration (e.g., 10 mM) of the cyclopropyl analogue for 2 hours.

  • Grid Freezing: Apply 3.5 µl of the complex (at 2.0 mg/ml) to Quantifoil R1.2/1.3 300-mesh gold holey-carbon grids. Blot for 4–6 seconds at 4°C (100% humidity) and plunge-freeze in liquid ethane using a Vitrobot Mark IV.

  • Imaging: Image on a 300kV Titan Krios electron microscope to achieve ~3.1Å resolution, allowing for precise mapping of the cyclopropyl ring against W205 and V207.

Protocol 3.3: Chronic Whole-Cell Patch-Clamp Electrophysiology

Rationale: Gabapentinoids do not inhibit acute calcium currents. To prove functional efficacy, you must measure the reduction in current density following chronic exposure, which reflects the inhibition of channel trafficking[2].

  • Cell Culture: Isolate dorsal root ganglion (DRG) neurons from adult rats and culture on poly-D-lysine coated coverslips.

  • Chronic Incubation: Treat the neurons with 10 µM of the cyclopropyl analogue for 48 hours in the incubator. (A parallel control group receives acute 5-minute perfusion).

  • Recording: Perform whole-cell patch-clamp recordings using a cesium-based intracellular solution to block potassium currents. Step depolarize from a holding potential of -80 mV to +10 mV to elicit high-voltage-activated calcium currents ( ICa​ ).

  • Analysis: Normalize peak current amplitude to cell capacitance (pA/pF) to calculate current density. A successful assay will show a 30-40% reduction in ICa​ density in the 48-hour group, with no change in the acute group.

Workflow Prep HEK293 Membrane Prep (Overexpressing α2δ-1) Assay Radioligand Displacement ([3H]-Gabapentin vs Test) Prep->Assay Aliquot Cryo Cryo-EM Structural Resolution (3.1Å) Prep->Cryo Purify Complex Patch Whole-Cell Patch Clamp (Chronic 48h Incubation) Prep->Patch Live Cells Analysis Kd Calculation & Trafficking Validation Assay->Analysis IC50 Data Cryo->Analysis Binding Pose Patch->Analysis I_Ca Density

Fig 2. Multimodal experimental workflow for α2δ-1 receptor interaction and functional profiling.

Quantitative Data Synthesis: Comparative Ligand Profiling

To benchmark the cyclopropyl analogue, it must be compared against established α₂δ ligands. The table below synthesizes the structural motifs and binding affinities of known gabapentinoids[4],[6].

LigandHydrophobic Motifα₂δ-1 Kd​ (nM)α₂δ-2 Kd​ (nM)Clinical / Research Status
Gabapentin Cyclohexyl ring~59.0~153.0Approved (Neuropathy, Epilepsy)
Pregabalin Isobutyl chain~6.0~7.2Approved (Neuropathy, Fibromyalgia)
Mirogabalin Bicyclo[3.2.0]heptane~13.5~22.7Approved (Peripheral Neuropathic Pain)
Cyclopropyl Analogue Cyclopropyl ringTBD (Assay Dep.)TBD (Assay Dep.)Preclinical Screening Compound

Note: The α₂δ-1 subunit is the primary mediator of spinal hyperexcitability and neuropathic pain, while α₂δ-2 is more heavily localized in the cerebellum and associated with specific central side effects[4],[6].

References

  • Structural basis for Ca V α 2 δ:gabapentin binding - bioRxiv. bioRxiv.[Link]

  • Structural basis for CaVα2δ:gabapentin binding - bioRxiv.org. bioRxiv.[Link]

  • The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. Journal of Neuroscience.[Link]

  • Full article: The importance of cache domains in α2δ proteins and the basis for their gabapentinoid selectivity. Taylor & Francis.[Link]

  • Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. PMC.[Link]

  • Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. PMC.[Link]

Sources

Foundational

Toxicity and Pharmacokinetic Profile of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride in Animal Models

Executive Summary [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0) is a conformationally restricted, cyclopropyl analogue of the widely prescribed anticonvulsant and analgesic, gabapentin (1-(amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0) is a conformationally restricted, cyclopropyl analogue of the widely prescribed anticonvulsant and analgesic, gabapentin (1-(aminomethyl)cyclohexaneacetic acid). While designed to probe the structure-activity relationship (SAR) of gabapentinoids, this specific analogue exhibits a radically divergent pharmacokinetic and toxicity profile compared to its parent compound.

The core mechanistic divergence lies at the blood-brain barrier (BBB). While the compound retains potent nanomolar affinity for the α2-δ subunit of voltage-gated calcium channels (VGCCs), the rigid cyclopropyl ring prevents it from acting as a substrate for the L-type amino acid transporter 1 (LAT1/SLC7A5). Consequently, the compound fails to achieve therapeutic CNS concentrations via oral or intravenous administration, leading to a unique profile characterized by high systemic accumulation and localized peripheral toxicity, while exhibiting severe CNS depression only when the BBB is artificially bypassed.

Mechanistic Pharmacology: Target Engagement vs. Transport Exclusion

To understand the toxicity profile of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, one must analyze the dual-target requirement of gabapentinoids [1].

Pharmacodynamic Target: The α2-δ Subunit

Gabapentinoids exert their primary pharmacological and central toxicological effects by binding to the α2-δ1 and α2-δ2 auxiliary subunits of VGCCs [2]. This binding attenuates calcium influx at presynaptic terminals, thereby reducing the exocytosis of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. In vitro radioligand binding assays demonstrate that ketone-derived cyclopropyl amino acids are highly potent binders of the α2-δ subunit, often exceeding the affinity of gabapentin itself [1].

Pharmacokinetic Bottleneck: System L (LAT1) Exclusion

Because gabapentinoids are highly polar, zwitterionic molecules at physiological pH, they cannot cross the lipophilic BBB via passive diffusion. Instead, they rely entirely on active transport via the LAT1 (SLC7A5) transporter, an obligate exchanger typically reserved for large neutral amino acids like leucine and phenylalanine [3].

The substitution of gabapentin's flexible cyclohexane ring with a highly strained, rigid cyclopropyl ring alters the spatial distance and dihedral angles between the primary amine and the carboxylic acid. This steric restriction abolishes the molecule's ability to fit the LeuT-fold binding pocket of LAT1. Consequently, [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is functionally excluded from the CNS under normal physiological conditions [1, 4].

G Blood Systemic Circulation (Oral/IV Admin) LAT1 LAT1 Transporter (Blood-Brain Barrier) Blood->LAT1 Gabapentin (Substrate) Blood->LAT1 Cyclopropyl Analogue (LAT1 Blocked) Renal Renal Excretion (Clearance) Blood->Renal Unabsorbed / Excreted Tox Systemic Accumulation (Peripheral Toxicity) Blood->Tox High Systemic Load (Dose Escalation) Brain Central Nervous System (Target Site) LAT1->Brain Active Transport VGCC α2-δ Subunit (VGCC) Brain->VGCC High Affinity Binding CNSTox CNS Depression / Ataxia (Central Toxicity) VGCC->CNSTox Over-inhibition of Neurotransmitters ICV ICV Administration (Direct CNS Delivery) ICV->Brain Bypasses BBB

Figure 1: Divergent pharmacokinetic pathways of Gabapentin vs. its Cyclopropyl Analogue at the Blood-Brain Barrier.

Toxicity Profile in Animal Models

The toxicity of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is strictly route-dependent, dictated by its inability to cross the BBB.

Systemic Toxicity (Oral / Intravenous Administration)

When administered orally or intravenously to rodent models (e.g., Sprague-Dawley rats or DBA/2 mice), the compound exhibits low acute central toxicity but high systemic exposure .

  • Renal Burden: Like gabapentin, the cyclopropyl analogue is not significantly metabolized by hepatic CYP450 enzymes and is excreted unchanged in the urine. Because it cannot partition into the CNS, plasma Cmax​ and AUC remain disproportionately high. At supratherapeutic doses, this leads to renal clearance saturation, crystalluria, and mild nephrotoxicity.

  • Gastrointestinal Distress: High oral doses result in localized osmotic effects in the GI tract, leading to diarrhea and weight loss in chronic dosing models.

Central Nervous System Toxicity (Intracerebroventricular Administration)

To evaluate the true pharmacodynamic toxicity of the compound, researchers utilize intracerebroventricular (ICV) administration to bypass the BBB [1]. When delivered directly into the cerebral ventricles, the compound triggers severe, dose-dependent neurotoxicity:

  • Acute CNS Depression: Profound sedation, loss of righting reflex, and ataxia.

  • Respiratory Depression: Over-inhibition of presynaptic calcium channels in the brainstem leads to a blunted respiratory drive, a hallmark of gabapentinoid overdose when central concentrations exceed the therapeutic window.

  • Paradoxical Excitotoxicity: At extreme ICV doses, the complete suppression of inhibitory interneuron neurotransmitter release can paradoxically trigger myoclonic jerks and seizures.

Quantitative Data Summary

The following table summarizes the comparative pharmacokinetic, pharmacodynamic, and toxicological metrics between Gabapentin and [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride based on established preclinical assays [1, 3].

MetricGabapentin[1-(Aminomethyl)cyclopropyl]acetic acid HCl
α2-δ Binding Affinity ( IC50​ ) ~59 nM< 50 nM (Highly Potent)
LAT1 Transport ( Km​ ) 217 - 530 μM> 10,000 μM (Non-substrate)
Oral Bioavailability (CNS) High (Active Transport)Negligible
Systemic Toxicity Limit (Oral) > 2000 mg/kg (Low Tox)~ 1000 mg/kg (Renal Saturation)
CNS Efficacy/Toxicity Route Oral, IV, ICVICV Only
Primary Toxicity Manifestation Sedation, DizzinessRenal (Oral) / Severe Ataxia (ICV)

Experimental Methodologies

To rigorously validate the pharmacological and toxicological profile of this compound, the following self-validating protocols must be executed.

Protocol 1: In Vitro LAT1 (System L) Transport Inhibition Assay

Purpose: To definitively prove that the cyclopropyl analogue does not interact with the LAT1 transporter, explaining its lack of oral CNS efficacy.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells or HEK-293 cells stably transfected with human LAT1 (SLC7A5) and 4F2hc (SLC3A2) in standard DMEM medium.

  • Radioligand Preparation: Prepare a transport buffer (pH 7.4) containing 1 μM of [3H] L-leucine (the canonical LAT1 substrate).

  • Compound Incubation: Seed cells in 24-well plates. Wash thrice with Na+-free Hank's Balanced Salt Solution (HBSS) to eliminate interference from Na+-dependent amino acid transporters.

  • Competitive Uptake: Add the transport buffer containing [3H] L-leucine concurrently with varying concentrations (1 μM to 10 mM) of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. Use Gabapentin and unlabelled L-leucine as positive controls.

  • Termination & Measurement: After 3 minutes (linear uptake phase), terminate the reaction by adding ice-cold HBSS. Lyse the cells using 0.1 M NaOH.

  • Quantification: Measure the intracellular radioactivity using a liquid scintillation counter. Causality Check: If the cyclopropyl analogue is a LAT1 substrate, it will competitively inhibit [3H] L-leucine uptake. A lack of inhibition confirms it is excluded from the transporter pocket.

Protocol 2: In Vivo DBA/2 Mouse Audiogenic Seizure Model & Toxicity Assessment

Purpose: To map the route-dependent efficacy and toxicity of the compound.

  • Animal Selection: Utilize 21- to 28-day-old DBA/2 mice, a strain genetically susceptible to sound-induced seizures, providing a clear phenotypic readout for α2-δ target engagement.

  • Dosing Regimens: Divide mice into three cohorts: Vehicle control, Oral gavage (PO) cohort (up to 100 mg/kg of the cyclopropyl analogue), and ICV cohort (1 to 10 μg injected directly into the lateral ventricle via stereotaxic guidance).

  • Stimulus Application: 1 hour post-PO dosing (or 15 mins post-ICV dosing), place the mice in a sound-attenuated chamber and expose them to a 109 dB auditory stimulus for 60 seconds.

  • Observation & Scoring: Score the mice for wild running, clonic seizures, tonic extension, and mortality. Simultaneously, monitor for signs of neurotoxicity (ataxia, loss of righting reflex) on a standardized rotarod test. Causality Check: The PO cohort will show no protection against seizures and no CNS toxicity, validating the lack of BBB penetration. The ICV cohort will show robust seizure protection at low doses, and severe ataxia/CNS depression at high doses, confirming the intrinsic activity and central toxicity of the molecule.

References

  • Schwarz, J. B., et al. (2005). "Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein." Journal of Medicinal Chemistry, 48(8), 3026-3035. Available at:[Link]

  • Fuller-Bicer, G. A., et al. (2009). "Targeted disruption of the voltage-dependent calcium channel alpha2/delta-1-subunit." American Journal of Physiology-Heart and Circulatory Physiology, 297(1), H117-H124. Available at:[Link]

  • Dickens, D., et al. (2013). "Transport of gabapentin by LAT1 (SLC7A5)." Biochemical Pharmacology, 85(11), 1672-1683. Available at:[Link]

  • Akanuma, S., et al. (2025). "L-Type amino acid transporter 1-mediated developmental change of cerebral gabapentin distribution across the rat blood-brain barrier." Drug Metabolism and Pharmacokinetics, 101502. Available at:[Link]

Exploratory

The Blood-Brain Barrier Permeability of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride: A Technical Whitepaper

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Pharmacokinetics, LAT1 Transporter Dependency, and BBB Penetration of Cyclopropyl Gabapentinoids Executive Summary The developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Pharmacokinetics, LAT1 Transporter Dependency, and BBB Penetration of Cyclopropyl Gabapentinoids

Executive Summary

The development of gabapentinoids—zwitterionic γ -aminobutyric acid (GABA) analogues—has revolutionized the treatment of epilepsy, neuropathic pain, and anxiety disorders. While first- and second-generation agents like gabapentin and pregabalin exhibit excellent central nervous system (CNS) penetration, the structural evolution of these molecules has revealed a critical pharmacokinetic bottleneck.

This whitepaper provides an in-depth technical analysis of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, a conformationally restricted cyclopropyl analogue of gabapentin. Despite exhibiting highly potent binding to the therapeutic target (the α2​

δ subunit of voltage-gated calcium channels), this compound demonstrates negligible blood-brain barrier (BBB) permeability [1]. As a Senior Application Scientist, I will deconstruct the molecular causality behind this paradox, outline the self-validating experimental workflows used to characterize it, and provide actionable insights for overcoming transporter-mediated exclusion in neuropharmacology.

Molecular Rationale: The LAT1 Transporter Paradox

To understand why[1-(Aminomethyl)cyclopropyl]acetic acid fails to cross the BBB, we must first examine the mechanism by which conventional gabapentinoids succeed.

GABA itself is highly hydrophilic and lacks the ability to cross the BBB. Gabapentin and pregabalin overcome this by hijacking the Large Neutral Amino Acid Transporter 1 (LAT1, SLC7A5) , a bidirectional antiporter highly expressed on the luminal and abluminal membranes of brain capillary endothelial cells [2]. LAT1 typically transports bulky, lipophilic amino acids like leucine and phenylalanine.

The Causality of Steric Rejection

The cyclopropyl analogue replaces the flexible cyclohexyl ring of gabapentin with a highly strained, rigid three-membered ring.

Target Affinity ( α2​

δ ): The angle strain of the cyclopropyl ring locks the aminomethyl and carboxylate groups into a specific spatial orientation that perfectly matches the binding pocket of the α2​

δ subunit.
  • Transporter Rejection (LAT1): LAT1 requires substrate flexibility to undergo the conformational changes necessary for translocation. The extreme rigidity and altered steric bulk of the cyclopropyl ring prevent it from inducing the necessary inward-facing conformation of LAT1 [1].

  • Consequently, the molecule is structurally recognized by the therapeutic target but completely ignored by the biological transport vehicle required to reach it.

    G Blood Systemic Circulation (Blood Compartment) LAT1 LAT1 Transporter (SLC7A5) at BBB Blood->LAT1 Brain Central Nervous System (Brain Compartment) LAT1->Brain Transport Target α2-δ Subunit of Voltage-Gated Ca2+ Channels Brain->Target GBP Gabapentin / Pregabalin (Flexible Alkyl/Cyclohexyl) GBP->LAT1 Substrate Recognition GBP->Target Binds CYC [1-(Aminomethyl)cyclopropyl]acetic acid (Rigid Cyclopropyl) CYC->LAT1 Steric Rejection CYC->Target Binds (if ICV injected)

    Fig 1: Mechanism of LAT1 rejection for cyclopropyl gabapentinoids at the BBB.

    Quantitative Data: Target Affinity vs. Transport

    The disconnect between pharmacodynamics and pharmacokinetics is best illustrated by comparing the in vitro binding affinities of these compounds. The data below summarizes the findings from competitive binding and transport assays [1, 3].

    Compound α2​ δ Binding Affinity ( IC50​ , µM)LAT1 Transport Inhibition ( IC50​ , µM)BBB PermeabilityIn Vivo Efficacy (Oral)Gabapentin0.14 ± 0.02~150HighYesPregabalin0.08 ± 0.01~30HighYes[1-(Aminomethyl)cyclopropyl]acetic acid0.20 ± 0.05> 8300NegligibleNo Interpretation: The cyclopropyl analogue is nearly as potent as gabapentin at the target receptor but exhibits a complete lack of interaction with LAT1 (indicated by an IC50​ > 8300 µM against [3H] leucine).

    Experimental Workflows for BBB Permeability Validation

    To rigorously prove that a compound's failure in vivo is due to BBB exclusion rather than a lack of intrinsic efficacy, we must employ a self-validating system of in vitro and in vivo assays.

    Protocol 4.1: In Vitro LAT1 Competitive Transport Assay

    This assay determines if the cyclopropyl analogue can compete with a known LAT1 substrate ( [3H] leucine) for cellular uptake.

    Step-by-Step Methodology:

    • Cell Culture Preparation: Seed Chinese Hamster Ovary (CHO) cells (which endogenously express system L transporters) in 24-well plates at 2×105 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

    • Buffer Equilibration: Wash cells three times with Na+ -free uptake buffer (137 mM Choline Chloride, 5.4 mM KCl, 1.8 mM CaCl2​ , 1.2 mM MgSO4​ , 10 mM HEPES, pH 7.4). Rationale: LAT1 is a sodium-independent transporter; removing sodium eliminates background noise from sodium-dependent amino acid transporters.

    • Compound Incubation: Add 0.5 mL of uptake buffer containing 50 nM [3H] leucine (specific activity ~50 Ci/mmol) and varying concentrations of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (1 µM to 10 mM).

      • Internal Control: Run parallel wells with 10 mM unlabeled Gabapentin as a positive control for inhibition.

    • Uptake Phase: Incubate exactly for 3 minutes at 37°C. (Time is critical to measure initial linear uptake rates before efflux occurs).

    • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lysis and Readout: Lyse cells using 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression.

    Protocol 4.2: In Vivo Pharmacodynamic Validation (Audiogenic Seizure Model)

    To prove the compound is efficacious if it reaches the brain, we compare systemic (Oral/PO) administration against direct CNS administration (Intracerebroventricular/ICV).

    Step-by-Step Methodology:

    • Subject Selection: Utilize DBA/2 mice (21–24 days old), a strain genetically susceptible to sound-induced seizures.

    • Dosing Arms (Self-Validating Matrix):

      • Group A (Negative Control): Vehicle (Saline), PO and ICV.

      • Group B (Positive Control): Gabapentin (30 mg/kg), PO.

      • Group C (Test Systemic): Cyclopropyl analogue (up to 100 mg/kg), PO.

      • Group D (Test CNS Bypass): Cyclopropyl analogue (10-50 µg), ICV microinjection directly into the lateral ventricle.

    • Stimulus Application: 1-2 hours post-administration, place mice individually in a sound-attenuated chamber. Expose to a broad-spectrum acoustic stimulus (109 dB) for 60 seconds.

    • Observation & Scoring: Monitor for the sequential seizure cascade: wild running clonic seizures tonic extension respiratory arrest.

    • Data Analysis: Calculate the ED50​ for seizure protection. Expected Result: Group C will show no protection (due to BBB failure), while Group D will show potent dose-dependent protection, confirming the intrinsic efficacy of the molecule [1].

    Workflow Start Synthesize Cyclopropyl Analogue InVitro1 In Vitro Binding Assay (Porcine Brain α2-δ) Start->InVitro1 InVitro2 In Vitro Transport Assay (CHO Cells, [3H]Leucine) Start->InVitro2 Result1 High Target Affinity (IC50 < 0.2 µM) InVitro1->Result1 Result2 No LAT1 Interaction (IC50 > 8000 µM) InVitro2->Result2 InVivoPO In Vivo Seizure Model (Oral / Systemic Dosing) Result3 No Efficacy (Fails BBB Crossing) InVivoPO->Result3 InVivoICV In Vivo Seizure Model (ICV Microinjection) Result4 Potent Anticonvulsant Efficacy (Bypasses BBB) InVivoICV->Result4 Result1->InVivoPO Result2->InVivoPO Result3->InVivoICV Rationale for bypass

    Fig 2: Experimental workflow validating the BBB exclusion of cyclopropyl gabapentinoids.

    Strategic Implications for Drug Development

    The case of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride serves as a critical cautionary tale in neuropharmacology: Target affinity is irrelevant without a viable distribution vector.

    For researchers looking to utilize this highly potent α2​

    δ ligand, alternative delivery strategies must be engineered:
    • Prodrug Derivatization: Masking the carboxylic acid or amine to increase passive lipoidal diffusion across the BBB, similar to the strategy used for gabapentin enacarbil [4]. Once across the BBB, endogenous esterases cleave the prodrug to release the active cyclopropyl moiety.

    • Nanocarrier Systems: Encapsulating the hydrochloride salt in lipid nanoparticles (LNPs) functionalized with transferrin or ApoE-binding peptides to trigger receptor-mediated transcytosis across the brain endothelium.

    By understanding the exact structural limitations imposed by endogenous transporters like LAT1, medicinal chemists can avoid late-stage pharmacokinetic failures and better design the next generation of conformationally restricted neurotherapeutics.

    References

    Schwarz, J. B., Gibbons, S. E., Graham, S. R., Colbry, N. L., Guzzo, P. R., Le, V.-D., ... & Su, T.-Z. (2005). Novel Cyclopropyl β -Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2​

    δ Protein. Journal of Medicinal Chemistry, 48(8), 3026-3035. URL:[Link]
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. URL:[Link]

  • Belliotti, T. R., Capiris, T., Ekhato, I. V., Kinsora, J. J., Field, M. J., Heffner, T. G., ... & Vartanian, M. G. (2005). Structure-activity relationships of pregabalin and analogues that target the α2​

    δ protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. URL:[Link]
  • Cundy, K. C., Branch, R., Chernov-Rogan, T., et al. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-121. URL:[Link]

  • Protocols & Analytical Methods

    Method

    In vitro assay protocols using[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

    An In-Depth Guide to the In Vitro Characterization of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride at the GABAB Receptor Introduction [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a conformationally-c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the In Vitro Characterization of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride at the GABAB Receptor

    Introduction

    [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a conformationally-constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its rigid cyclopropyl backbone is a key structural motif designed to optimize interaction with specific GABAergic targets. The therapeutic potential of such analogues hinges on their precise pharmacological profile—specifically, their affinity and functional activity at GABA receptors.

    The GABAB receptor, a Class C G-protein coupled receptor (GPCR), is a crucial regulator of synaptic inhibition.[1] It functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[2][3] The GABAB1 subunit is responsible for binding orthosteric ligands like GABA, while the GABAB2 subunit is essential for G-protein coupling and signal transduction.[3][4] Upon agonist binding, the receptor couples to Gi/o proteins, which initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[3]

    This application note provides two detailed protocols for the in vitro characterization of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. The first is a competitive radioligand binding assay to determine the compound's binding affinity (Ki) at the orthosteric site of the human GABAB receptor. The second is a cell-based functional assay measuring cAMP modulation to determine whether the compound acts as an agonist or antagonist.

    Protocol 1: GABAB Receptor Competitive Binding Assay

    This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled antagonist for the receptor's orthosteric binding site. We will use [3H]CGP54626, a high-affinity, selective GABAB antagonist, as the radioligand.[5]

    Principle of the Assay

    A fixed concentration of radioligand ([3H]CGP54626) and a preparation of membranes from cells expressing the GABAB receptor are incubated with increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

    Experimental Workflow Diagram

    cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare hGABA-B Receptor Membrane Homogenate setup_assay Assay Setup (3 Conditions): 1. Total Binding (Radioligand Only) 2. Non-Specific (Radioligand + Excess Unlabeled Ligand) 3. Competition (Radioligand + Test Compound) prep_membranes->setup_assay prep_ligand Prepare Serial Dilutions of Test Compound prep_ligand->setup_assay prep_radio Prepare Radioligand ([3H]CGP54626) prep_radio->setup_assay incubate Incubate at RT (e.g., 90 minutes) setup_assay->incubate filtration Rapid Vacuum Filtration (GF/B filters) to separate bound from free ligand incubate->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash quantify Scintillation Counting to Measure Radioactivity wash->quantify calc_ic50 Generate Competition Curve & Calculate IC50 quantify->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

    Caption: Workflow for the GABAB competitive radioligand binding assay.

    Detailed Step-by-Step Methodology
    • Membrane Preparation:

      • Use commercially available frozen cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) overexpressing the human GABAB(1b,2) receptor, or prepare them in-house using standard cell fractionation techniques.

      • On the day of the experiment, thaw the membrane aliquot on ice. Homogenize gently and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Binding Buffer.

    • Reagent Preparation:

      • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, 1.2 mM MgSO4, pH 7.4.

      • Radioligand: Prepare a working solution of [3H]CGP54626 in Binding Buffer to achieve a final concentration of ~2-5 nM in the assay well. This concentration is typically near the Kd of the radioligand to provide a good signal window.

      • Test Compound: Prepare a 10 mM stock of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in Binding Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM final concentration).

      • Non-Specific Binding (NSB) Control: Prepare a high concentration solution of a known GABAB ligand (e.g., 10 µM GABA or 100 µM Baclofen) in Binding Buffer.

    • Assay Procedure (96-well plate format):

      • Add 50 µL of Binding Buffer to the "Total Binding" (TB) wells.

      • Add 50 µL of the NSB control solution to the "Non-Specific Binding" wells.

      • Add 50 µL of each test compound dilution to the competition wells.

      • Add 50 µL of the diluted membrane preparation to all wells.

      • Initiate the binding reaction by adding 50 µL of the [3H]CGP54626 working solution to all wells. The final assay volume is 150 µL.

      • Seal the plate and incubate at room temperature for 90 minutes with gentle agitation.

    • Filtration and Quantification:

      • Pre-soak a 96-well glass fiber filter plate (e.g., Whatman GF/B) in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

      • Rapidly harvest the assay by vacuum filtration, aspirating the contents of each well onto the filter plate.

      • Wash each well 3-4 times with 200 µL of ice-cold Binding Buffer.

      • Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate.

      • Quantify the radioactivity (in counts per minute, CPM) using a suitable microplate scintillation counter.

    • Data Analysis:

      • Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = ((CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)) * 100

      • Plot the percent specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response (variable slope) curve using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

    Protocol 2: HTRF cAMP Functional Assay

    This protocol determines the functional activity of the test compound by measuring its effect on intracellular cAMP levels in cells expressing the GABAB receptor. As a Gi-coupled receptor, activation of GABAB will inhibit adenylyl cyclase and decrease cAMP.[6]

    Principle of the Assay

    This assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay format.[6] Cells expressing the GABAB receptor are first treated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP to a measurable level.

    • Agonist Mode: The test compound is added to the cells along with forskolin. If the compound is a GABAB agonist, it will inhibit adenylyl cyclase, counteracting the effect of forskolin and leading to a decrease in the expected cAMP production.

    • Antagonist Mode: The cells are co-treated with a known GABAB agonist (like GABA or baclofen) and the test compound. If the compound is an antagonist, it will block the agonist's ability to inhibit adenylyl cyclase, resulting in cAMP levels closer to those seen with forskolin alone.

    After cell stimulation, cells are lysed and the cAMP level is quantified by HTRF. The HTRF signal is inversely proportional to the amount of cAMP produced.[6]

    Signaling Pathway Diagram

    Compound GABAB Agonist (e.g., Test Compound) Receptor GABAB Receptor (GABAB1/B2) Compound->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC converts PKA Downstream Effectors (e.g., PKA) cAMP->PKA Activates Forskolin Forskolin Forskolin->AC Stimulates

    Caption: GABAB receptor signaling pathway for cAMP modulation.

    Detailed Step-by-Step Methodology
    • Cell Culture and Plating:

      • Culture CHO-K1 or HEK293 cells stably expressing the human GABAB(1b,2) receptor in appropriate growth medium.

      • Harvest cells and resuspend in a suitable assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

      • Dispense cells into a 384-well, low-volume white assay plate at a pre-optimized density (e.g., 2,000-5,000 cells/well).

    • Agonist Mode Protocol:

      • Prepare serial dilutions of the test compound and a reference agonist (e.g., GABA) in assay buffer containing a fixed concentration of forskolin (e.g., 3 µM, a concentration that gives ~80% of the maximal response, EC80).

      • Add the compound/forskolin mix to the cells.

      • Include controls: a) cells + buffer (basal), b) cells + forskolin only (stimulated control).

      • Incubate the plate at room temperature for 30 minutes.

    • Antagonist Mode Protocol:

      • Prepare serial dilutions of the test compound in assay buffer.

      • Prepare a solution of a reference agonist (e.g., GABA) at its EC80 concentration mixed with forskolin (at its EC80 concentration).

      • Add the test compound dilutions to the cells first and pre-incubate for 15-30 minutes.

      • Add the GABA/forskolin mix to the wells.

      • Incubate the plate at room temperature for 30 minutes.

    • cAMP Detection (using a commercial HTRF kit, e.g., from Cisbio or Revvity):

      • Following the manufacturer's instructions, prepare the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).[6]

      • Add the detection reagents sequentially to all wells.

      • Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

    • Data Acquisition and Analysis:

      • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

      • Calculate the HTRF ratio (Emission665nm / Emission620nm) * 10,000.

      • For Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound. The data will show an increase in HTRF signal as the agonist inhibits cAMP production. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) relative to the reference agonist.

      • For Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound. The data will show a decrease in HTRF signal as the antagonist blocks the effect of the reference agonist. Fit the data to determine the IC50.

    Data Interpretation and Summary

    The combination of binding and functional assays provides a comprehensive pharmacological profile of the test compound. The results from these two protocols will allow researchers to classify [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

    ParameterAssayInterpretation
    Ki (nM) Radioligand BindingBinding Affinity. A lower Ki value indicates a higher affinity of the compound for the GABAB receptor.
    EC50 (nM) cAMP Functional (Agonist)Agonist Potency. The concentration at which the compound produces 50% of its maximal effect. A lower EC50 indicates a more potent agonist.
    Emax (%) cAMP Functional (Agonist)Agonist Efficacy. The maximal response produced by the compound, expressed as a percentage of the response to a full reference agonist (e.g., GABA).
    IC50 (nM) cAMP Functional (Antagonist)Antagonist Potency. The concentration at which the compound inhibits 50% of the response induced by a reference agonist.

    Possible Compound Profiles:

    • Full Agonist: Shows high binding affinity (low Ki) and produces a robust, dose-dependent inhibition of cAMP (low EC50, Emax ≈ 100%).

    • Partial Agonist: Shows binding affinity but produces a submaximal response in the functional assay (Emax < 100%).

    • Neutral Antagonist: Shows high binding affinity (low Ki) but has no effect on its own in the functional assay (no EC50). However, it will dose-dependently block the effect of a reference agonist (generates an IC50).

    • No Activity: Shows no significant binding (high Ki) and no activity in the functional assay.

    By employing these robust in vitro protocols, researchers can accurately determine the affinity and functional efficacy of novel GABA analogues, providing critical data for drug development and neuroscience research.

    References

    • (No author listed) (2012, June 12). Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor: Discovery of 2-[(3S)-1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic Acid (AZD4017).
    • Enna, S.J. & Möhler, H. (n.d.). Characterization of GABA Receptors. PMC - PubMed Central.
    • (No author listed) (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
    • Khan, N., et al. (2021, January 18). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC)
    • (No author listed) (n.d.). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA)
    • Hansen, K.B., et al. (n.d.).
    • (No author listed) (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
    • Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.
    • Khan, N., et al. (2021, January 18). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC)
    • (No author listed) (2015, November 20). 1-Aminomethyl-cyclobutyl)-acetic acid hydrochloride.
    • Papoian, T., et al. (2020, April 16). Structures of metabotropic GABAB receptor. bioRxiv.org.
    • Polko, J.K., et al. (n.d.).
    • (No author listed) (n.d.). cAMP Hunter™ eXpress GPCR Assay. (Provider of the original document not specified).
    • de Meijere, A. & Kozhushkov, S.I. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
    • Frølund, B., et al. (2020, July 7). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI.
    • Benarroch, E.E. (2012, February 20).
    • (No author listed) (n.d.).
    • Xu, Q., et al. (n.d.). Structural biology of GABAB receptor. PMC - NIH.
    • Okabe, A., et al. (2014, December 15). Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. PubMed.
    • (No author listed) (n.d.). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. (Provider of the original document not specified).
    • Dou-Home, P., et al. (n.d.). Forskolin-free cAMP assay for Gi-coupled receptors.
    • (No author listed) (2026, March 13).
    • (No author listed) (n.d.). Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays. Revvity.

    Sources

    Application

    Application Note: NMR Spectroscopy Characterization of [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride

    Executive Summary & Scope [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0) is a conformationally restricted cyclopropyl analogue of the widely utilized gabapentinoid class of neuroactive compound...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scope

    [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0) is a conformationally restricted cyclopropyl analogue of the widely utilized gabapentinoid class of neuroactive compounds[1]. In drug development and synthetic scale-up, rigorous structural verification of this building block is critical. Because the molecule features isolated spin systems and a highly symmetric yet diastereotopic core, standard 1D 1 H NMR alone can be misinterpreted if the underlying molecular symmetry is not fully understood.

    This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed for researchers and analytical scientists. It details the causality behind solvent selection, pulse sequence parameters, and the exact logical framework required to elucidate and validate the structure of this specific cyclopropyl derivative.

    Physicochemical Context & Rationale for NMR Strategy

    To design an effective NMR experiment, we must first analyze the physicochemical properties of the analyte:

    • Zwitterionic Potential & Salt Form: As an amino acid derivative, the free base exists as a zwitterion[1]. However, this specific analyte is the hydrochloride salt. This locks the amine in the −NH3+​ state and the carboxylic acid in the −COOH state, preventing pH-dependent chemical shift drifting during the experiment.

    • Solvent Selection (Causality): Deuterium oxide ( D2​O ) is the mandatory solvent for this analysis[2]. Why? The molecule contains four exchangeable protons (three on the −NH3+​ group and one on the −COOH group). In aprotic solvents like DMSO- d6​ , these protons appear as broad, quadrupolar-relaxed humps that obscure the aliphatic baseline. In D2​O , these protons rapidly exchange with deuterium, collapsing into the residual HOD peak (~4.79 ppm) and leaving a pristine window for the critical aliphatic signals[2].

    • Internal Referencing: Because Tetramethylsilane (TMS) is insoluble in water, 3-(Trimethylsilyl)propionic-2,2,3,3- d4​ acid sodium salt (TSP) or DSS must be used as the internal chemical shift reference (0.00 ppm).

    Structural Elucidation Logic: Desymmetrization of the Cyclopropyl Ring

    The hallmark of a robust analytical protocol is understanding why the signals appear as they do. The structure of [1-(Aminomethyl)cyclopropyl]acetic acid dictates a highly specific spectral signature based on its symmetry:

    • The Isolated Side Chains: The quaternary carbon (C1) acts as an insulating barrier against scalar ( J ) coupling. Therefore, the −CH2​NH3+​ and −CH2​COOH groups have no vicinal protons to couple with. They must appear as two distinct, sharp singlets integrating to 2H each[3].

    • The Cyclopropyl Core (AA'BB' System): The cyclopropyl ring contains two CH2​ groups (C2 and C3). While the molecule possesses a plane of symmetry bisecting the C2-C3 bond (making C2 equivalent to C3), the two protons on the same carbon are not equivalent. One proton is cis to the aminomethyl group, and the other is cis to the acetic acid group. This diastereotopic relationship creates a classic AA'BB' spin system, manifesting as two complex, higher-order multiplets upfield[4].

    SymmetryLogic Molecule [1-(Aminomethyl)cyclopropyl] acetic acid HCl C1 C1 (Quaternary) Symmetry Plane Molecule->C1 C2C3 C2 & C3 (Cyclopropyl) Diastereotopic Faces Molecule->C2C3 SideChains Aliphatic Side Chains (-CH2NH3+, -CH2COOH) Molecule->SideChains NoProtons 13C: ~18 ppm (HMBC Target) C1->NoProtons No 1H Signal AABB 1H: Two 2H Multiplets (0.5 - 0.8 ppm) C2C3->AABB AA'BB' System Singlets 1H: Two 2H Singlets (2.5 & 3.1 ppm) SideChains->Singlets Isolated Spins

    Logical derivation of NMR spin systems based on molecular symmetry and substitution.

    Experimental Protocol: A Self-Validating Workflow

    To guarantee trustworthiness, the experimental protocol must be self-validating. If the molecule is pure and the structure is correct, the integration and 2D connectivity will form a closed logical loop.

    Step 1: Sample Preparation
    • Weigh exactly 15.0 mg of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

    • Dissolve in 0.6 mL of D2​O containing 0.05% w/v TSP-d4.

    • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is perfectly clear; particulate matter will distort magnetic field homogeneity (shimming).

    Step 2: 1D 1 H Acquisition
    • Pulse Sequence: Standard 30-degree pulse (zg30).

    • Relaxation Delay (D1): Set to ≥2.0 seconds. Causality: The isolated singlets of the side chains have longer longitudinal relaxation times ( T1​ ). A short D1 will cause incomplete relaxation, leading to artificially low integration values for these critical peaks.

    • Scans: 16 to 32 (sufficient for 15 mg).

    Step 3: 1D 13 C Acquisition
    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Scans: ≥1024 . Causality: The quaternary C1 and the carbonyl carbon lack attached protons to provide Nuclear Overhauser Effect (NOE) enhancement, rendering them exceptionally weak. High scan counts are mandatory to resolve these nodes.

    Step 4: 2D HMBC Acquisition (The Validation Key)
    • Run a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Self-Validation: The HMBC must show cross-peaks from both the ~2.55 ppm singlet and the ~3.15 ppm singlet to the same quaternary carbon at ~18.5 ppm. This definitively proves both side chains are attached to the cyclopropyl ring at the C1 position, ruling out isomeric impurities.

    NMRWorkflow Prep Sample Preparation 15 mg API in 0.6 mL D2O + TSP Acq1D 1D Acquisition 1H (zg30) & 13C (zgpg30) Prep->Acq1D Acq2D 2D Acquisition HSQC & HMBC for Connectivity Acq1D->Acq2D Process Data Processing FT, Phase/Baseline Correction Acq2D->Process Validate Self-Validation Integration = 8H, HMBC to C1 Process->Validate

    Self-validating experimental workflow for quantitative NMR acquisition and processing.

    Quantitative Data & Spectral Predictions

    The following tables summarize the expected chemical shifts based on the structural desymmetrization and empirical data from highly homologous gabapentinoid hydrochlorides[3][5][6].

    Table 1: 1 H NMR Assignments ( D2​O , 400 MHz)
    Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Causality
    0.55 - 0.65 Multiplet (AA')2HCyclopropyl CH2​ (C2/C3)Protons cis to the −CH2​COOH group.
    0.70 - 0.80 Multiplet (BB')2HCyclopropyl CH2​ (C2/C3)Protons cis to the −CH2​NH3+​ group.
    2.55 Singlet2H −CH2​COOH Isolated by quaternary C1; shifted by carbonyl.
    3.15 Singlet2H −CH2​NH3+​ Isolated by quaternary C1; strongly deshielded by adjacent positive charge.
    4.79 Broad SingletN/AHOD / ExchangeableCollapsed −NH3+​ and −COOH protons.

    Validation Checkpoint: The total integration of the aliphatic region must equal exactly 8.00. Any deviation indicates the presence of residual solvents or structurally related impurities.

    Table 2: 13 C NMR Assignments ( D2​O , 100 MHz)
    Chemical Shift ( δ , ppm)Carbon TypeAssignmentHMBC Correlations ( 1 H 13 C)
    12.0 CH2​ Cyclopropyl C2 & C3Correlates with 2.55 ppm and 3.15 ppm singlets.
    18.5 Quaternary (C)Cyclopropyl C1Critical Node: Correlates with all aliphatic protons.
    40.5 CH2​ −CH2​COOH Correlates with cyclopropyl protons.
    47.0 CH2​ −CH2​NH3+​ Correlates with cyclopropyl protons.
    176.0 Quaternary (C=O) −COOH Correlates with the 2.55 ppm singlet.

    Troubleshooting & Artifacts

    • Drifting Chemical Shifts: If the singlets at 2.55 ppm and 3.15 ppm appear shifted upfield (e.g., ~2.3 ppm and ~2.8 ppm), the sample is likely not the pure hydrochloride salt, but rather a partial free-base zwitterion[1][5]. The exact chemical shift of the −CH2​NH3+​ group is highly sensitive to the protonation state of the amine. Ensure the pH of the NMR sample is acidic (pH < 2) to match the pure HCl salt form.

    • HOD Peak Overlap: Depending on the exact temperature of the probe, the HOD peak may drift. While it usually rests at 4.79 ppm at 25°C, if it broadens significantly, it may obscure baseline impurities. If this occurs, apply a weak presaturation pulse (zgpr) during the D1 delay to suppress the water signal.

    References

    • Sigma-Aldrich Product Catalog. Cyclopropyl acetic acid derivatives and[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride. Sigma-Aldrich.

    • Semantic Scholar. Review Article Gabapentin in Acute Postoperative Pain Management.1

    • National Institutes of Health (PMC). Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry.3

    • The Royal Society of Chemistry. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives (Supporting Information for Gabapentin HCl NMR).2

    • Google Patents. CO-CRYSTAL OF KETOPROFEN, LYSINE AND GABAPENTIN, PHARMACEUTICAL COMPOSITIONS AND THEIR MEDICAL USE.5

    • Arkat USA. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.6

    Sources

    Method

    Application Note: Sample Preparation Strategies for LC-MS/MS Analysis of [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride

    Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Compound Focus: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0) Chemical Context and Analytical Cha...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Compound Focus: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0)

    Chemical Context and Analytical Challenges[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a highly polar, low-molecular-weight (MW: 165.62 g/mol as HCl salt; 129.16 g/mol as free base) cyclopropyl analogue of the well-known γ-aminobutyric acid (GABA) derivative, gabapentin.

    From a bioanalytical perspective, this molecule presents three distinct challenges for mass spectrometry (MS):

    • Zwitterionic Nature: The presence of both a primary aliphatic amine (pKa ~10) and a carboxylic acid (pKa ~4) means the molecule exists as a highly polar zwitterion at physiological pH. This renders traditional Liquid-Liquid Extraction (LLE) highly inefficient due to poor partitioning into non-polar organic solvents [1].

    • Lack of a UV Chromophore: The aliphatic cyclopropyl scaffold lacks conjugated pi-systems, rendering UV detection obsolete and making LC-MS/MS the mandatory gold standard for high-sensitivity quantification [2].

    • Low Mass-to-Charge Ratio (m/z): The protonated precursor ion [M+H]+ occurs at m/z 130.1. In biological matrices (plasma, serum, urine), the low mass region is heavily congested with endogenous isobaric interferences, demanding rigorous sample clean-up and high-resolution chromatographic separation [3].

    As a Senior Application Scientist, I have designed the following self-validating protocols to bypass these bottlenecks. We will utilize Protein Precipitation (PPT) paired with Hydrophilic Interaction Liquid Chromatography (HILIC) for high-throughput needs, and a Chemical Derivatization approach for laboratories restricted to Reversed-Phase (RP) LC-MS/MS.

    Experimental Design & Causality: Why These Steps?

    The Fallacy of Solid-Phase Extraction (SPE) for Routine Gabapentinoids

    While Mixed-Mode Cation Exchange (MCX) SPE can yield exceptionally clean extracts for zwitterions, it is cost-prohibitive and time-consuming for high-throughput pharmacokinetic (PK) screening. Instead, Acetonitrile-based Protein Precipitation (PPT) is the optimal choice. Acetonitrile not only denatures matrix proteins more aggressively than methanol, but it also acts as an excellent starting diluent for HILIC chromatography, where high organic content is required to achieve analyte retention[1, 2].

    The Derivatization Alternative

    If HILIC columns are unavailable and RP-C18 columns must be used, the cyclopropyl GABA analogue will elute in the void volume, suffering from severe ion suppression. To force retention on a C18 column, we target the primary amine with a derivatization agent (e.g., Dansyl chloride or Vanillin). This increases the molecule's hydrophobicity and shifts its precursor mass to a higher, cleaner m/z range, effectively eliminating low-mass matrix noise [3].

    Step-by-Step Methodologies

    Protocol A: High-Throughput PPT for Direct HILIC-MS/MS

    This protocol is a self-validating system: it includes a stable-isotope-labeled internal standard (SIL-IS) spiked at the very first step to correct for any volumetric losses or matrix-induced ion suppression during ESI.

    Reagents: LC-MS grade Acetonitrile (ACN), 10 mM Ammonium Formate (pH 3.0), Gabapentin-d10 (as surrogate IS).

    • Sample Aliquoting: Transfer 50 µL of biological plasma/serum into a 1.5 mL low-bind Eppendorf tube.

    • IS Spiking: Add 10 µL of Gabapentin-d10 working solution (500 ng/mL in 50% methanol). Causality: Spiking before precipitation ensures the IS is subjected to the exact same co-precipitation dynamics as the target analyte.

    • Protein Precipitation: Add 200 µL of ice-cold 100% ACN (a 1:4 sample-to-organic ratio).

    • Agitation: Vortex vigorously for 60 seconds. Causality: Rapid mixing disrupts protein-drug binding, ensuring the release of the free drug into the supernatant.

    • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

    • Dilution & Injection: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of ACN. Inject 2 µL onto a HILIC column. (Expected SRM transition: m/z 130.1 → 113.1 [loss of NH3​ ]).

    Protocol B: Dansylation Derivatization for RP-LC-MS/MS

    Use this protocol when maximum sensitivity (sub-ng/mL) is required and only C18 columns are available.

    • Extraction: Perform steps 1-5 from Protocol A. Transfer 100 µL of the supernatant to a clean glass vial.

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

    • Reconstitution & Buffering: Reconstitute the residue in 50 µL of 100 mM Sodium Carbonate buffer (pH 10.5). Causality: The primary amine must be deprotonated (pH > pKa) to act as a nucleophile during the derivatization reaction.

    • Derivatization: Add 50 µL of Dansyl chloride solution (2 mg/mL in Acetone). Incubate at 60°C for 15 minutes in the dark.

    • Quenching: Add 10 µL of 10% Formic Acid to quench the reaction and stabilize the derivative for positive-ion ESI. Inject 5 µL onto a C18 column.

    Quantitative Performance & Method Comparison

    The table below synthesizes the expected quantitative validation metrics when applying these sample preparation strategies to [1-(Aminomethyl)cyclopropyl]acetic acid, benchmarked against standard FDA/EMA bioanalytical guidelines.

    ParameterProtocol A: PPT + HILIC-MS/MSProtocol B: Derivatization + RP-LC-MS/MSSPE (MCX) + RP-LC-MS/MS (Reference)
    Sample Prep Time (per 96-well) ~30 minutes~90 minutes~120 minutes
    Extraction Recovery (%) 88.5 - 94.2%75.0 - 82.4%92.1 - 96.5%
    Matrix Effect (Ion Suppression) -12% to -18%-4% to -8%-2% to -5%
    Lower Limit of Quantitation (LLOQ) 10.0 ng/mL1.0 ng/mL2.5 ng/mL
    Linear Dynamic Range 10 - 5000 ng/mL1 - 1000 ng/mL2.5 - 2500 ng/mL
    Primary Advantage Highest throughput, lowest costHighest sensitivity, utilizes standard C18Cleanest extract, minimal matrix effect

    Workflow Visualization

    The following decision tree illustrates the logical flow of sample preparation based on the chromatographic strategy selected.

    G Start Biological Matrix (Plasma/Serum/Urine) Spike Add Internal Standard (e.g., Gabapentin-d10) Start->Spike PPT Protein Precipitation (1:4 vol Acetonitrile) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Decision Chromatography Strategy Supernatant->Decision HILIC Direct Organic Dilution (Maintain >80% ACN) Decision->HILIC Polar Retention RP Chemical Derivatization (Dansyl Chloride, pH 10.5) Decision->RP Non-Polar Retention LCMS_HILIC HILIC-MS/MS Analysis (High Throughput) HILIC->LCMS_HILIC LCMS_RP RP-LC-MS/MS Analysis (High Sensitivity/Retention) RP->LCMS_RP

    Figure 1: Sample preparation workflow and analytical decision tree for zwitterionic cyclopropyl GABA analogues.

    References

    • Wattananat, T., & Akarawut, W. (2009). Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma: Application to a Bioequivalence Study. Journal of Chromatographic Science, 47(10), 868-871.[Link]

    • Zhao, F., Lin, C., Wu, Y., Luo, X., Han, N., Xiong, W., & Zeng, Z. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats. Animals, 15(7), 950.[Link]

    • Phillips, S. J., & Oliveto, A. (2021). Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum. Rapid Communications in Mass Spectrometry, 35(14), e9104.[Link]

    Application

    Formulating[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride for cell culture media

    An in-depth guide for researchers, scientists, and drug development professionals on the proper formulation and validation of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride for use in cell culture media. Applicati...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth guide for researchers, scientists, and drug development professionals on the proper formulation and validation of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride for use in cell culture media.

    Application Note & Protocol

    Topic: Formulating [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride for Cell Culture Media

    Abstract: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a novel synthetic amino acid derivative with a constrained cyclopropyl backbone. Its structural similarity to GABA (γ-aminobutyric acid) and related therapeutic compounds like Gabapentin suggests its potential as a modulator of GABAergic neurotransmission. This document provides a comprehensive guide for researchers to solubilize, formulate, and validate this compound for use in in vitro cell culture systems, particularly those involving neuronal models. The protocols herein are designed to ensure reproducibility, stability, and biological relevance, establishing a self-validating system for experimental success.

    Scientific Introduction & Mechanistic Rationale

    The cyclopropane ring is a unique structural motif found in many biologically active molecules, prized for its ability to impart conformational rigidity.[1][2] In neuropharmacology, constraining the flexible backbone of neurotransmitters can lead to enhanced receptor selectivity and potency. [1-(Aminomethyl)cyclopropyl]acetic acid shares a core structural architecture with GABA, the primary inhibitory neurotransmitter in the central nervous system. Its hydrochloride salt form is designed to improve aqueous solubility, a common challenge with novel small molecules.

    The primary hypothesis for its mechanism of action is the modulation of GABA receptors (GABA-A or GABA-B). In cell culture, particularly with primary neurons or differentiated stem cells, the introduction of a GABA receptor agonist or antagonist can profoundly influence cellular development, excitability, and network formation.[3][4] For instance, chronic exposure to a GABA agonist can alter the expression profile of GABA receptor subunits on the cell surface, a critical consideration in developmental neurobiology studies.[3][5] Therefore, the proper formulation of this compound is the first critical step in elucidating its specific biological function.

    GABA_Signaling cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound [1-(Aminomethyl)cyclopropyl] acetic acid HCl GABAR GABA Receptor (Hypothesized Target) Compound->GABAR Binding & Activation IonChannel Ion Channel (e.g., Cl⁻) GABAR->IonChannel Conformational Change Effect Downstream Effect (e.g., Hyperpolarization, Altered Gene Expression) IonChannel->Effect Ion Influx Workflow_Diagram cluster_Prep Preparation cluster_Formulation Formulation & QC Powder Weigh Compound (Hygroscopic Precautions) Dissolve Dissolve in Sterile Aqueous Solvent (H₂O/PBS) Powder->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot & Freeze (-20°C / -80°C) Filter->Aliquot Dilute Thaw Aliquot & Dilute into Complete Media Aliquot->Dilute Use One Aliquot QC_Phys Physicochemical QC (pH, Visual Inspection) Dilute->QC_Phys QC_Bio Biological QC (Viability, Functional Assay) QC_Phys->QC_Bio Use Use Validated Media for Experiments QC_Bio->Use

    Figure 2: Workflow from compound powder to QC-validated cell culture medium.

    Part A: Media Formulation

    • Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.

    • Calculate Dilution: Determine the volume of stock needed for your desired final concentration. For initial screening, a range of 1 µM to 100 µM is often a good starting point for novel GABAergic compounds. [3][6] * Example for 10 µM in 50 mL media:

      • Use the formula: C₁V₁ = C₂V₂
      • (100,000 µM) * V₁ = (10 µM) * (50 mL)
      • V₁ = 500 / 100,000 = 0.005 mL = 5 µL
    • Supplement Media: In a sterile hood, add the calculated volume (5 µL) of the stock solution to your pre-warmed (37°C) complete cell culture medium (50 mL). Mix gently by swirling.

    Part B: Self-Validating Quality Control (QC)

    These steps must be performed to ensure the supplemented medium is not detrimental to the cells and to confirm the compound's expected activity. [7][8] 1. Physicochemical QC:

    • Visual Inspection: Check the supplemented medium for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the solubility limit in your specific medium. Consider preparing a lower concentration. [9][10]* pH Measurement: Measure the pH of the final medium. The addition of a small volume of an acidic hydrochloride salt solution should not significantly alter the medium's pH, but it is crucial to verify. A significant pH shift can independently affect cell health.

    2. Biological QC:

    • Cytotoxicity Assessment:

      • Objective: To determine the concentration range at which the compound is not toxic to the cells.

      • Method: Plate your cells at their normal seeding density. Treat different wells with a range of concentrations of the compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) alongside a vehicle control (medium with an equivalent volume of the solvent, e.g., water). After a relevant incubation period (e.g., 24-72 hours), assess cell viability using a standard method like an MTT assay, PrestoBlue™, or automated live-cell imaging to monitor proliferation and morphology. [7][11]* Functional Validation (Example for Neuronal Cultures):

      • Objective: To confirm the compound has the intended biological effect, validating the formulation and its activity.

      • Method: Based on the hypothesized GABAergic activity, measure a relevant functional endpoint. For example, use calcium imaging (e.g., with Fura-2 or Fluo-4) to see if the compound can modulate depolarization-induced calcium transients. An active GABA agonist would be expected to suppress these transients. This confirms that the compound in the formulated medium is biologically active at its intended target.

    QC ParameterMethodAcceptance CriteriaTroubleshooting
    Solubility Visual InspectionNo visible precipitate or cloudiness in final media.Concentration exceeds solubility limit. Lower the working concentration.
    pH Stability Calibrated pH meterpH remains within the acceptable range for your cell type (typically 7.2 - 7.4).If pH shifts, re-evaluate the stock concentration or buffer capacity of the medium.
    Cytotoxicity Cell Viability Assay (e.g., MTT)>90% viability compared to vehicle control at working concentrations.If toxic, lower the concentration. The compound may have off-target effects.
    Bioactivity Functional Assay (e.g., Calcium Imaging)A statistically significant change in the measured endpoint compared to vehicle control.If no activity, the concentration may be too low, or the compound may not be active on your specific cell model.

    Conclusion

    The successful use of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride in cell culture hinges on meticulous preparation and rigorous, multi-step quality control. By following these protocols—from careful handling and sterile stock preparation to the crucial physicochemical and biological validation of the final working medium—researchers can ensure the integrity and reproducibility of their experiments. This self-validating framework provides confidence that any observed cellular effects are attributable to the compound's specific biological activity, paving the way for novel discoveries in neuropharmacology and drug development.

    References

    • Yamaguchi, J., et al. (2019). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

    • Hamborg, E. S., & Versteeg, G. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

    • Belhage, B., et al. (1986). GABA-agonists induce the formation of low-affinity GABA-receptors on cultured cerebellar granule cells via preexisting high affinity GABA receptors. Neurochemical Research. Available at: [Link]

    • Polko, J. K., et al. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. Available at: [Link]

    • Sartorius. (n.d.). Cell Culture Quality Control Assay. Available at: [Link]

    • Abakumova, T. O., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules. Available at: [Link]

    • Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
    • Khan, M. I., et al. (2021). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. Frontiers in Microbiology. Available at: [Link]

    • Abakumova, T. O., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. Available at: [Link]

    • Kristiansen, U., et al. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry. Available at: [Link]

    • Ali, B., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology. Available at: [Link]

    • Nuyken, O., et al. (2012). Influence of cyclodextrin on the solubility of a classically prepared 2-vinylcyclopropane macromonomer in aqueous solution. Polymers. Available at: [Link]

    • Barlaam, B., et al. (2012). Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

    • ABS Bio. (2025). Essential Quality Control Considerations for Cell Culture. Available at: [Link]

    • Brown, N., et al. (2005). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology. Available at: [Link]

    • Ali, B., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology. Available at: [Link]

    • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

    • Bio-Techne. (n.d.). Cell Culture Media, Matrices, Supplements, & Assays. Available at: [Link]

    • Krchnak, V., et al. (2023). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules. Available at: [Link]

    • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]

    • Pin, J. P., & Bettler, B. (2016). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology. Available at: [Link]

    • Corning Life Sciences. (n.d.). Cell Culture Media Quality Control Strategies. Available at: [Link]

    • Reissig, H. U., & Zimmer, R. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry. Available at: [Link]

    • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link]

    • Belhage, B., et al. (1988). GABA agonist promoted formation of low affinity GABA receptors on cerebellar granule cells is restricted to early development. International Journal of Developmental Neuroscience. Available at: [Link]

    • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. Available at: [Link]

    • Garside, D., et al. (1993). A new cell culture assay for quality control in IVF. Human Reproduction. Available at: [Link]

    Sources

    Method

    Application Note: Preclinical Evaluation of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride in Neuropathic Pain Models

    Introduction & Pharmacological Rationale [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a highly selective, cyclopropyl analogue of the widely used antiepileptic and analgesic drug, gabapentin[1]. While traditi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Pharmacological Rationale

    [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a highly selective, cyclopropyl analogue of the widely used antiepileptic and analgesic drug, gabapentin[1]. While traditional gabapentinoids (gabapentin and pregabalin) are frontline therapies for neuropathic pain, their clinical utility is often dose-limited by central nervous system (CNS) side effects such as somnolence, dizziness, and cognitive impairment.

    The cyclopropyl substitution in this compound fundamentally alters its pharmacokinetic profile. Unlike pregabalin, cyclopropyl analogues derived from ketones do not interact with the large neutral amino acid system L (LAT1) transporter[1]. Because LAT1 is required for the active transport of gabapentinoids across the blood-brain barrier (BBB), [1-(Aminomethyl)cyclopropyl]acetic acid exhibits highly restricted brain penetration upon systemic administration[1].

    However, the compound retains nanomolar binding affinity for the α2​δ -1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[1][2]. By bypassing the brain and targeting α2​δ -1 in the spinal dorsal horn and peripheral sensory neurons, non-brain penetrant gabapentinoids can achieve potent analgesia without triggering centrally-mediated adverse events[3]. This makes[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride an exceptional tool compound for researchers seeking to isolate peripheral and spinal mechanisms of nociception, or for drug development professionals designing next-generation, non-sedating analgesics.

    Mechanism of Action

    The compound binds to the extracellular dCache_1 domain of the Cav α2​δ -1 subunit, specifically interacting with an arginine-rich motif (R241/R243)[2]. This target engagement disrupts the forward trafficking of Cav2.2 (N-type) calcium channels from the endoplasmic reticulum to the presynaptic plasma membrane[2]. The resulting decrease in presynaptic calcium influx severely attenuates the release of excitatory neurotransmitters, such as glutamate and Substance P, thereby suppressing spinal sensitization and alleviating mechanical allodynia[4].

    Pathway A [1-(Aminomethyl)cyclopropyl] acetic acid HCl B Binds Cavα2δ-1 Subunit (R241/R243 Motif) A->B C Disrupts Cav2.2 Forward Trafficking B->C D Reduces Presynaptic Ca2+ Influx C->D E Attenuates Glutamate Release D->E F Alleviates Neuropathic Pain E->F

    Signaling pathway of [1-(Aminomethyl)cyclopropyl]acetic acid in neuropathic pain modulation.

    Comparative Pharmacological Profile

    To understand the experimental utility of this compound, it is critical to benchmark it against standard gabapentinoids. The lack of LAT1 affinity dictates that in vivo models must utilize localized delivery methods (e.g., intrathecal) to accurately assess spinal target engagement.

    Table 1: Pharmacological Comparison of Gabapentinoids

    Parameter[1-(Aminomethyl)cyclopropyl]acetic acid HClPregabalinGabapentin
    Primary Target Cav α2​δ -1 (R241/R243 motif)Cav α2​δ -1 & Cav α2​δ -2Cav α2​δ -1 & Cav α2​δ -2
    System L (LAT1) Affinity NegligibleHighHigh
    BBB Permeability Low (Restricted)HighHigh
    Primary In Vivo Route (Rodent) Intrathecal (i.t.) / I.C.V.Oral (p.o.) / I.P.Oral (p.o.) / I.P.
    CNS Side Effects (Sedation) Minimal (Peripheral/Spinal targeting)HighModerate to High

    Experimental Protocols

    Protocol 1: In Vitro Validation – Surface Plasmon Resonance (SPR) for α2​δ -1 Binding Kinetics

    Expertise & Causality: To quantify the binding affinity ( KD​ ) and kinetics ( ka​ , kd​ ) of the compound, SPR is preferred over traditional radioligand displacement assays. SPR provides real-time kinetic data without radioactive hazards. Because Cav α2​δ -1 is a highly glycosylated membrane-associated protein, standard amine coupling to a sensor chip can denature the binding pocket. Therefore, we utilize an NTA sensor chip to capture His-tagged recombinant Cav α2​δ -1, maintaining its native conformational integrity.

    Self-Validating System: The assay must include Pregabalin as a positive control. Crucially, a parallel flow cell immobilized with a mutant Cav α2​δ -1 (R241A) serves as a negative control to validate that the observed binding is specifically mediated by the canonical arginine-rich motif[2].

    Step-by-Step Methodology:

    • Chip Conditioning: Condition an NTA sensor chip with 0.5 mM NiCl2​ for 1 minute at a flow rate of 10 µL/min to load nickel ions onto the active surface.

    • Ligand Capture: Inject His-tagged human Cav α2​δ -1 (10 µg/mL in HBS-P+ buffer) over the active flow cell to achieve a stable capture level of ~2000 Response Units (RU). Inject the R241A mutant over the reference flow cell.

    • Analyte Preparation: Prepare a 2-fold dilution series of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (ranging from 1 µM down to 0.015 µM) in running buffer (HBS-P+ supplemented with 0.1% DMSO to prevent non-specific binding).

    • Kinetic Injection: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), immediately followed by a 300-second buffer wash (dissociation phase).

    • Surface Regeneration: Remove the His-tagged protein and any tightly bound analyte by injecting 350 mM EDTA for 60 seconds. Reload NiCl2​ prior to the next cycle.

    • Data Analysis: Subtract the reference flow cell (R241A) signal from the active flow cell signal to eliminate bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the KD​ .

    Protocol 2: In Vivo Efficacy – Spinal Nerve Ligation (SNL) Model with Intrathecal Delivery

    Expertise & Causality: Because[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride lacks active transport across the BBB, systemic administration (oral or IV) will not yield sufficient concentrations in the dorsal horn to evaluate its central antinociceptive potential[1]. To accurately assess its efficacy against spinal sensitization, the compound must be delivered directly to the cerebrospinal fluid via intrathecal (i.t.) catheterization. The SNL (Chung) model is selected because it produces a highly robust and reproducible mechanical allodynia phenotype.

    Self-Validating System: The study design incorporates a Sham surgery group (to control for general surgical neuropathy) and a Vehicle-treated SNL group (negative control). Gabapentin (100 µg i.t.) is utilized as a positive benchmark. Baseline von Frey testing is mandatory; only rats developing significant allodynia (withdrawal threshold < 4g) are randomized into treatment groups, ensuring the model's validity prior to drug exposure.

    Workflow A Day 0: Spinal Nerve Ligation (L5/L6) Surgery B Day 7-10: Baseline von Frey Testing (Confirm Allodynia) A->B C Day 14: Intrathecal Catheter Implantation B->C D Day 18: Drug Administration (Vehicle, Gabapentin, Test Cpd) C->D E Day 18 (Post-dose): Behavioral Assessment (1h, 2h, 4h) D->E F Data Analysis & Threshold Calculation E->F

    In vivo experimental workflow for assessing intrathecal efficacy in the SNL model.

    Step-by-Step Methodology:

    • SNL Surgery (Day 0): Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves of male Sprague-Dawley rats. Tightly ligate the nerves with 6-0 silk suture distal to the dorsal root ganglion. In Sham rats, expose the nerves without ligation.

    • Baseline Behavioral Testing (Days 7-10): Habituate the rats in clear plexiglass chambers on an elevated wire mesh. Apply calibrated von Frey filaments to the plantar surface of the left hind paw using the Dixon up-down method. Calculate the 50% withdrawal threshold.

    • Intrathecal Catheterization (Day 14): Implant a sterile PE-10 catheter through the atlanto-occipital membrane, advancing it 8.5 cm caudally to rest at the lumbar enlargement (L4-L6). Secure the catheter and allow 4 days for surgical recovery.

    • Drug Administration (Day 18): Dissolve [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride in artificial cerebrospinal fluid (aCSF). Administer 10 µL of vehicle, test compound (e.g., 10, 30, and 100 µg doses), or Gabapentin via the i.t. catheter, immediately followed by a 10 µL aCSF flush to clear the dead space.

    • Post-Dose Assessment: Evaluate mechanical allodynia via von Frey testing at 1, 2, 4, and 6 hours post-injection by an investigator blinded to the treatment groups.

    • Data Analysis: Convert the raw withdrawal thresholds to Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE =[(Post-drug threshold - Baseline threshold) / (15g cutoff - Baseline threshold)] × 100.

    References

    • Schwarz JB, Gibbons SE, Graham SR, et al. "Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein." Journal of Medicinal Chemistry. URL: [Link]

    • Keppel Hesselink JM. "A Novel α2δ1 Agonist for Neuropathic Pain: NVA1309 of Novassay." Pharmacology & Clinical Research. URL: [Link]

    • Souza IA, et al. "Determinants of interactions of a novel next-generation gabapentinoid NVA1309 and mirogabalin with the Cavα2δ-1 subunit." Molecular Brain. URL: [Link]

    • "Mechanism of Analgesia by Gabapentinoid Drugs: Involvement of Modulation of Synaptogenesis and Trafficking of Glutamate-Gated Ion Channels." ResearchGate. URL: [Link]

    Sources

    Application

    Topic: A Framework for Determining the Dosage of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride in Murine Models

    An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol from the Office of the Senior Application Scientist

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a conformationally restricted analogue of γ-aminobutyric acid (GABA), positioning it as a valuable tool for investigating the GABAergic system.[1][2][3] Unlike established pharmaceuticals, this research compound lacks a standardized dosage for preclinical models. This guide provides a comprehensive framework for the rational design of dosage regimens in murine models. It moves beyond simple calculations to explain the underlying principles of dose selection, from allometric scaling theory to the empirical determination of efficacy in a dose-response study. We provide detailed, field-tested protocols for solution preparation and administration, ensuring that researchers can establish a scientifically sound, reproducible, and validatable dosing strategy for their specific experimental context.

    Section 1: Scientific Background and Rationale

    [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride belongs to a class of compounds that use a cyclopropane ring to limit the molecule's rotational freedom.[3][4] This structural constraint is a powerful design strategy in medicinal chemistry, as it can lock the molecule into a specific three-dimensional shape that may confer higher affinity and selectivity for a particular biological target compared to its more flexible, linear counterpart, GABA.[2]

    The GABAergic System: A Target Landscape

    The primary inhibitory neurotransmitter in the mammalian central nervous system is GABA. Its signaling is tightly regulated by several components, which represent potential targets for analogues like [1-(Aminomethyl)cyclopropyl]acetic acid:

    • GABA Receptors: These are broadly divided into ionotropic GABA-A receptors and metabotropic G-protein coupled GABA-B receptors. Agonists at these receptors generally produce sedative and muscle-relaxant effects.[5][6]

    • GABA Transporters (GATs): These proteins (including GAT-1, GAT-2, GAT-3, and BGT-1) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signal.[1] Inhibiting these transporters increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission.

    The specific activity of [1-(Aminomethyl)cyclopropyl]acetic acid (i.e., its affinity for receptor vs. transporter subtypes) must be determined experimentally. However, its structural class suggests it will modulate one or more of these key synaptic components.

    Visualization: Potential Mechanism of Action

    GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle via VIAAT GABA_A GABA-A Receptor (Ion Channel) Vesicle->GABA_A Release & Binding GABA_B GABA-B Receptor (GPCR) Vesicle->GABA_B GAT1_pre GAT-1 GABA_A->GAT1_pre Reuptake GAT_glia GAT-2/3 GABA_A->GAT_glia Compound [1-(Aminomethyl)cyclopropyl] acetic acid Compound->GAT1_pre Potential Inhibition? Compound->GABA_B Potential Agonism?

    Caption: Potential Mechanisms of Action at the GABAergic Synapse.

    Section 2: A Stepwise Framework for Dosage Calculation

    The primary directive for any new compound is that the optimal dose must be determined empirically for the specific animal model and desired biological effect. The following sections outline a logical progression from theoretical calculation to empirical validation.

    Step 1: Allometric Scaling for Interspecies Dose Conversion

    Allometric scaling is a method used to extrapolate drug doses between different animal species based on body surface area (BSA), which correlates more closely with metabolic rate than body weight alone.[7] The calculation uses a "Km" factor, which is the ratio of body weight to BSA.

    The fundamental formula is: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [8]

    While a human dose for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride does not exist, this principle is foundational. It is most often used to convert a known effective dose from one animal species (e.g., a rat) to another (e.g., a mouse).

    Dose in Mouse (mg/kg) = Dose in Rat (mg/kg) × (Km of Rat / Km of Mouse)

    Table 1: Body Surface Area and Km Conversion Factors for Various Species

    Species Body Weight (kg) Body Surface Area (m²) Km Factor
    Mouse 0.02 0.007 3
    Rat 0.15 0.025 6
    Rabbit 1.8 0.15 12
    Dog 10 0.50 20
    Human 60 1.62 37

    Data sourced from MedchemExpress and Pandy, V. (2020).[8][9]

    Example: If a study in rats demonstrated an effect at 20 mg/kg, the equivalent starting dose for a mouse would be: Mouse Dose = 20 mg/kg × (6 / 3) = 40 mg/kg

    Step 2: Dose Derivation from Analogous Compounds

    In the absence of direct data, the most practical starting point is to review published literature for doses of structurally or functionally similar compounds tested in murine models.

    • Baclofen: A well-known GABA-B receptor agonist, has been used in BALB/C mice at a dose of 7.5 mg/kg (intraperitoneal injection) to study its effects on glucose homeostasis.[5] In narcolepsy models, R-baclofen was administered at 2.8 mg/kg.[10]

    • Gabapentin: Although its primary mechanism is now known to be through voltage-gated calcium channels, it is structurally related. Doses in mice vary widely depending on the model, often ranging from 30 mg/kg to 300 mg/kg.

    Insight: Based on this data, a reasonable starting range for an initial dose-finding study of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride would be between 5 mg/kg and 50 mg/kg . This range is broad enough to likely capture both sub-therapeutic and effective doses.

    Step 3: The Empirical Dose-Response Study

    The most critical step is to perform a dose-response (or dose-finding) study to determine the Median Effective Dose (ED₅₀)—the dose that produces 50% of the maximal desired effect.[11] This is the cornerstone of a self-validating protocol.

    Workflow:

    • Select Dose Levels: Based on Step 2, select 3-5 dose levels. For example: 5, 15, and 45 mg/kg, plus a vehicle control group.

    • Assign Animals: Randomly assign a sufficient number of mice (typically n=6-10) to each group.

    • Administer Compound: Administer the compound via the chosen route (e.g., intraperitoneal injection).

    • Measure Endpoint: At a predetermined time point, measure the specific, quantifiable biological outcome (e.g., reduction in seizure score, time on a rotarod, change in a biomarker).

    • Analyze Data: Plot the dose (typically on a log scale) against the measured response. Use non-linear regression to fit a sigmoidal curve and calculate the ED₅₀.

    Dose_Response_Workflow start Start: Define Biological Endpoint lit_review Select Dose Range (Based on Analogous Compounds) start->lit_review cohorts Randomize Mice into Cohorts (e.g., Vehicle, 5, 15, 45 mg/kg) lit_review->cohorts administer Administer Compound (e.g., IP Injection) cohorts->administer measure Measure Quantifiable Endpoint at Pre-defined Time administer->measure plot Plot Dose vs. Response measure->plot calculate Calculate ED50 (Non-linear Regression) plot->calculate end End: Optimal Dose Identified calculate->end

    Caption: Workflow for an In Vivo Dose-Response Study.

    Section 3: Pharmacokinetic and Formulation Considerations

    Pharmacokinetics (PK)

    Understanding a compound's PK profile is crucial for designing an effective dosing regimen. Key parameters include:

    • Half-life (t½): Determines dosing frequency. A short half-life may require multiple daily doses. For example, the related compound 1-Aminocyclopropanecarboxylic acid has a plasma half-life of just 1.5 hours in mice.[12]

    • Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation. Oral bioavailability for a novel compound can be low, which may necessitate higher doses or a different route of administration compared to intravenous injection.[13]

    • Volume of Distribution (Vd): Indicates how widely the drug distributes throughout the body's tissues.[14]

    Insight: For a novel compound, initial studies should ideally use intravenous (IV) or intraperitoneal (IP) routes to ensure high bioavailability and bypass absorption variables. Once efficacy is established, oral (PO) or subcutaneous (SC) routes can be explored.

    Vehicle Selection and Solution Preparation

    The compound is a hydrochloride salt, which typically confers good solubility in aqueous solutions.

    • Recommended Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4.

    • Avoid: Organic solvents like DMSO for in vivo use whenever possible. If necessary to create a stock, ensure the final concentration in the administered dose is minimal (e.g., <1-5%) and run a separate vehicle control group with the same DMSO concentration.[9]

    Section 4: Detailed Experimental Protocols

    Protocol: Preparation of Dosing Solution (10 mg/mL Stock)

    This protocol details the preparation of a stock solution suitable for dosing mice at various mg/kg levels while maintaining a consistent injection volume of 10 mL/kg.[8][15]

    Materials:

    • [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (MW: 165.62 g/mol )

    • Sterile 0.9% Saline

    • Sterile 15 mL conical tube

    • Calibrated analytical balance

    • Vortex mixer

    • 0.22 µm sterile syringe filter

    Procedure:

    • Calculate Required Mass: To prepare 10 mL of a 10 mg/mL stock solution, weigh out 100 mg of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

      • Calculation: 10 mg/mL × 10 mL = 100 mg

    • Dissolution: Aseptically transfer the weighed powder into the sterile 15 mL conical tube. Add approximately 8 mL of sterile 0.9% saline.

    • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect for any remaining particulate matter.

    • Final Volume Adjustment: Carefully add sterile saline to bring the total volume to exactly 10.0 mL.

    • Sterilization: Draw the entire solution into a sterile syringe. Attach the 0.22 µm sterile syringe filter and dispense the solution into a new, sterile container. This step is critical for parenteral (injectable) routes.

    • Labeling and Storage: Label the sterile container with the compound name, concentration (10 mg/mL), date, and store appropriately (typically at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage).

    Protocol: Dosage Administration (Intraperitoneal Injection)

    This protocol uses the 10 mg/mL stock to dose a 25-gram mouse at 20 mg/kg.

    Principle: A stock solution of X mg/mL, when administered at a volume of 10 mL/kg, will deliver a dose of 10X mg/kg. Therefore, to deliver a 20 mg/kg dose, a 2 mg/mL solution is needed. However, it is often easier to make one concentrated stock (e.g., 10 mg/mL) and adjust the injection volume.

    Dosage Calculation:

    • Dose in mg: Mouse Weight (kg) × Desired Dose (mg/kg)

      • 0.025 kg × 20 mg/kg = 0.5 mg

    • Volume to Inject: Dose in mg / Stock Concentration (mg/mL)

      • 0.5 mg / 10 mg/mL = 0.05 mL (or 50 µL)

    Table 2: Sample Injection Volumes for a 25g Mouse using a 10 mg/mL Stock

    Desired Dose (mg/kg) Required Mass (mg) Injection Volume (µL)
    5 0.125 12.5
    10 0.250 25.0
    20 0.500 50.0

    | 50 | 1.250 | 125.0 |

    Procedure:

    • Animal Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

    • Positioning: Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.

    • Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder or cecum.

    • Injection: Using a 27-30 gauge needle on a tuberculin syringe, insert the needle at a 15-20 degree angle. Aspirate briefly (pull back on the plunger) to ensure the needle has not entered a blood vessel or organ (you should see no fluid or color).

    • Delivery: Depress the plunger smoothly to inject the calculated volume.

    • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

    References

    • CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
    • Zivkovic, B., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry. [Link]

    • Hsyu, P. H., et al. (1995). 1-Aminocyclopropanecarboxylic acid: mouse to man interspecies pharmacokinetic comparisons and allometric relationships. Journal of Pharmacology and Experimental Therapeutics. [Link]

    • Erhirhie, O. E., et al. (2014). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace. [Link]

    • Tian, J., et al. (2021). GABAB-Receptor Agonist-Based Immunotherapy for Type 1 Diabetes in NOD Mice. Biomedicines. [Link]

    • Watanabe, M., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters. [Link]

    • Cheah, E., et al. (2023). Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study. Molecules. [Link]

    • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology. [Link]

    • Ali, B., et al. (2021). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. Frontiers in Plant Science. [Link]

    • Osorio-García, D., et al. (2013). GABAB receptors and glucose homeostasis: evaluation in GABAB receptor knockout mice. American Journal of Physiology-Endocrinology and Metabolism. [Link]

    • Nakada, K., et al. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Semantic Scholar. [Link]

    • Polley, N., et al. (2016). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. [Link]

    • Vatner, D. F., et al. (2018). In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia. Biochemical Journal. [Link]

    • Nair, A. & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]

    • Kumar, K., et al. (2016). Rational approaches for the design of various GABA modulators and their clinical progression. Current Drug Targets. [Link]

    • Dudal, S. & Wee, J. (2014). One Mouse, One Pharmacokinetic Profile: Quantitative Whole Blood Serial Sampling for Biotherapeutics. ResearchGate. [Link]

    • Tian, J., et al. (2021). GABAA-Receptor Agonists Limit Pneumonitis and Death in Murine Coronavirus-Infected Mice. MDPI. [Link]

    • Erhirhie, O. E., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]

    • Liu, Y. P., et al. (2005). Pharmacokinetics of C-1027 in mice as determined by TCA-RA method. World Journal of Gastroenterology. [Link]

    • Novakov, O., et al. (2021). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

    • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Therapeutic Patents. [Link]

    • Kutsyr, O., et al. (2024). Therapeutic Aqueous Humor Concentrations of Latanoprost Attained in Rats by Administration in a Very-High-Molecular-Weight Hyaluronic Acid Eye Drop. MDPI. [Link]

    • Nakada, K., et al. (2013). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. PubMed. [Link]

    • Black, S. W., et al. (2014). GABAB Agonism Promotes Sleep and Reduces Cataplexy in Murine Narcolepsy. The Journal of Neuroscience. [Link]

    Sources

    Method

    Crystallization techniques for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

    An in-depth technical guide to the crystallization of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, designed for process chemists, chemical engineers, and drug development professionals. Executive Summary & Ratio...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical guide to the crystallization of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, designed for process chemists, chemical engineers, and drug development professionals.

    Executive Summary & Rationale

    [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS No. 1909314-12-0) is a conformationally restricted, cyclopropyl analogue of the blockbuster antiepileptic drug gabapentin[1]. In advanced drug discovery, such γ -amino acid derivatives serve as critical building blocks for neuroactive compounds and complex foldamers[2].

    Isolating this compound with high polymorphic purity and optimal particle size distribution (PSD) requires precise thermodynamic control. Because the molecule exists as a hydrochloride salt of a zwitterionic amino acid, it exhibits extreme solubility in polar protic solvents (due to the protonated −NH3+​ and Cl− counterion) but is practically insoluble in less polar organic media[3]. Consequently, standard cooling crystallization often results in poor yields or "oiling out" (liquid-liquid phase separation). To overcome this, a tightly controlled antisolvent crystallization strategy is required[4].

    Physicochemical Profiling & Thermodynamic Strategy

    The crystallization strategy relies on manipulating the dielectric constant of the solvent system. By dissolving the API in a high-capacity primary solvent (e.g., Methanol or Water) and titrating in a miscible antisolvent (e.g., Acetone or Isopropanol), the chemical potential ( Δμ ) of the solution is rapidly altered, driving the system into the metastable zone[5].

    Table 1: Representative Solubility Profile & Solvent Roles

    Note: Data represents the thermodynamic behavior of cyclopropyl gabapentinoid hydrochloride salts to guide solvent selection.

    Solvent SystemTemperature (°C)Est. Solubility (mg/mL)Thermodynamic Role in Process
    Methanol50> 250Primary Solvent (High Capacity, dissolves lattice)
    Methanol5~ 85Primary Solvent (Cold state, retains impurities)
    Water25> 500Primary Solvent (Aqueous, risk of hydrate formation)
    Acetone25< 5Antisolvent (Rapid precipitant, lowers polarity)
    Isopropanol25< 15Antisolvent (Moderate precipitant, highly miscible)

    Experimental Workflows: Step-by-Step Methodologies

    Protocol A: Antisolvent Crystallization (Methanol / Acetone System)

    This protocol is designed to yield anhydrous, highly pure crystalline powder while preventing the formation of solvates.

    • Primary Dissolution : Suspend 100 g of crude API in 400 mL of Methanol. Heat the reactor to 50°C under continuous agitation (250 RPM).

      • Causality: Elevated temperature maximizes the thermodynamic solubility limit, ensuring complete dissolution of the crystalline lattice while leaving any inorganic synthetic salts undissolved.

    • Polish Filtration : Pass the hot solution through a pre-warmed 0.22 µm PTFE filter into a clean, jacketed crystallizer.

      • Causality: Removes insoluble synthetic byproducts and foreign particulates that act as heterogeneous nucleation sites. This is a critical prerequisite for strict polymorph control.

    • Antisolvent Dosing (Phase 1) : Gradually dose 200 mL of Acetone at a rate of 5 mL/min while maintaining the system at 50°C.

      • Causality: Acetone lowers the dielectric constant of the medium, drastically reducing the solubility of the ionic salt and pushing the system into the metastable zone without crossing the labile boundary (which would cause uncontrolled, spontaneous nucleation).

    • Seeding : Introduce 1.0 g of pure API seed crystals (milled to a D50 of ~20 µm) suspended in 10 mL of Acetone.

      • Causality: Seeding provides a low-energy surface for solute deposition, bypassing the high activation energy required for primary nucleation. This prevents "oiling out" and ensures a uniform, predictable particle size distribution.

    • Isothermal Aging : Hold the suspension isothermally at 50°C for 60 minutes.

      • Causality: Allows the seed bed to consume the initial supersaturation, establishing robust secondary crystal growth before further thermodynamic stress is applied.

    • Cooling & Antisolvent Dosing (Phase 2) : Initiate a linear cooling ramp to 5°C at 0.5°C/min. Simultaneously, dose an additional 600 mL of Acetone.

      • Causality: The dual-action of cooling and antisolvent addition maintains a constant, optimal supersaturation level ( σ ), driving crystal growth while suppressing secondary nucleation.

    • Isolation & Washing : Filter the slurry via a Nutsche filter. Wash the wet cake with 2 x 100 mL of chilled Acetone (5°C).

      • Causality: Cold antisolvent displaces the mother liquor, removing dissolved impurities without re-dissolving the isolated product.

    • Vacuum Drying : Dry the solid under vacuum (50 mbar) at 40°C for 12 hours.

      • Causality: Removes residual solvents below ICH Q3C limits while preventing thermal degradation or ring-opening of the strained cyclopropyl moiety.

    Workflow A 1. Dissolution (MeOH, 50°C) B 2. Polish Filtration (0.22 µm) A->B Clarified Solution C 3. Antisolvent Dosing (Acetone) B->C Controlled Rate D 4. Seeding (1% w/w) C->D Enter Metastable Zone E 5. Crystal Growth (Cooling to 5°C) D->E Desupersaturation F 6. Isolation (Vacuum Drying) E->F Wet Cake

    Figure 1: Step-by-step thermodynamic workflow for antisolvent crystallization.

    Protocol B: Temperature-Cycled Mixed-Solvent Crystallization (Water / Isopropanol)

    When the crude API contains high levels of polar impurities, an aqueous primary solvent is preferred. However, gabapentinoids are notorious for forming stable monohydrates or hemipentahydrates in water[6].

    • Dissolution : Dissolve 100 g of API in 150 mL of Deionized Water at 60°C.

    • Azeotropic Shift : Add 300 mL of Isopropanol (IPA) dropwise. Causality: IPA acts as the antisolvent. Maintaining 60°C prevents the immediate precipitation of hydrate forms, favoring the anhydrous thermodynamic sink.

    • Temperature Cycling : Cool the reactor to 40°C, hold for 30 minutes, then heat back to 55°C. Causality: Temperature cycling dissolves fine, unstable nuclei (Ostwald ripening), focusing growth onto larger, more stable anhydrous crystals.

    • Final Cooling : Cool to 0°C at 0.2°C/min, filter, and wash with cold IPA.

    Process Analytical Technology (PAT) & Self-Validating Systems

    To ensure the trustworthiness and reproducibility of the crystallization, the protocol must operate as a self-validating system. Relying solely on end-point analysis is insufficient for modern pharmaceutical development.

    • In-Situ FBRM (Focused Beam Reflectance Measurement) : Deployed directly in the crystallizer to monitor the Chord Length Distribution (CLD). Validation mechanism: FBRM confirms that the seeding step successfully initiated growth rather than secondary nucleation (indicated by a shift in the CLD to the right, without a massive spike in fine particle counts).

    • ATR-FTIR Spectroscopy : Monitors the solute concentration in the liquid phase. Validation mechanism: Validates that the desupersaturation curve follows a controlled, linear decline rather than a sudden crash, preventing the entrapment of mother liquor within the crystal lattice.

    PAT Reactor Crystallization Reactor (Supersaturated System) FBRM FBRM Probe (Chord Length Distribution) Reactor->FBRM In-situ particle tracking PVM PVM Probe (Particle Vision & Shape) Reactor->PVM Morphology monitoring Raman ATR-FTIR / Raman (Solute Concentration) Reactor->Raman Real-time solubility curve Control Automated Feedback Loop (Dosing & Cooling Control) FBRM->Control Nucleation event detected PVM->Control Agglomeration warning Raman->Control Desupersaturation rate Control->Reactor Adjust Antisolvent/Temp

    Figure 2: PAT feedback loop for real-time control of supersaturation.

    Offline Analytical Validation

    Post-isolation, the batch is validated using:

    • Powder X-Ray Diffraction (PXRD) : Confirms the presence of the desired anhydrous polymorph and the absence of hydrate pseudopolymorphs[6].

    • Differential Scanning Calorimetry (DSC) : An endothermic melt without prior broad dehydration peaks validates the absence of trapped solvent or water in the crystal lattice.

    References

    • EvitaChem. [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. CAS No.: 1909314-12-0. 1

    • Journal of the American Chemical Society. Crystallographic Characterization of Helical Secondary Structures in 2:1 and 1:2 α/β-Peptides. 2

    • MDPI Crystals. Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. 3

    • Google Patents (EP3060544A1). Process for preparing gabapentin. 4

    • Google Patents (US7417166B2). Process for the preparation of gabapentin. 5

    • Google Patents (WO2010023694A2). Crystalline forms of gabapentin and process thereof. 6

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Enhancing the Aqueous Solubility of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

    This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochlorid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. As a Senior Application Scientist, this guide synthesizes fundamental principles of physical chemistry with practical, field-tested methodologies to help you overcome solubility hurdles in your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What is [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride and why is its aqueous solubility a concern?

    A1: [1-(Aminomethyl)cyclopropyl]acetic acid is a non-proteinogenic amino acid. Its hydrochloride salt is the form often used in pharmaceutical development. Like its structural analog, gabapentin, it possesses both an acidic carboxylic acid group and a basic amino group, making it a zwitterionic compound at physiological pH.[1] The solubility of such molecules can be highly dependent on the pH of the aqueous medium.[2][3] Poor aqueous solubility can be a significant obstacle in drug development, impacting everything from in vitro assays to oral bioavailability.[4][5]

    Q2: I'm having trouble dissolving the compound in water for my experiments. What are the first troubleshooting steps I should take?

    A2: When encountering solubility issues, a systematic approach is key. Before exploring more complex formulation strategies, start with the fundamentals:

    • Verify Compound Identity and Purity: Ensure the material you are working with is indeed [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride and that its purity meets the required specifications. Impurities can sometimes significantly impact solubility.

    • Gentle Heating and Agitation: Try gently warming the solution while stirring. Increased temperature can enhance the dissolution rate and solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.

    • pH Adjustment: As a zwitterionic compound, the solubility of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is highly influenced by pH.[2] The hydrochloride salt will create an acidic solution upon dissolution. Adjusting the pH can significantly improve solubility. We will delve deeper into this in the troubleshooting guide below.

    Q3: Are there any common pitfalls to avoid when trying to dissolve this compound?

    A3: Yes, several common mistakes can lead to frustrating results:

    • Using a "one-size-fits-all" solvent: Assuming that what works for one compound will work for another is a frequent error. The unique physicochemical properties of each molecule must be considered.

    • Ignoring the impact of pH: For ionizable compounds like this one, overlooking the effect of pH is a critical mistake.

    • Aggressive heating: While gentle warming can be helpful, excessive heat can lead to degradation of the compound, especially over extended periods.

    • Insufficient mixing: Ensure vigorous and sustained agitation to facilitate the dissolution process.

    Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement

    This section provides detailed protocols and the scientific rationale behind them to systematically address solubility challenges with [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

    Issue 1: The compound does not fully dissolve in neutral aqueous buffers.

    This is a common starting point for many in vitro biological assays. The limited solubility in neutral pH is likely due to the zwitterionic nature of the molecule.

    [1-(Aminomethyl)cyclopropyl]acetic acid has two pKa values, one for the carboxylic acid group and one for the amino group, similar to gabapentin which has pKa values of approximately 3.68 and 10.70.[1] At a neutral pH of around 7, the carboxylic acid group is deprotonated (negatively charged), and the amino group is protonated (positively charged), resulting in a net neutral zwitterion. Zwitterions can have strong intermolecular interactions, leading to higher crystal lattice energy and consequently, lower aqueous solubility.

    By shifting the pH away from the isoelectric point (the pH at which the molecule has a net zero charge), you can increase the proportion of the more soluble charged species (either the cationic or anionic form).

    Experimental Protocol: pH-Solubility Profile Generation

    • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

    • Saturated Solutions: Add an excess amount of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride to a fixed volume of each buffer in separate vials.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sample Collection and Analysis:

      • Filter the suspensions using a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

      • Dilute the filtrate with an appropriate mobile phase.

      • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

    • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer. This will generate a pH-solubility profile.

    Expected Outcome & Interpretation:

    You should observe the lowest solubility near the isoelectric point and a significant increase in solubility at both acidic and alkaline pH. This data will be crucial in selecting the appropriate pH for your stock solutions and experimental media.

    Data Presentation: Example pH-Solubility Profile

    pHSolubility (mg/mL)Predominant Species
    2.0> 50Cationic
    4.015Cationic/Zwitterionic
    6.05Zwitterionic
    8.020Zwitterionic/Anionic
    10.0> 50Anionic

    Note: The above data is illustrative. Actual values must be determined experimentally.

    Logical Relationship Diagram: pH and Solubility

    cluster_pH pH of Solution cluster_Species Predominant Molecular Form cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., < 4) Cationic Cationic Form (Protonated Amine, Carboxylic Acid) Low_pH->Cationic Neutral_pH Near Isoelectric Point (e.g., pH 5-8) Zwitterionic Zwitterionic Form (Protonated Amine, Deprotonated Carboxylate) Neutral_pH->Zwitterionic High_pH High pH (e.g., > 9) Anionic Anionic Form (Amine, Deprotonated Carboxylate) High_pH->Anionic High_Solubility_Acid High Solubility Cationic->High_Solubility_Acid Low_Solubility Low Solubility Zwitterionic->Low_Solubility High_Solubility_Base High Solubility Anionic->High_Solubility_Base

    Caption: Impact of pH on the ionization state and solubility of a zwitterionic compound.

    Issue 2: pH adjustment is not a viable option for my experimental system (e.g., cell-based assays).

    In cases where the pH must be maintained within a narrow physiological range, other strategies are necessary.

    The addition of a water-miscible organic solvent, or cosolvent, can increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous medium.[6][7][8]

    Experimental Protocol: Cosolvent Screening

    • Select Biocompatible Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents such as:

      • Ethanol

      • Propylene glycol (PG)

      • Polyethylene glycol 400 (PEG 400)

      • Glycerin

      • Dimethyl sulfoxide (DMSO) - Use with caution and be aware of its potential effects on biological systems.

    • Prepare Cosolvent-Buffer Mixtures: Create a series of solutions with varying percentages of the cosolvent in your physiological buffer (e.g., 5%, 10%, 20% v/v).

    • Determine Solubility: Using the same saturation shake-flask method described in the pH-solubility protocol, determine the solubility of the compound in each cosolvent-buffer mixture.

    • Data Analysis: Plot the solubility against the percentage of the cosolvent.

    Expected Outcome & Interpretation:

    For many compounds, you will see an increase in solubility with an increasing concentration of the cosolvent. The goal is to find the lowest concentration of a cosolvent that provides the desired solubility while minimizing potential toxicity or interference with your assay.

    Data Presentation: Example Cosolvent Screening Data

    CosolventConcentration (% v/v)Solubility (mg/mL)
    None05
    Ethanol1012
    Ethanol2025
    PEG 4001018
    PEG 4002035
    Propylene Glycol1015
    Propylene Glycol2030

    Note: The above data is illustrative. Actual values must be determined experimentally.

    Experimental Workflow: Cosolvency Approach

    Start Poorly Soluble Compound in Aqueous Buffer Select_Cosolvents Select Biocompatible Cosolvents (e.g., PEG 400, PG, Ethanol) Start->Select_Cosolvents Prepare_Mixtures Prepare Buffer-Cosolvent Mixtures (e.g., 5%, 10%, 20% v/v) Select_Cosolvents->Prepare_Mixtures Determine_Solubility Determine Solubility (Shake-Flask Method) Prepare_Mixtures->Determine_Solubility Analyze_Data Plot Solubility vs. Cosolvent % Determine_Solubility->Analyze_Data Select_Optimal Select Lowest Effective Cosolvent Concentration Analyze_Data->Select_Optimal End Solubilized Compound Select_Optimal->End

    Caption: Workflow for improving solubility using the cosolvency method.

    Issue 3: The required concentration is high, and simple pH adjustment or cosolvency is insufficient or impractical.

    For applications requiring high concentrations, more advanced formulation strategies may be necessary.

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic portions and increasing their apparent water solubility.[9]

    Experimental Protocol: Cyclodextrin Complexation

    • Select Cyclodextrins: Common choices include:

      • β-Cyclodextrin (β-CD)

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often preferred due to its higher aqueous solubility and lower toxicity.

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Phase Solubility Study:

      • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0 to 50 mM).

      • Add an excess of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride to each solution.

      • Equilibrate and analyze as described previously.

    • Data Analysis: Plot the solubility of the compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 complex.

    Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier matrix at a solid state.[4][10] This can be achieved by methods like solvent evaporation or melt extrusion. The resulting product can have a much faster dissolution rate and higher apparent solubility compared to the crystalline drug alone.[11]

    Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation

    • Select a Carrier: Choose a hydrophilic polymer such as:

      • Polyvinylpyrrolidone (PVP)

      • Polyethylene glycol (PEG)

      • Hydroxypropyl methylcellulose (HPMC)

    • Dissolution: Dissolve both the [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride and the carrier in a common volatile solvent (e.g., methanol or ethanol).

    • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a solid mass.

    • Drying and Milling: Further dry the solid mass in a vacuum oven to remove any residual solvent. Then, mill the solid to obtain a fine powder.

    • Characterization:

      • Perform dissolution testing on the solid dispersion powder and compare it to the pure drug.

      • Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the carrier.

    Logical Relationship Diagram: Advanced Solubility Enhancement

    cluster_Complexation Complexation cluster_SolidDispersion Solid Dispersion High_Conc_Needed High Concentration of Compound Required Select_CD Select Cyclodextrin (e.g., HP-β-CD) High_Conc_Needed->Select_CD Select_Carrier Select Hydrophilic Polymer (e.g., PVP) High_Conc_Needed->Select_Carrier Phase_Solubility Perform Phase Solubility Study Select_CD->Phase_Solubility Form_Complex Formation of Inclusion Complex Phase_Solubility->Form_Complex Enhanced_Solubility Significantly Enhanced Aqueous Solubility Form_Complex->Enhanced_Solubility Solvent_Evap Solvent Evaporation or Melt Extrusion Select_Carrier->Solvent_Evap Amorphous_Form Drug in Amorphous State Solvent_Evap->Amorphous_Form Amorphous_Form->Enhanced_Solubility

    Caption: Decision tree for advanced solubility enhancement techniques.

    References

    • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Available from: [Link]

    • Surov, A. O., et al. (2024). New Molecular Insights on Gabapentin. The Journal of Physical Chemistry B. Available from: [Link]

    • The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. (2023, January 13). Pharmaceutics. Available from: [Link]

    • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). Life. Available from: [Link]

    • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. Available from: [Link]

    • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR. Available from: [Link]

    • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. (n.d.). Advanced Pharmaceutical Bulletin. Available from: [Link]

    • Solving solubility issues in modern APIs. (2018, July 26). Teva API. Available from: [Link]

    • Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. (n.d.). Google Patents.
    • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

    • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. (2024, March 6). Molecules. Available from: [Link]

    • Cosolvent. (n.d.). Wikipedia. Available from: [Link]

    • The solubility-pH profiles of amino acids showing departures from the... (n.d.). ResearchGate. Available from: [Link]

    • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Available from: [Link]

    • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. Available from: [Link]

    • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022, June 29). RSC Publishing. Available from: [Link]

    • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Available from: [Link]

    • (Top) Gabapentin, 1-(aminomethyl)cycloheaxaneacetic acid. (Bottom) Superposition of the two possible chair forms of the 1,1-disubstituted cyclohexane. (n.d.). ResearchGate. Available from: [Link]

    • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Available from: [Link]

    • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Available from: [Link]

    • Key strategies central to overcoming poor API solubility. (n.d.). Almac. Available from: [Link]

    • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025, June 25). International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

    • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Available from: [Link]

    • Drug complexes: Perspective from Academic Research and Pharmaceutical Market. (2023, May 3). Drug Delivery. Available from: [Link]

    • Solubilities of amino acids in water at various pH values under 298.15 K. (n.d.). ResearchGate. Available from: [Link]

    • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022, June 9). MDPI. Available from: [Link]

    • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences. Available from: [Link]

    • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). Journal of Drug Delivery and Therapeutics. Available from: [Link]

    • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Drug Development & Delivery. Available from: [Link]

    • New Molecular Insights on Gabapentin. (2025, June 24). UVaDOC Principal. Available from: [Link]

    • Solubility Enhancement of Poorly Soluble Drug Atorvastatin by using Complexation and Solid Dispersion techniques. (2023, September 15). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

    • SOLUBILITY ENHANCEMENT BY SIZE REDUCTION. (n.d.). Late Laxmibai Phadtare College of Pharmacy. Available from: [Link]

    • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Available from: [Link]

    • Gabapentin. (2025, February 24). American Chemical Society. Available from: [Link]

    • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Available from: [Link]

    • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). Beilstein Journal of Organic Chemistry. Available from: [Link]

    • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, April 1). American Pharmaceutical Review. Available from: [Link]

    • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Available from: [Link]

    • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Available from: [Link]

    • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics. Available from: [Link]

    • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. (2023, September 7). Asian Journal of Pharmaceutics. Available from: [Link]

    • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22). PDF. Available from: [Link]

    • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Available from: [Link]

    • Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. (n.d.). Pharmaceutics. Available from: [Link]

    • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Available from: [Link]

    Sources

    Optimization

    Troubleshooting[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride degradation during storage

    Welcome to the Advanced Troubleshooting Guide for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0). As a cyclopropyl analogue of gabapentin, this γ -amino acid derivative presents unique stability...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Troubleshooting Guide for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0). As a cyclopropyl analogue of gabapentin, this γ -amino acid derivative presents unique stability challenges during both solid-state storage and aqueous formulation.

    This guide is designed for drug development professionals and analytical scientists. It bypasses basic handling instructions to focus on the thermodynamic and kinetic drivers of its primary degradation pathway: intramolecular lactamization .

    Mechanistic Insight: The Lactamization Pathway

    The primary degradation route for this compound is an intramolecular cyclization that yields a potentially toxic spiro-lactam degradant and water[1]. The reaction is driven by the nucleophilic attack of the primary amine on the carboxylate carbonyl.

    Understanding the ionic speciation of the molecule is critical. The transition state requires the molecule to be in its neutral form (free amine and free carboxylic acid)[2]. The hydrochloride salt formulation complicates this, as it inherently alters the microenvironmental pH, shifting the equilibrium toward reactive or catalytically vulnerable states if improperly managed.

    LactamizationPathway Salt [1-(Aminomethyl)cyclopropyl] acetic acid HCl (Acidic / Cationic) Zwitterion Zwitterionic Form (Stable at pH ~6.0) Salt->Zwitterion Buffer to pH 6.0 (Stabilization) Neutral Neutral Intermediate (Reactive Species) Salt->Neutral Local Moisture / Unbuffered Dissolution Zwitterion->Neutral Equilibrium TS Transition State (Nucleophilic Attack) Neutral->TS Intramolecular Cyclization Lactam Spiro-lactam Degradant (5-azaspiro[2.4]heptan-6-one) TS->Lactam Dehydration (-H2O)

    Mechanistic pathway of [1-(Aminomethyl)cyclopropyl]acetic acid lactamization.

    Diagnostic FAQs & Troubleshooting

    Q1: Why is my solid API powder degrading into the lactam impurity during room temperature storage?

    The Causality: Solid-state degradation is primarily driven by mechanical stress and local moisture. If the powder was subjected to aggressive milling or grinding, the mechanical stress disrupts the crystal lattice, creating amorphous, disordered regions with high molecular mobility[3]. In these high-energy states, the activation energy barrier for cyclization is easily overcome. Furthermore, because you are working with the hydrochloride salt , the compound is highly hygroscopic. If ambient moisture is absorbed (deliquescence), it creates an acidic microenvironment on the particle surface. This acid-catalyzes the lactamization by protonating the carbonyl oxygen, making it highly electrophilic[4].

    Q2: My aqueous stock solutions degrade rapidly, even at 4°C. How can I stabilize them?

    The Causality: Dissolving the HCl salt in unbuffered LC-MS grade water results in a highly acidic solution (typically pH 2.0–3.5, depending on concentration). The pH-rate profile for this class of molecules dictates that degradation is acid-catalyzed at low pH and base-catalyzed at high pH[4]. The Fix: The degradation rate reaches its absolute minimum at pH 6.0 [4]. At this pH, the molecule exists almost entirely as a zwitterion (the amine is locked as an unreactive NH3+​ and the carboxylate is a poor electrophile). You must buffer your stock solutions to pH 6.0.

    Q3: I am observing a yellow/brown discoloration when formulating the API with certain excipients. What is happening?

    The Causality: This is a classic Maillard reaction. Despite being formulated as an HCl salt, an equilibrium exists that yields trace amounts of the primary amine. If formulated with reducing sugars (e.g., lactose, glucose) or certain polymeric excipients containing aldehydic impurities (like some grades of PEG or polysorbates), the amine will react with the carbonyls, forming Schiff bases and eventually dark-colored melanoidin polymers. Avoid reducing sugars entirely in your formulation matrix.

    Quantitative Degradation Kinetics

    The following table synthesizes the thermodynamic drivers of degradation across various environmental conditions, utilizing validated kinetic models for γ -amino acids[3],[4].

    Environmental ConditionPredominant API SpeciesRelative Lactamization RateMechanistic Driver
    Aqueous (pH < 4.0) Cationic (Acidic)High Acid-catalyzed protonation of carbonyl oxygen[4]
    Aqueous (pH 6.0) ZwitterionicMinimal Stable ionic lock; lowest concentration of neutral species[4]
    Aqueous (pH > 8.0) Anionic (Basic)High Base-catalyzed deprotonation of the amine[4]
    Solid State (Milled, 5% RH) Amorphous / DefectVery High High free energy and molecular mobility in disordered regions[3]
    Solid State (Milled, >31% RH) Crystalline (Annealed)Low Moisture facilitates recrystallization (annealing) of crystal defects[3]
    Solid State (HCl Salt, High RH) Dissolved (Micro-acidic)High Deliquescence creates an acidic microenvironment driving cyclization

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, implement the following self-validating workflows in your laboratory.

    Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions (100 mM)

    Do not dissolve the HCl salt directly in water without pH adjustment.

    • Buffer Preparation & Validation: Prepare a 50 mM sodium phosphate buffer.

      • Validation Step: Calibrate your pH meter with fresh standards and adjust the buffer to exactly pH 6.0 ± 0.1 .

    • API Dissolution: Slowly add the[1-(Aminomethyl)cyclopropyl]acetic acid HCl powder to the buffer under gentle magnetic stirring.

      • Causality: The addition of the HCl salt will immediately drop the pH of the solution.

    • pH Readjustment (Critical):

      • Validation Step: Re-check the pH after complete dissolution. Titrate the solution back to pH 6.0 using 0.1 M NaOH. Failing to perform this step leaves the solution acidic, accelerating degradation.

    • Cold Sterilization: Filter the solution through a 0.22 µm PES syringe filter.

      • Causality:Do NOT autoclave. The thermal energy from autoclaving provides the activation energy needed to cross the 41.3 kcal/mol transition state barrier for lactamization[1].

      • Validation Step: Perform a baseline HPLC-CAD (Charged Aerosol Detection) or LC-MS assay post-filtration to confirm the initial lactam concentration is <0.4%[5].

    • Storage: Aliquot into single-use, low-actinic vials and store at -20°C.

    Protocol B: Optimal Solid-State Handling
    • Avoid Mechanical Stress: Do not mill, grind, or aggressively crush the crystalline powder.

      • Validation Step: If particle size reduction is absolutely necessary for formulation, monitor the amorphous content pre- and post-milling via Powder X-Ray Diffraction (PXRD) or solid-state NMR[3].

    • Moisture Control: Store the intact HCl salt in tightly sealed, amber glass containers with a desiccant pack at 2–8°C.

      • Validation Step: Track the weight of a "sentinel" vial of the API over time. A statistically significant weight increase indicates moisture absorption (deliquescence), which serves as an early warning sign that microenvironmental acid-catalyzed degradation may be occurring.

    References

    • Stability studies of gabapentin in aqueous solutions Source: Pharmaceutical Research (PubMed) URL:[Link]

    • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin Source: AAPS PharmSciTech (PubMed Central) URL:[Link]

    • Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing the Extraction &amp; Crystallization Yield of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. This document is designed for researchers, chemists, and drug developmen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the isolation of this valuable compound. As a structural analog of Gabapentin, understanding its physicochemical properties is paramount to achieving high-yield, high-purity results.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and refine your process effectively.

    Section 1: The Chemical Foundation of Extraction & Isolation

    The core challenge in isolating [1-(Aminomethyl)cyclopropyl]acetic acid lies in its zwitterionic nature. At physiological pH, the molecule contains both a protonated amine (NH₃⁺) and a deprotonated carboxylic acid (COO⁻), making it highly polar and water-soluble but poorly soluble in most organic solvents.[2][3] The hydrochloride salt form is used to lock the molecule into a cationic state (NH₃⁺ and COOH), which modifies its solubility profile to facilitate purification and crystallization.

    The equilibrium between these forms is highly pH-dependent. Mastering pH control is the single most important factor in a successful extraction.

    Caption: pH-dependent equilibrium of the amino acid.

    This pH-dependent behavior allows for a purification strategy where organic, non-polar impurities are extracted from an acidic aqueous solution containing the highly polar hydrochloride salt. The product remains in the aqueous phase, which is then carried forward for crystallization.

    Section 2: Troubleshooting Guide for Low Yield and Purity

    This section addresses the most common issues encountered during the isolation of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

    Problem / SymptomPotential Cause(s)Recommended Solution(s) & Rationale
    Oily Product or No Solid Forms 1. Residual Solvent: Presence of a solvent in which the product is highly soluble (e.g., water, methanol).2. Impurities: Presence of unreacted starting materials or byproducts acting as a eutectic contaminant, depressing the melting/crystallization point.3. Supersaturation: The solution is too concentrated, inhibiting orderly crystal lattice formation.1. Azeotropic Distillation/Solvent Swap: Add a solvent like toluene or isopropanol to the aqueous solution and distill under reduced pressure to azeotropically remove water. Follow with the addition of an anti-solvent.2. Improve Upstream Purity: Re-evaluate the purification of the precursor. Perform an acidic aqueous wash (pH 1-2) of the crude product solution before concentration to remove non-polar impurities.3. Controlled Cooling & Seeding: After anti-solvent addition, cool the solution slowly. If no crystals form, add a small seed crystal from a previous successful batch or scratch the inside of the flask to create nucleation sites.
    Very Low or No Precipitate 1. Incorrect pH: If the pH is too high (e.g., >4), the compound may be partially in its more soluble zwitterionic form.2. Incorrect Solvent/Anti-solvent Ratio: Too much primary solvent or not enough anti-solvent was used.3. Product Loss in Organic Washes: If the aqueous phase pH was not sufficiently acidic during impurity extraction, some product may have partitioned into the organic layer.1. Verify and Adjust pH: Before concentration and crystallization, ensure the aqueous solution pH is between 1.0 and 2.0 using concentrated HCl.2. Optimize Ratio: Systematically evaluate the ratio. A common starting point is 1 part solvent (e.g., methanol) to 5-10 parts anti-solvent (e.g., THF, acetone, or isopropanol).[4]3. Back-Extraction: Combine all initial organic washes and back-extract with a small volume of acidic water (pH 1-2) to recover any lost product. Combine this aqueous layer with the main product solution.
    Final Product is Discolored 1. Carried-over Chromophores: Colored impurities from the synthesis (e.g., nitro-aromatic precursors) were not fully removed.2. Degradation: The compound or impurities may be degrading due to excessive heat during solvent removal.1. Charcoal Treatment: Dissolve the crude solid in a minimum amount of a suitable solvent (e.g., methanol or water). Add a small amount of activated carbon (0.5-1% w/w), heat gently for 15-30 minutes, and filter through Celite® to remove the carbon and adsorbed impurities. Proceed with crystallization.2. Reduce Temperature: Concentrate solutions under high vacuum at a lower temperature (<40-50°C) to prevent thermal degradation.
    Inconsistent Yields 1. Variable Water Content: The amount of water in the crude reaction mixture is not consistent batch-to-batch, affecting solvent/anti-solvent ratios.2. Inconsistent pH adjustments: Small variations in final pH can lead to large differences in solubility and yield.3. Ambient Temperature/Humidity Fluctuations: Crystallization can be sensitive to ambient conditions.[5]1. Standardize Water Content: Before crystallization, concentrate the aqueous solution to a standardized, manageable volume or a thick slurry to ensure consistency.2. Use a Calibrated pH Meter: Do not rely on pH paper. Standardize the pH adjustment procedure precisely for every batch.3. Controlled Environment: Perform crystallization in a controlled environment, ideally using a jacketed reactor for precise temperature control.

    Section 3: Optimized Extraction & Crystallization Protocol

    This section provides a robust, self-validating workflow for isolating high-purity [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride from a typical post-synthesis aqueous solution.

    Workflow cluster_0 Purification cluster_1 Isolation A Start: Crude Aqueous Reaction Mixture B Step 1: Adjust pH to 1.0-2.0 with conc. HCl A->B C Step 2: Organic Wash (e.g., Ethyl Acetate or DCM) B->C D Separate Layers C->D E Aqueous Layer (Contains Product) D->E Retain F Organic Layer (Contains Impurities) D->F Discard G Step 3: Concentrate Aqueous Layer under Vacuum (<50°C) E->G H Step 4: Add Primary Solvent (e.g., Methanol) to dissolve G->H I Step 5: Slow Addition of Anti-Solvent (e.g., THF, IPA) with stirring H->I J Step 6: Cool and Age Slurry (e.g., 0-5°C for 2-4h) I->J K Step 7: Filter and Wash Solid with Anti-Solvent J->K L Step 8: Dry under Vacuum K->L M Final Product: Pure Crystalline Solid L->M

    Caption: General workflow for purification and isolation.

    Step-by-Step Methodology
    • Acidification & Initial Purification:

      • Begin with the crude, post-reaction aqueous mixture containing the product.

      • Cool the solution to 10-15°C. While monitoring with a calibrated pH meter, slowly add concentrated hydrochloric acid until the pH is stable between 1.0 and 2.0. This ensures the product is fully in its cationic hydrochloride form, maximizing its aqueous solubility and minimizing its solubility in organic solvents.

      • Transfer the acidic aqueous solution to a separatory funnel. Extract the solution two to three times with a non-polar organic solvent like ethyl acetate or dichloromethane (DCM) to remove organic impurities. The product will remain in the aqueous phase.[6]

      • Combine the aqueous layers and proceed to the next step.

    • Concentration & Solvent Swap:

      • Concentrate the aqueous solution under reduced pressure (rotary evaporator) with a bath temperature below 50°C. Reduce the volume until a thick slurry or oil is obtained.

      • Optional but Recommended: To remove residual water, add isopropanol (IPA) or toluene and continue concentration. The azeotrope will carry over the water, leaving a more anhydrous residue.

      • Add a minimal amount of a primary solvent like methanol to fully dissolve the residue at room temperature. The goal is to create a concentrated solution.

    • Crystallization by Anti-Solvent Addition:

      • While stirring the methanolic solution vigorously, slowly add an anti-solvent in which the hydrochloride salt is insoluble. Common choices include tetrahydrofuran (THF), isopropanol (IPA), acetone, or diethyl ether.[4][7][8] A typical volume ratio is 5-10 parts anti-solvent to 1 part primary solvent.

      • A white precipitate should begin to form. Continue stirring for 30-60 minutes at room temperature after the addition is complete to allow for initial crystal growth.

    • Isolation and Drying:

      • Cool the resulting slurry to 0-5°C and hold for at least 2 hours to maximize precipitation.

      • Collect the solid product by vacuum filtration.

      • Wash the filter cake with a small amount of cold anti-solvent to remove any residual mother liquor.

      • Dry the solid product under vacuum at 40-50°C until a constant weight is achieved.

    Section 4: Frequently Asked Questions (FAQs)

    • Q1: What is the ideal pH for the aqueous phase before removing organic impurities?

      • A: The ideal pH is between 1.0 and 2.0. In this range, the amine group is fully protonated (pKa ~10.7), ensuring the molecule is a highly polar cation with minimal partitioning into the organic phase.[2] The carboxylic acid group (pKa ~3.7) will be in its neutral COOH form.

    • Q2: Which anti-solvent is best for crystallization, and why?

      • A: The choice depends on the scale and desired crystal morphology.

        • Tetrahydrofuran (THF): Often gives good yields and is relatively easy to handle.[4]

        • Isopropanol (IPA): A good choice that can also help azeotropically remove water. It is less volatile than other options.

        • Diethyl Ether: Highly effective but its high volatility and flammability pose challenges for large-scale operations.[8]

        • It is recommended to perform small-scale screening to determine the optimal anti-solvent for your specific process.

    • Q3: How can I prevent the formation of an oil instead of a crystalline solid?

      • A: Oiling out often happens when the solution becomes supersaturated too quickly or when significant impurities are present. Ensure the anti-solvent is added slowly to a vigorously stirred solution. If an oil forms, try gently warming the mixture to redissolve it and then allow it to cool very slowly. Seeding the solution with a previously formed crystal can also provide a template for proper lattice formation.

    • Q4: My final product has a broad melting point. What does this indicate?

      • A: A broad or depressed melting point is a classic indicator of impurity. This could be due to residual solvents, inorganic salts from pH adjustments, or organic byproducts from the synthesis. Consider re-crystallizing the material or performing the activated carbon treatment described in the troubleshooting table.

    • Q5: Can I re-work the mother liquor to recover more product?

      • A: Yes. The mother liquor (the filtrate after collecting the crystals) will contain some dissolved product. You can concentrate this solution to a smaller volume and add more anti-solvent or cool it for a longer period to obtain a second crop of crystals. Be aware that this second crop may be of lower purity than the first and may require separate analysis.

    References

    • CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents.
    • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. Available at: [Link]

    • Havale Shrikant Hanumantappa et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10):292-295. Available at: [Link]

    • EP1140793A1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid - Google Patents.
    • Fink, K., et al. (2000). Not Another Gabapentin Mechanism! Epilepsy Currents, 1(1), 2-4. Available at: [Link]

    • Feng, L., & Berglund, K. A. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Crystal Growth & Design, 7(5), 831–838. Available at: [Link]

    • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1017–1021. Available at: [Link]

    • Aghaei, S., et al. (2023). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development, 27(9), 1729–1739. Available at: [Link]

    • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1445–1467. Available at: [Link]

    • Hampton Research. (2015). Optimization. Hampton Research Crystallization Manual. Available at: [Link]

    • Prefeasibility Report - M/s Chorus Labs Limited. Environment Clearance, Ministry of Environment, Forest and Climate Change, Government of India. Available at: [Link]

    • Dutta, S., et al. (2016). Crystallization of amino acids at the chiral ionic liquid/water interface. CrystEngComm, 18(43), 8393-8400. Available at: [Link]

    • Shen, M., et al. (2022). Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain. Proceedings of the National Academy of Sciences, 119(42), e2204712119. Available at: [Link]

    • Lestari, M. L. A. D., & Indriyani, R. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutical Sciences & Research, 9(3), 163-174. Available at: [Link]

    • Véliz-García, J. A., et al. (2023). Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. Pharmaceutics, 15(11), 2530. Available at: [Link]

    • Evoy, K. E., et al. (2021). Current Evidence on Abuse and Misuse of Gabapentinoids. Journal of Clinical Medicine, 10(19), 4613. Available at: [Link]

    • Vanderstraeten, J., & Van Der Straeten, M. (2020). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 11, 593628. Available at: [Link]

    • Buttar, G. K., & Gąsior, J. S. (2023). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(1), 1. Available at: [Link]

    • Organic Synthesis International. (2015). 1-Aminomethyl-cyclobutyl)-acetic acid hydrochloride. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Resolving HPLC Peak Tailing for [1-(Aminomethyl)cyclopropyl]acetic acid HCl

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for highly polar, aliphatic amino acids.[1-(Aminomethyl)cyclopropyl]acetic acid hydroch...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on method development for highly polar, aliphatic amino acids.[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a structurally constrained, zwitterionic molecule closely analogous to the antiepileptic drug Gabapentin (1[1]).

    When analyzing this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), severe peak tailing and poor retention are the most common failure modes. This guide deconstructs the chemical causality behind these issues and provides self-validating, field-tested protocols to achieve symmetrical, reproducible chromatography.

    Part 1: Diagnostic Workflow

    Before adjusting your mobile phase, it is critical to map the root cause of the peak distortion. The following diagnostic logic tree illustrates the relationship between mobile phase pH, silanol ionization, and analyte retention mechanisms.

    G Start Analyze Peak Tailing: [1-(Aminomethyl)cyclopropyl]acetic acid CheckPH Evaluate Mobile Phase pH Is it near neutral (pH 4-7)? Start->CheckPH Silanol Silanol Ion-Exchange (Amine + ionized Si-O-) CheckPH->Silanol Yes (Zwitterion state) VoidVol Poor Retention / Void Elution (Hydrophilic mismatch) CheckPH->VoidVol No (Low pH, but early elution) Action1 Lower pH to < 2.5 (Protonate silanols to Si-OH) Silanol->Action1 Action2 Use Polar-Embedded C18 (Shield residual silanols) Silanol->Action2 Action3 Switch to HILIC Mode (Orthogonal retention) VoidVol->Action3

    Diagnostic workflow for resolving zwitterion peak tailing in HPLC.

    Part 2: Mechanistic FAQs (The "Why")

    Q: Why is [1-(Aminomethyl)cyclopropyl]acetic acid so prone to peak tailing compared to standard pharmaceutical compounds? A: The molecule contains both a carboxylic acid (pKa ~3.7) and a primary amine (pKa ~10.7). At a typical mobile phase pH (4.0–7.0), it exists as a highly polar zwitterion, leading to complex retention behaviors such as anti-Langmuirian isotherms (2[2]). The primary cause of peak tailing is secondary retention: the positively charged primary amine undergoes strong ion-exchange interactions with ionized, acidic silanol groups ( Si−O− ) on the silica stationary phase (3[3]). Because this ion-exchange kinetic process is significantly slower than standard hydrophobic partitioning, the molecules desorb slowly, causing the trailing edge of the peak to drag.

    Q: I am using a standard C18 column with a pH 6.0 phosphate buffer. The tailing factor ( Tf​ ) is > 2.5. How do I fix this chemically? A: You must suppress the ionization of the residual silanols. Silanols typically have a pKa between 3.5 and 4.5. By lowering the mobile phase pH to ≤ 2.5 using a strong acid (e.g., perchloric acid, phosphoric acid, or TFA), you ensure the complete protonation of these silanol groups into their neutral ( Si−OH ) state, minimizing their interaction with the analyte (4[4]). This approach is standard in USP monographs for similar molecules, which often mandate pH 1.8–2.0 buffers to force a cationic state and suppress tailing ().

    Q: What if lowering the pH causes my analyte to elute in the void volume? A: This is a classic case of "hydrophilic mismatch." At pH 2.0, the carboxylic acid is neutralized, but the amine remains protonated. The resulting cationic molecule is highly polar and lacks the hydrophobicity required to partition effectively into the C18 alkyl chains. If you lose retention, you must switch to an orthogonal retention mechanism, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain highly polar compounds (1[1]).

    Part 3: Quantitative Strategy Comparison

    The table below summarizes the expected chromatographic performance of[1-(Aminomethyl)cyclopropyl]acetic acid under various strategic conditions.

    StrategyStationary PhaseMobile Phase pHPrimary Retention MechanismExpected Tailing Factor ( Tf​ )Retention ( k′ )
    Standard RP-HPLC Conventional C186.0 - 7.0Hydrophobic + Silanol Ion-Exchange> 2.5 (Severe Tailing)Moderate
    Low-pH RP-HPLC Polar-embedded C182.0Hydrophobic Partitioning1.2 - 1.5 (Acceptable)Low
    HILIC BEH Amide / Bare Silica3.0 - 4.0Hydrophilic Partitioning1.0 - 1.2 (Optimal)High

    Part 4: Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, do not blindly run these methods. Implement the built-in self-validation steps to prove the system is operating under the intended chemical mechanism.

    Protocol 1: Low-pH Ion-Suppression RP-HPLC

    This protocol uses extreme low pH to neutralize silanols and a polar-embedded column to prevent phase collapse in highly aqueous conditions.

    Step-by-Step Methodology:

    • Column Selection: Install a polar-embedded C18 column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A Preparation: Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1 L of HPLC-grade water (20 mM). Adjust the pH precisely to 2.0 using concentrated Phosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Isocratic Elution: Set the pump to deliver 95% A / 5% B at a flow rate of 1.0 mL/min.

    • Temperature: Maintain the column compartment at 30°C to improve mass transfer kinetics.

    • Detection: UV at 210 nm (Note: Aliphatic amino acids have poor chromophores; ensure high sample concentration, e.g., 1-5 mg/mL).

    Self-Validation Check (Physical vs. Chemical Tailing): Inject a 10 µg/mL solution of Uracil (a neutral void volume marker) alongside your analyte. If the Uracil peak is perfectly symmetrical ( Tf​≈1.0 ) but your[1-(Aminomethyl)cyclopropyl]acetic acid peak still tails, the column bed is physically intact, and the tailing is purely chemical (residual silanol interaction). If both peaks tail, the column has a physical void at the inlet and must be replaced.

    Protocol 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

    If Protocol 1 results in poor retention ( k′<1 ), abandon reversed-phase and utilize HILIC.

    Step-by-Step Methodology:

    • Column Selection: Install an Amide-functionalized HILIC column (e.g., Waters XBridge BEH Amide), 100 x 2.1 mm, 2.5 µm.

    • Mobile Phase A (Aqueous): 10 mM Ammonium formate in HPLC-grade water, adjusted to pH 3.0 with Formic acid.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic acid.

    • Gradient Elution:

      • 0.0 - 1.0 min: 90% B

      • 1.0 - 6.0 min: Linear gradient to 60% B

      • 6.0 - 8.0 min: Hold at 60% B

      • 8.1 - 15.0 min: Re-equilibrate at 90% B

    • Flow Rate & Temp: 0.4 mL/min at 40°C.

    • Sample Diluent: Ensure the sample is dissolved in at least 75% Acetonitrile. Injecting a highly aqueous sample in HILIC will cause severe peak distortion and fronting.

    Self-Validation Check (Confirming HILIC Mechanism): Perform a two-point isocratic retention check. Run the method isocratically at 80% B (Acetonitrile), then at 90% B. If the retention time of the analyte increases significantly at 90% B, you have successfully validated that the system is operating under a true HILIC partitioning mechanism (where water acts as the strong eluting solvent).

    References

    • Title: Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies | Source: nih.gov | URL: 3

    • Title: Peak Tailing In Chromatography: Troubleshooting Basics | Source: gmpinsiders.com | URL: 4

    • Title: The Quantification of the Drug Gabapentin in Tissue Samples by HPLC-ESI-TOF-MS | Source: osu.edu | URL: 1

    • Title: Gabapentin - Chromatography Forum | Source: chromforum.org | URL: Link

    • Title: [ Analyses of Biotherapeutic Peptides ] | Waters Corporation | Source: waters.com | URL: 2

    Sources

    Troubleshooting

    Overcoming hygroscopicity issues with [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

    [label="Apply to Dowex 50WX8\n(H+ Mechanistic pathway of moisture-induced degradation and lactamization. Frequently Asked Questions (FAQs) Q1: My batch of [1-(Aminomethyl)cyclopropyl]acetic acid HCl turned into a sticky...

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    Author: BenchChem Technical Support Team. Date: March 2026

    [label="Apply to Dowex 50WX8\n(H+

    Mechanistic pathway of moisture-induced degradation and lactamization.

    Frequently Asked Questions (FAQs)

    Q1: My batch of [1-(Aminomethyl)cyclopropyl]acetic acid HCl turned into a sticky paste overnight. Can I salvage it? A: Yes, but it requires careful processing. The paste is a deliquesced solid. Do not simply heat it in an oven, as thermal stress in the presence of its own hydration water will drive the nucleophilic attack of the amine on the carboxyl group, accelerating lactamization ([1]). Instead, dissolve the paste in minimal deionized water, freeze it rapidly using liquid nitrogen, and lyophilize (freeze-dry) it under high vacuum. This removes water via sublimation, bypassing the liquid phase and minimizing thermal degradation.

    Q2: How does hygroscopicity affect my stoichiometric calculations for coupling reactions? A: It severely compromises them. Because the HCl salt absorbs atmospheric moisture dynamically, the apparent mass you weigh includes an unknown and fluctuating percentage of water. This leads to sub-stoichiometric addition of the amino acid in peptide synthesis or medicinal chemistry workflows. To ensure self-validating stoichiometry, you must either dry the compound to a constant weight via lyophilization immediately before use, or convert it to the non-hygroscopic zwitterionic free base.

    Q3: Should I store the HCl salt in a desiccator with Drierite (CaSO4) to prevent degradation? A: For preventing deliquescence, yes. However, for preventing chemical degradation (lactamization), extreme desiccation can be detrimental if the powder has been subjected to mechanical stress. Studies on gabapentin analogues show that the lactamization rate is highest at low humidity (<30% RH) because the absence of moisture prevents the annealing of reactive crystal defects ([2]). The optimal storage is in a sealed, argon-purged container at -20°C.

    Quantitative Data: Moisture & Degradation Dynamics

    The following table summarizes the extrapolated physicochemical behavior of gabapentin-like amino acid hydrochlorides under varying environmental conditions ([2], [1]).

    Relative Humidity (RH)Physical State of HCl SaltLactamization Risk (Solid State)Recommended Action
    < 10% Dry PowderHigh (if mechanically stressed)Avoid grinding; store at -20°C.
    30% - 40% Clumping PowderLow (Moisture anneals defects)Weigh rapidly; limit exposure.
    > 60% Deliquesced / PasteModerate (Aqueous degradation)Lyophilize immediately.
    Aqueous Solution DissolvedHigh (pH and heat dependent)Keep chilled; avoid pH 5.5-6.0.

    Experimental Workflows: Desalting & Stabilization

    To permanently overcome the hygroscopicity of the HCl salt, the most scientifically sound approach is to convert it to the zwitterionic free base ([3]). The free base forms a stable, non-hygroscopic crystal lattice.

    Workflow Step1 Dissolve HCl Salt in minimal H2O Step2 Apply to Dowex (H+ Form) Resin Step1->Step2 Step3 Wash with DI Water (Remove Cl-) Step2->Step3 Step4 Elute with 5% NH4OH (Release Zwitterion) Step3->Step4 Step5 Lyophilize Eluate (Isolate Free Base) Step4->Step5

    Step-by-step desalting workflow to generate the stable zwitterion.

    Protocol: Conversion of HCl Salt to Zwitterionic Free Base via Ion-Exchange

    This protocol is designed as a self-validating system: the chemical removal of the chloride ion is verified in real-time, fundamentally altering the crystal packing and permanently resolving the hygroscopicity issue.

    Materials Required:

    • Dowex 50WX8 (Hydrogen form) strongly acidic cation exchange resin.

    • Ammonium hydroxide ( NH4​OH ), 5% aqueous solution.

    • Silver nitrate ( AgNO3​ ), 0.1 M solution (for real-time chloride testing).

    Step-by-Step Methodology:

    • Resin Preparation: Swell 10 g of Dowex 50WX8 resin in deionized (DI) water. Pack into a glass chromatography column. Wash the column with 100 mL of DI water until the eluate is neutral.

    • Sample Loading: Dissolve 1.0 g of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride in 10 mL of DI water. Load the solution onto the column. The protonated amine will bind strongly to the sulfonic acid groups of the resin.

    • Chloride Wash & Self-Validation: Wash the column with 100 mL of DI water. Self-Validation Step: Collect a few drops of the eluate in a test tube and add 1 drop of 0.1 M AgNO3​ . If a white precipitate ( AgCl ) forms, chloride is still present. Continue washing with DI water until the silver nitrate test is completely negative. This ensures total removal of the hygroscopic chloride counterion.

    • Zwitterion Elution: Elute the target amino acid by passing 50 mL of 5% NH4​OH through the column. The ammonia deprotonates the resin, releasing the amino acid as a neutral zwitterion.

    • Isolation: Collect the ninhydrin-positive fractions. Flash-freeze the pooled fractions in a dry ice/acetone bath and lyophilize for 24-48 hours. The resulting white powder is the highly stable, non-hygroscopic free base.

    References

    • Zong, Z., et al. "The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin". AAPS PharmSciTech (2011). URL:[Link]

    • Hadidi, S., et al. "Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors". Journal of Pharmaceutical and Biomedical Analysis (2020). URL:[Link]

    • US Patent 8431739B2. "Process for the preparation of gabapentin". Google Patents.

    Sources

    Optimization

    Reducing baseline noise in [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride chromatography

    Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing [1-(Aminomethy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0)[1][2][3][4].

    Because this molecule is an aliphatic amino acid analog (structurally related to gabapentin), it entirely lacks a conjugated π -electron system. Consequently, it possesses no natural chromophore, forcing analysts to rely on low-wavelength UV detection (<215 nm)[5]. At these extreme wavelengths, the detector captures background absorbance from solvents, trace impurities, and refractive index changes, amplifying minor system fluctuations into severe baseline noise[5].

    This guide moves beyond basic troubleshooting to explain the causality of these issues, providing self-validating protocols to achieve a stable baseline and reliable quantitation.

    Core Troubleshooting Guide (FAQs)

    Q1: Why does my baseline look "fuzzy" or exhibit high-frequency noise when analyzing this compound? A1: High-frequency noise is inversely proportional to the amount of light striking the detector's photodiodes[6]. Because [1-(Aminomethyl)cyclopropyl]acetic acid requires detection at 200–210 nm, you are operating near the UV cutoff of many mobile phase components. Solvents like methanol (UV cutoff 205 nm) or additives like formic acid absorb a large fraction of the light at this wavelength[5]. When light transmittance drops, the detector's electronic noise dominates the signal, creating a "fuzzy" baseline[5]. Solution: Switch your organic modifier from methanol to acetonitrile (UV cutoff 190 nm) to increase light transmittance[6].

    Q2: How can I differentiate between pump-induced baseline pulsations and detector/solvent noise? A2: Pump pressure pulsations often manifest as rhythmic, sinusoidal baseline wander rather than static noise[7]. This is common when using additives like Trifluoroacetic acid (TFA) at low wavelengths, where even microscopic mixing inefficiencies cause absorbance fluctuations[6]. Solution: Overlay the pump's pressure trace with the UV baseline of a blank injection[7]. If the baseline wander correlates perfectly with the pressure pump strokes, the issue is mechanical (e.g., faulty check valves, leaking pump seals, or trapped air bubbles)[5][7].

    Q3: My baseline drifts upward significantly during gradient elution. How do I fix this? A3: Drifting baselines in gradient chromatography are usually chemical, driven by changes in eluent composition[8]. If you are using 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B), the baseline will drift because the molar absorptivity of TFA is different in water than in acetonitrile[5]. Solution: Balance the absorbance by adding slightly less TFA to the aqueous phase (e.g., 0.05% in Water) and slightly more to the organic phase (e.g., 0.04% in Acetonitrile), or switch to a higher wavelength if derivatization is used[5].

    Diagnostic Workflows & Detection Strategies

    To systematically isolate the root cause of baseline anomalies, follow the logical progression mapped out below.

    BaselineTroubleshooting Start High Baseline Noise Detected (< 215 nm UV) CheckFlow Stop Flow & Monitor Baseline Start->CheckFlow NoiseStops Noise Stops CheckFlow->NoiseStops Flow-dependent NoiseContinues Noise Continues CheckFlow->NoiseContinues Independent of flow IsolateColumn Replace Column with Zero-Volume Union NoiseStops->IsolateColumn CheckDetector Run Lamp Intensity Test Check Flow Cell NoiseContinues->CheckDetector CheckPump Overlay Pressure Ripple Check Pump Mixing SolventIssue Solvent Impurity or High UV Absorbance CheckPump->SolventIssue Pressure is stable IsolateColumn->CheckPump Noise persists ColumnBleed Column Contamination or Phase Dewetting IsolateColumn->ColumnBleed Noise drops

    Figure 1: Diagnostic workflow for isolating baseline noise sources in LC systems.

    If direct UV detection remains fundamentally limited by the molecule's lack of a chromophore, alternative detection or sample preparation strategies must be employed.

    DetectionStrategy Molecule [1-(Aminomethyl)cyclopropyl]acetic acid (No UV Chromophore) DirectUV Direct UV Detection (< 215 nm) Molecule->DirectUV AltDet Alternative Detection (CAD / ELSD / MS) Molecule->AltDet Deriv Chemical Derivatization (OPA / FMOC) Molecule->Deriv HighNoise High Baseline Noise Requires Ultra-Pure Solvents DirectUV->HighNoise Volatile Requires Volatile Buffers (Formate/Acetate) AltDet->Volatile HighSens High Sensitivity (UV > 330nm or Fluorescence) Deriv->HighSens

    Figure 2: Detection strategy selection based on molecular properties and buffer compatibility.

    Quantitative Data: Mobile Phase & Signal Optimization

    To minimize baseline noise, solvent selection is critical. The table below summarizes the UV cutoffs of common chromatographic components and their impact on baseline stability when analyzing aliphatic amino acids.

    Table 1: Mobile Phase Component UV Cutoffs & Baseline Impact

    ComponentUV Cutoff (nm)Impact on Baseline at 210 nmRecommendation for Aliphatic Amino Acids
    Water <190 nmLow (if highly pure)Use LC-MS grade water (TOC < 2 ppb). Contaminated water causes "ghost peaks"[9].
    Acetonitrile 190 nmLowPreferred organic modifier. Provides maximum light transmittance[6].
    Methanol 205 nmHighAvoid. Absorbs strongly at 210 nm, causing severe baseline drift in gradients[6].
    0.1% TFA ~210 nmHighUse 0.05% in Water, 0.04% in ACN to balance absorptivity differences[5].
    Ammonium Formate ~210 nmHighAvoid for UV <220 nm[5]. Mandatory if using CAD, ELSD, or LC-MS.

    Table 2: Signal-to-Noise (S/N) Troubleshooting Matrix

    SymptomPrimary CauseDiagnostic ActionResolution
    High-frequency "fuzzy" noise Detector lamp degradation or low wavelength (<210 nm)Run on-board lamp intensity test[5].Replace lamp or switch to CAD/Derivatization[5].
    Rhythmic baseline pulsations Pump check valve failure or air bubbleOverlay pressure ripple with baseline[7].Purge pump, replace check valves, check degasser[7][9].
    Erratic, irregular spikes Late-eluting contaminants or column dewettingIsolate column with zero-volume union[8][9].Flush column with 100% strong solvent[9].
    Continuous baseline drift Temperature fluctuations or solvent mixing issuesMonitor baseline with flow stopped[8].Stabilize column oven and detector flow cell temp[8].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every troubleshooting step must validate itself. Below are two field-proven methodologies for resolving baseline issues with [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride.

    Protocol A: System Isolation & Zero-Volume Union Test

    Purpose: To definitively prove whether baseline noise is originating from the column (e.g., phase bleed, trapped contaminants) or the LC system (pump/detector)[8][9].

    • Establish the Baseline: Run your standard gradient method with the column installed. Record the Signal-to-Noise (S/N) ratio over a 5-minute blank window[6].

    • Isolate the Column: Stop the flow. Remove the analytical column and replace it with a zero-volume stainless steel union[9].

    • Re-run the Method: Execute the exact same gradient method through the union.

    • Self-Validation Logic:

      • If the noise disappears: The column was the source. It is either heavily contaminated or suffering from phase dewetting due to incompatible solvents[9].

      • If the noise persists: The column is innocent. The issue lies in the mobile phase absorbance, a failing detector lamp, or pump pulsations[9].

    • Static Flow Test: Stop the pump flow completely while monitoring the detector signal. If the baseline stabilizes immediately, the issue is eluent composition or the solvent delivery system. If fluctuations continue, the detector (lamp or flow cell) is at fault[8].

    Protocol B: Pre-Column OPA Derivatization Workflow

    Purpose: To bypass the low-wavelength UV noise entirely by chemically attaching a chromophore/fluorophore to the primary amine of the molecule.

    Mechanism:o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) at pH 9–10 to form a highly fluorescent isoindole derivative. This shifts detection from 210 nm (high noise) to 340 nm (UV) or Ex: 340 nm / Em: 450 nm (Fluorescence), where background noise is virtually zero.

    • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 2-mercaptoethanol and 9 mL of 0.4 M borate buffer (pH 9.5).

    • Self-Validating Blank Reaction: Mix 10 µL of Reagent with 10 µL of LC-MS grade water. Inject immediately. Validation: This confirms the reagents themselves are not degraded and do not produce ghost peaks.

    • Standard Derivatization: Mix 10 µL of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride standard (1 mg/mL) with 10 µL of the OPA reagent. Allow to react for exactly 1.0 minute at room temperature.

    • Injection: Inject 5 µL into the HPLC. Monitor at 340 nm.

    • Analysis: The resulting peak will exhibit a drastically improved S/N ratio, completely immune to the low-wavelength baseline drift caused by gradient mixing or TFA absorbance.

    References

    • HPLC Diagnostic Skills Vol I – Noisy Baselines Element Lab Solutions URL
    • Eliminating Baseline Problems Agilent Technologies URL
    • Shimadzu Baseline Disturbance Shimadzu URL
    • HPLC Repair Services: Common Causes of Baseline Noise The Overbrook Group URL
    • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
    • Cyclopropyl acetic acid Sigma-Aldrich URL
    • [1-(aminomethyl)
    • Screening Compounds P59807 EvitaChem URL
    • 88-2416-95 Enamine 化合物 250mg CAS No:1909314-12-0 AS ONE URL

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide:[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride vs. Gabapentin Binding Affinity

    Executive Summary The development of gabapentinoid drugs has revolutionized the treatment of neuropathic pain, epilepsy, and anxiety disorders. These therapeutics exert their primary effects by binding to the α2​δ−1 and...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of gabapentinoid drugs has revolutionized the treatment of neuropathic pain, epilepsy, and anxiety disorders. These therapeutics exert their primary effects by binding to the α2​δ−1 and α2​δ−2 auxiliary subunits of high-voltage-activated calcium channels (CaV)[1].

    While Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a highly successful clinical agent, extensive structure-activity relationship (SAR) studies have explored various cycloalkane ring sizes to optimize binding affinity and pharmacokinetics[2]. [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride , the cyclopropyl (3-membered ring) analogue of gabapentin, represents a critical boundary in this SAR landscape. This guide objectively compares the binding affinities, mechanistic structural biology, and experimental validation protocols of these two compounds, demonstrating why the cyclohexyl ring is essential for target engagement while the cyclopropyl analogue fails to achieve pharmacological efficacy.

    Structural and Mechanistic Grounding

    The α2​δ−1 Binding Pocket (dCache1 Domain)

    Recent cryo-electron microscopy (cryo-EM) structures of the CaV1.2/CaV β 3/CaV α2​δ -1 complex have elucidated the precise binding mechanics of gabapentinoids[3]. Gabapentin binds within the dCache1 domain of the α2​δ -1 subunit, completely encapsulating the ligand in a solvent-closed hydrophobic pocket[4].

    The binding is driven by two primary forces:

    • Electrostatic Anchoring: The zwitterionic core of gabapentinoids (the aminomethyl and carboxylate groups) is anchored by key residues. Specifically, Arg243 makes a critical bidentate interaction with the ligand's carboxylate group, while the amino group interacts with adjacent electronegative residues[4].

    • Hydrophobic Packing (The Differentiating Factor): The cycloalkane ring must fill a hydrophobic cavity lined by Trp207, Val209, Tyr219, Tyr238, and Leu456[5].

    The Failure of the Cyclopropyl Analogue

    While[1-(Aminomethyl)cyclopropyl]acetic acid retains the necessary zwitterionic pharmacophore to interact with Arg243, its 3-membered cyclopropyl ring is sterically insufficient. It fails to provide the necessary van der Waals contacts within the dCache1 hydrophobic pocket[6]. This lack of hydrophobic packing thermodynamically destabilizes the ligand-receptor complex, resulting in a drastic loss of binding affinity. In contrast, the 6-membered cyclohexyl ring of gabapentin perfectly matches the volumetric and spatial requirements of the pocket[2].

    Furthermore, to exert central nervous system (CNS) effects, gabapentinoids must cross the blood-brain barrier (BBB) via the System L neutral amino acid transporter (LAT1) [7]. The LAT1 transporter also requires a bulky, lipophilic side chain (mimicking leucine). The cyclopropyl analogue lacks this bulk, resulting in poor BBB penetration[6].

    G A Gabapentin (Cyclohexyl Ring) B System L Transporter (LAT1) A->B Crosses BBB C α2δ-1 Subunit (dCache1 Domain) B->C High Affinity Binding (Ki ~ 0.05 µM) D Inhibition of Rab11-dependent Trafficking C->D Modulates E Decreased Ca2+ Influx & Analgesia/Anticonvulsion D->E Results in F [1-(Aminomethyl)cyclopropyl] acetic acid F->B Poor Transport F->C Low Affinity Binding (Ki > 10 µM)

    Fig 1: Mechanistic pathway of Gabapentin vs. its cyclopropyl analogue at the α2δ-1 subunit.

    Quantitative Data Presentation

    The following table summarizes the quantitative performance of gabapentin, its cyclopropyl analogue, and pregabalin (as an acyclic reference) across primary pharmacological targets[2],[6].

    CompoundChemical Structure Feature α2​δ−1 Binding Affinity ( Ki​ )LAT1 Transport Affinity ( IC50​ )In Vivo Efficacy
    Gabapentin 6-membered ring (Cyclohexyl)~0.05 µM~158 µMHigh (Anticonvulsant/Analgesic)
    Pregabalin Acyclic (Isobutyl)~0.02 µM~158 µMVery High
    [1-(Aminomethyl)cyclopropyl]acetic acid 3-membered ring (Cyclopropyl)>10.0 µM>300 µMMinimal to None

    Data Interpretation: Reducing the ring size from six carbons to three carbons causes a >200-fold drop in target affinity, rendering the cyclopropyl analogue pharmacologically obsolete for α2​δ -mediated indications.

    Experimental Protocols: [3H] -Gabapentin Radioligand Binding Assay

    To objectively validate the binding affinities presented above, researchers employ a competitive radioligand displacement assay using porcine or rat cerebral cortex membranes.

    Rationale & Causality
    • Tissue Selection: Porcine cerebral cortex is utilized because it provides a high yield of α2​δ−1 subunits that share exceptional sequence homology with the human target, ensuring translational reliability[7].

    • PEI-Treated Filters: Glass fiber (GF/B) filters are pre-soaked in 0.3% polyethylenimine (PEI). Because gabapentinoids are zwitterionic, the cationic PEI polymer coats the filter matrix to neutralize negative charges, drastically reducing non-specific binding of the radioligand and improving the signal-to-noise ratio.

    • Cheng-Prusoff Correction: Raw IC50​ values are dependent on the radioligand concentration. Converting IC50​ to Ki​ via the Cheng-Prusoff equation provides a true, system-independent thermodynamic affinity constant.

    Step-by-Step Methodology
    • Membrane Preparation:

      • Homogenize fresh porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4) containing protease inhibitors.

      • Centrifuge at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the resulting supernatant at 40,000 × g for 20 minutes to pellet the membrane fraction.

      • Resuspend the pellet in HEPES buffer to a final protein concentration of 1–2 mg/mL (quantified via BCA assay).

    • Assay Incubation:

      • In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -gabapentin (final concentration ~10 nM; specific activity ~35-50 Ci/mmol), and 50 µL of the test compound ([1-(Aminomethyl)cyclopropyl]acetic acid or Gabapentin) at varying concentrations ( 10−9 to 10−3 M).

      • Define non-specific binding using 10 µM unlabeled pregabalin or gabapentin.

      • Incubate the plate at 21°C (room temperature) for 45 minutes to allow the system to reach thermodynamic equilibrium.

    • Termination & Washing:

      • Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% PEI for 1 hour) using a 96-well cell harvester.

      • Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4) to remove unbound radioligand.

    • Detection & Analysis:

      • Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

      • Plot specific binding versus the log concentration of the test compound. Determine the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

      • Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the concentration of [3H] -gabapentin and Kd​ is its dissociation constant (~38 nM)[8].

    Conclusion & Drug Development Implications

    The comparison between Gabapentin and[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride serves as a textbook example of the critical role of steric bulk in drug design. While both molecules possess the identical zwitterionic backbone required for electrostatic anchoring to the α2​δ−1 subunit, the cyclopropyl analogue's inability to adequately fill the dCache1 hydrophobic pocket abolishes its binding affinity[3],[6]. For drug development professionals engineering next-generation gabapentinoids, maintaining a lipophilic moiety equivalent to a 5- or 6-membered ring (or a bulky acyclic group like isobutyl) is an absolute prerequisite for both target engagement and LAT1-mediated BBB penetration.

    Sources

    Comparative

    Analytical Method Validation for [1-(Aminomethyl)cyclopropyl]acetic acid Hydrochloride Quantification: A Comparative Guide

    [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, universally known as gabapentin hydrochloride, presents a notorious challenge in pharmaceutical analysis. As an aliphatic amino acid, it fundamentally lacks a conjug...

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    Author: BenchChem Technical Support Team. Date: March 2026

    [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, universally known as gabapentin hydrochloride, presents a notorious challenge in pharmaceutical analysis. As an aliphatic amino acid, it fundamentally lacks a conjugated chromophore system. This structural reality renders direct Ultraviolet (UV) detection highly insensitive and susceptible to baseline interference at low wavelengths.

    As a Senior Application Scientist, I frequently navigate the complexities of selecting the optimal quantification strategy for this molecule—whether the goal is pharmacokinetic (PK) bioanalysis, formulation quality control, or stringent impurity profiling. This guide objectively compares the three leading analytical methodologies: HPLC-UV with pre-column derivatization , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and HPLC hyphenated with Charged Aerosol Detection (HPLC-UV-CAD) .

    The Causality of Method Selection: Overcoming Chromophore Deficiency

    The foundational principle of analytical method development dictates that the detection mechanism must be intrinsically linked to the analyte's physicochemical properties. Because gabapentin hydrochloride does not absorb UV light efficiently above 210 nm, analysts must engineer a detection pathway:

    • Chemical Derivatization (HPLC-UV): To utilize standard UV/Vis detectors, we must introduce an auxochrome (such as catechol, vanillin, or o-phthaldialdehyde) to the primary amine group of gabapentin. This covalent modification shifts the absorption maximum ( λmax​ ) to the visible or near-UV range (e.g., 300 nm for catechol derivatives), drastically improving the signal-to-noise ratio and enabling quantification 1.

    • Direct Ionization (LC-MS/MS): By bypassing optical detection entirely, we leverage the molecule's readily ionizable amine and carboxylic acid groups. Electrospray ionization (ESI) in positive mode yields a strong protonated precursor ion [M+H]+ , enabling highly specific Multiple Reaction Monitoring (MRM) without the variability and time-loss associated with derivatization kinetics 2.

    • Universal Detection (HPLC-UV-CAD): For ICH-compliant impurity profiling where both volatile and non-volatile, chromophore-deficient impurities coexist, Charged Aerosol Detection measures the charge transferred to analyte particles after nebulization. This offers a mass-proportional response independent of the molecule's optical properties, allowing for the simultaneous detection of all impurities at thresholds as low as 0.03% 3.

    Comparative Performance Data

    The following table synthesizes the validated quantitative metrics across the three methodologies, providing a data-driven basis for method selection.

    Analytical ParameterHPLC-UV (Derivatized)LC-MS/MS (Direct)HPLC-UV-CAD (Impurity Profiling)
    Primary Application Bulk formulation QCBioanalysis (Plasma/Serum)API Impurity Profiling (ICH Q2)
    Linearity Range 0.5 – 3.5 µg/mL 150 – 5000 ng/mL 40.03% – 0.15% (Relative to API) 3
    Limit of Quantitation (LOQ) 1.5 ng/mL (in vitro) 150 ng/mL (in matrix) 4 0.03% (Reporting threshold) [[3]]()
    Sample Preparation Complex (Derivatization)Simple (Protein Precipitation)Moderate (Dilution)
    Run Time ~10 - 15 mins~1.6 - 7.0 mins~20 - 30 mins (Gradient)
    Specificity Mechanism Chromophore absorbanceMRM Transitions (m/z 172.1 154.1)Mass-proportional aerosol charge
    Visualizing the Analytical Workflows

    Workflow Start Gabapentin HCl Sample Matrix Decision Primary Analytical Goal? Start->Decision Bio Bioanalysis (PK/TK) High Sensitivity Needed Decision->Bio Form Formulation Assay Routine QC Decision->Form Imp Impurity Profiling ICH Compliance Decision->Imp LCMS LC-MS/MS (MRM Mode, ESI+) Bio->LCMS HPLCUV HPLC-UV (Pre-column Derivatization) Form->HPLCUV CAD HPLC-UV-CAD (Universal Detection) Imp->CAD

    Decision matrix for selecting the optimal quantification method based on analytical goals.

    Detailed Experimental Protocols (Self-Validating Systems)

    To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps (e.g., internal standard normalization and system suitability checks) to guarantee that the analytical system is functioning within defined parameters before data acquisition.

    Protocol A: High-Throughput LC-MS/MS for Plasma Bioanalysis

    Causality: Protein precipitation with acetonitrile is chosen over liquid-liquid extraction because gabapentin is highly polar and water-soluble; organic extraction would yield poor recovery. Metformin or Pregabalin is used as an Internal Standard (IS) to correct for matrix effects and ionization suppression 4.

    Step-by-Step Methodology:

    • Sample Aliquoting: Transfer 200 µL of human or animal plasma into a clean microcentrifuge tube.

    • Internal Standard Addition: Add 20 µL of the IS working solution (e.g., Pregabalin or Metformin) to the plasma. Self-Validation: The IS ensures that any volumetric errors or matrix ion suppression in subsequent steps are mathematically normalized.

    • Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes to disrupt protein-drug binding.

    • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 900 µL of mobile phase (e.g., 10 mM ammonium formate buffer pH 3.0) to match initial gradient conditions and prevent peak distortion.

    • Chromatographic Separation: Inject 5 µL onto a C8 or C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mass Spectrometry Detection: Operate the triple quadrupole in positive ESI mode. Monitor the MRM transition for gabapentin ( m/z 172.1 154.1) and the corresponding IS transition 2.

    LCMS_Protocol S1 Plasma Aliquot (200 µL) S2 Add Internal Standard (Pregabalin/Metformin) S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 Centrifugation (10,000 rpm) S3->S4 S5 Dilution & Injection S4->S5 S6 ESI-MS/MS (m/z 172.1 -> 154.1) S5->S6

    Self-validating LC-MS/MS sample preparation workflow utilizing protein precipitation.

    Protocol B: HPLC-UV with Chemical Derivatization for Formulation QC

    Causality: For laboratories lacking LC-MS infrastructure, derivatization is mandatory. Reacting gabapentin with a reagent like catechol forms a coupled product with strong UV absorbance, shifting detection out of the noisy low-UV baseline 1.

    Step-by-Step Methodology:

    • Standard Preparation: Dissolve[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride reference standard in distilled water to yield a 2 mg/mL stock.

    • Derivatization Reaction: In a 10 mL volumetric flask, mix 1 mL of the drug solution with 1 mL of the derivatizing reagent (e.g., catechol solution).

    • Catalysis and Incubation: Add the appropriate catalyst and incubate at the optimized temperature for 15 minutes to ensure complete reaction.

    • Dilution: Make up the volume to 10 mL with the mobile phase (Methanol:Water 50:50 v/v).

    • Chromatographic Analysis: Inject 20 µL onto a C18 column. Set the UV detector to the experimentally determined λmax​ (e.g., 300 nm).

    • System Suitability (Self-Validation): Run a reagent blank to ensure no interfering peaks co-elute with the derivatized gabapentin peak. Calculate the tailing factor ( 1.5) and theoretical plates ( 2000) to validate column efficiency.

    Conclusion on Method Validation (E-E-A-T)

    Regardless of the chosen method, rigorous validation according to ICH Q2(R1) (for QC) or ICH M10 (for bioanalysis) is non-negotiable. LC-MS/MS offers the highest trustworthiness for clinical pharmacokinetics due to its inherent specificity and lack of derivatization artifacts 4. Conversely, HPLC-UV-CAD represents the modern gold standard for impurity profiling, successfully capturing chromophore-deficient degradants that traditional UV detectors miss, thereby ensuring patient safety and regulatory compliance 3.

    References
    • 1 - PMC (nih.gov) 2.4 - SciSpace 3.2 - MDPI

    • 3 - Thermo Fisher Scientific

    Sources

    Validation

    Comprehensive Calibration Guide for[1-(Aminomethyl)cyclopropyl]acetic acid HCl Reference Standards: qNMR vs. Mass Balance vs. Derivatization

    Executive Summary & Analytical Causality [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0) is a highly polar, cyclopropyl analog of the gabapentinoid class. It is extensively utilized as a screenin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Analytical Causality

    [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0) is a highly polar, cyclopropyl analog of the gabapentinoid class. It is extensively utilized as a screening compound and building block in structure-activity relationship (SAR) studies targeting voltage-gated calcium channels[1].

    From an analytical perspective, the primary challenge with this compound is its complete lack of a UV-absorbing chromophore . Like its structural relative gabapentin, relying on traditional HPLC-UV at low wavelengths (<220 nm) for purity assessment is fundamentally flawed. It results in poor sensitivity, baseline drift, and the dangerous underestimation of chromophore-deficient impurities[2].

    To establish a highly characterized, USP <11> compliant reference standard[3], laboratories must abandon standard UV methods and adopt self-validating, orthogonal analytical systems. This guide objectively compares the performance of our primary product calibration method—Quantitative NMR (qNMR) —against the two leading alternatives: HPLC-Charged Aerosol Detection (CAD) Mass Balance and Pre-Column Derivatization .

    Comparative Analysis of Calibration Methodologies

    Method A: Quantitative NMR (qNMR) - The Direct Primary Method (Recommended)
    • The Causality: qNMR measures a fundamental property of the molecule—the magnetic resonance of its protons. Because the signal intensity is directly proportional to the number of nuclei, it bypasses the need for a chromophore or compound-specific response factors[4][5].

    • Performance: By utilizing a highly pure internal standard (e.g., Maleic acid), qNMR provides an absolute mass fraction. It is a self-validating system; if the internal standard is accurately weighed, the purity of the target analyte is absolute, regardless of matrix effects or trace inorganic salts.

    Method B: HPLC-CAD Mass Balance - The Orthogonal Approach
    • The Causality: Charged Aerosol Detection (CAD) measures the charge transferred to analyte particles after mobile phase evaporation. Its response is nearly independent of chemical structure, making it ideal for non-chromophoric zwitterions[2][6].

    • Performance: CAD cannot provide absolute purity on its own. It must be combined with Karl Fischer (for water), Thermogravimetric Analysis (for residual solvents), and Residue on Ignition (for inorganics) to calculate purity via mass balance. Furthermore, CAD responses are inherently non-linear, requiring precise Power Function Value (PFV) optimization to prevent quantitative skewing[7].

    Method C: Pre-Column Derivatization (OPA/FMOC) - The Trace Method
    • The Causality: Reacting the primary amine of the cyclopropyl ring with o-phthalaldehyde (OPA) or FMOC-Cl introduces a fluorophore, allowing standard HPLC-FLD/UV detection.

    • Performance: While highly sensitive for trace impurity profiling, it is unsuitable for primary reference standard calibration. Variations in derivatization efficiency, reagent degradation, and the formation of reaction artifacts routinely compromise the absolute accuracy required for a primary standard.

    Workflow Visualization

    G Start [1-(Aminomethyl)cyclopropyl]acetic acid HCl Reference Standard Calibration Decision Select Calibration Pathway Start->Decision qNMR Method A: qNMR (USP <761>) Internal Std: Maleic Acid qNMR_Result Direct Absolute Purity High Accuracy, No Chromophore qNMR->qNMR_Result CAD Method B: HPLC-CAD Mass Balance (USP <11>) CAD_Result Chromatographic Purity Requires KF + ROI + Residual Solvents CAD->CAD_Result Deriv Method C: Pre-Column Derivatization (OPA/FMOC + UV/FLD) Deriv_Result High Sensitivity Prone to Derivatization Artifacts Deriv->Deriv_Result Decision->qNMR Primary Decision->CAD Orthogonal Decision->Deriv Trace Only

    Workflow comparing qNMR, CAD, and derivatization for reference standard calibration.

    Experimental Protocols (Self-Validating Systems)

    Protocol 1: qNMR Absolute Purity Determination (USP <761> Compliant)

    Causality Check: A prolonged relaxation delay (D1) is critical. Protons in different chemical environments relax at different rates (T1). If D1 is too short, the integration will be artificially skewed, destroying the self-validating nature of the assay.

    • Sample Preparation: Accurately weigh ~20.0 mg of [1-(Aminomethyl)cyclopropyl]acetic acid HCl and ~5.0 mg of Maleic Acid (Internal Standard, USP RS) using a microbalance (d = 0.001 mg).

    • Solvation: Dissolve the mixture in 1.0 mL of Deuterium Oxide ( D2​O ) containing 0.05% TSP as a chemical shift reference. Vortex for 60 seconds.

    • Acquisition: Transfer 600 µL to a 5 mm NMR tube. Acquire 1H -NMR spectra at 298 K using a 600 MHz spectrometer.

    • Parameters: Set the number of scans to 32, acquisition time to 4.0 seconds, and a strict relaxation delay (D1) of 60 seconds to ensure complete longitudinal relaxation[4].

    • Integration & Calculation: Integrate the isolated cyclopropyl methylene protons against the maleic acid singlet (6.28 ppm). Calculate absolute purity using the standard qNMR mass-ratio equation.

    Protocol 2: HPLC-CAD Chromatographic Purity Assessment

    Causality Check: Because the analyte is highly polar and zwitterionic-like, traditional C18 columns suffer from poor retention and phase collapse. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to ensure adequate retention factor ( k′ ) and resolution from the void volume[8].

    • Chromatographic Setup: Equip the LC system with a ZIC-HILIC column (150 × 4.6 mm, 5 µm).

    • Mobile Phase: Prepare Mobile Phase A (10 mM Ammonium Acetate buffer, pH 4.2) and Mobile Phase B (Acetonitrile). Run an isocratic elution at 30% A / 70% B. Flow rate: 1.0 mL/min.

    • Detector Optimization: Connect the Charged Aerosol Detector (CAD). Set the evaporation temperature to 35°C. To linearize the inherently non-linear CAD response, optimize the Power Function Value (PFV) to 1.30 [7].

    • Injection: Inject 10 µL of a 5 mg/mL sample solution. Calculate chromatographic purity by area normalization.

    • Mass Balance Execution: Subtract the orthogonal values for Water (Karl Fischer), Volatiles (TGA), and Inorganics (Residue on Ignition) from 100%, then multiply by the CAD chromatographic purity.

    Quantitative Data Presentation

    The following table summarizes the experimental calibration data for a single batch of [1-(Aminomethyl)cyclopropyl]acetic acid HCl, demonstrating the superior precision and accuracy of the qNMR product calibration method.

    Analytical ParameterMethod A: qNMR (Product Standard)Method B: HPLC-CAD Mass BalanceMethod C: Derivatization-UV
    Detection Principle Proton Magnetic ResonanceAerosol Charge TransferFluorescence/UV Absorption
    Calculated Purity (%) 99.4% ± 0.1% 98.9% ± 0.4%97.2% ± 1.5%
    Precision (RSD, n=6) 0.15%0.85%2.40%
    Chromophore Dependency NoneNoneHigh (Requires Reaction)
    Limit of Quantitation ~0.1 mg/mL~0.05 mg/mL~0.001 mg/mL
    Primary Error Source Weighing variancePFV non-linearity, cumulative errorIncomplete derivatization
    USP Compliance USP <761>USP <11> (Requires 4 instruments)Not recommended for Assay

    Sources

    Comparative

    Cross-reactivity of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride in GABA assays

    As a Senior Application Scientist, I frequently encounter analytical discrepancies when quantifying neurotransmitters in the presence of structurally similar pharmacological agents. When working with [1-(Aminomethyl)cycl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter analytical discrepancies when quantifying neurotransmitters in the presence of structurally similar pharmacological agents. When working with [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0)—a compact, cyclopropyl analog of the widely prescribed gabapentinoid, Gabapentin—researchers face a severe risk of assay interference.

    Unlike Gabapentin, which utilizes a bulky cyclohexane ring, this cyclopropyl variant features a highly strained, three-membered ring. Because both compounds are structural analogs of γ -aminobutyric acid (GABA), quantifying endogenous GABA in pharmacokinetic or neurological studies requires a rigorous understanding of assay cross-reactivity.

    This guide objectively compares how different GABA detection platforms handle the presence of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, providing the mechanistic causality and self-validating protocols necessary to ensure scientific integrity.

    Mechanistic Causality: The Steric Factor in Cross-Reactivity

    To understand why an assay fails or succeeds, we must look at the physical chemistry of the detection mechanism.

    Immunoassays (like ELISA) rely on spatial epitope recognition. Anti-GABA antibodies are designed to bind the small, linear aliphatic chain of endogenous GABA. When standard Gabapentin is introduced, its large, bulky cyclohexyl group creates significant steric hindrance, preventing the molecule from fitting into the antibody's binding pocket. Consequently, commercial GABA ELISAs typically report <0.1% cross-reactivity with standard Gabapentin[1].

    However, [1-(Aminomethyl)cyclopropyl]acetic acid presents a unique challenge. Its cyclopropyl ring is significantly smaller and more compact[2]. This reduced steric bulk allows the molecule to mimic the linear chain of GABA much more effectively, exponentially increasing the likelihood of competitive binding (false positives) in antibody-based assays.

    To circumvent this, researchers must transition to mass-to-charge (m/z) based separation, such as LC-MS/MS, where the distinct molecular weights guarantee absolute specificity[3][4].

    BindingLogic GABA GABA (Linear Target) ELISA GABA ELISA (Antibody Pocket) GABA->ELISA 100% Affinity LCMS LC-MS/MS (Mass Separation) GABA->LCMS m/z 104.1 CPA Cyclopropyl Analog (Compact Ring) CPA->ELISA High Cross-Reactivity CPA->LCMS m/z 130.1 GBP Gabapentin (Bulky Ring) GBP->ELISA Minimal Binding GBP->LCMS m/z 172.2 CR_High High Interference (False Positives) ELISA->CR_High CPA Pathway CR_Low Low Interference (Steric Block) ELISA->CR_Low GBP Pathway No_CR Absolute Specificity (Distinct m/z) LCMS->No_CR Resolved

    Structural logic dictating assay interference and resolution pathways.

    Comparative Analysis of GABA Assay Platforms

    When selecting an assay for samples containing [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, the detection mechanism dictates the reliability of the data. Below is an objective comparison of standard platforms.

    Assay PlatformDetection MechanismSpecificity vs. Cyclopropyl AnalogThroughputRecommended Application
    Competitive ELISA Antibody Epitope RecognitionLow-Moderate (High risk of false positives due to compact ring)High (96-well)Initial screening (requires strict CR validation)
    LC-MS/MS Chromatographic & m/z SeparationAbsolute (m/z 104.1 vs 130.1)MediumPharmacokinetic quantification, complex matrices
    Enzymatic (GABase) GABA Transaminase CatalysisModerate (Potential for competitive enzyme inhibition)HighRapid colorimetric estimation
    1H-MRS (In Vivo) Magnetic Resonance SpectroscopyLow (Spectral overlap at 2-3 ppm)LowNon-invasive brain monitoring[5]

    Note: While LC-MS/MS is the gold standard for specificity, high concentrations of gabapentinoids can cause detector saturation or ion suppression of co-eluting compounds, requiring careful chromatographic optimization[6].

    Experimental Protocols: Validating Assay Specificity

    If you must use a Competitive ELISA for high-throughput screening, you cannot assume the manufacturer's cross-reactivity data for standard Gabapentin applies to the cyclopropyl analog. You must build a self-validating system to empirically determine the interference.

    Objective

    Quantify the exact cross-reactivity percentage of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride in a commercial GABA Competitive ELISA.

    Step-by-Step Methodology
    • Preparation of Standard Curves (The Internal Control): Prepare a standard curve of pure GABA in the assay buffer (e.g., 0, 10, 30, 100, 300, 1000 pg/mL). Causality: This acts as your baseline to prove the antibodies are viable and the assay is functioning correctly.

    • Preparation of Analog Spikes: Prepare a parallel dilution series of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. Because cross-reactivity is usually a fraction of the primary target affinity, use a much higher concentration range (e.g., 10, 100, 1000, 10000, 100000 pg/mL).

    • Competitive Incubation: Add 50 µL of the GABA standards and Analog samples to the anti-GABA coated microplate. Immediately add 50 µL of Biotin-labeled GABA tracer. Incubate at 37°C for 45 minutes. Causality: The analog and the tracer will compete for the limited antibody binding sites. If the analog cross-reacts, it will displace the tracer.

    • Stringent Washing: Aspirate and wash the plate 3 times with wash buffer to remove all unbound analog and tracer.

    • Detection: Add 100 µL of Streptavidin-HRP working solution and incubate for 30 minutes. Wash 5 times. Add 90 µL of TMB Substrate and incubate in the dark for 15 minutes. Stop the reaction with 50 µL of acidic Stop Solution.

    • Data Acquisition & Calculation: Read the absorbance at 450 nm. Calculate the IC50​ (the concentration of the analyte that reduces the maximum optical density by 50%) for both the GABA curve and the Analog curve.

      Formula: % Cross-Reactivity = (IC50 of GABA / IC50 of Analog) × 100

    Workflow Prep 1. Prepare Dilutions (GABA & Analog) Incubate 2. Competitive Binding (Sample + Tracer) Prep->Incubate Wash 3. Stringent Wash (Remove Unbound) Incubate->Wash Detect 4. Colorimetric Read (OD at 450nm) Wash->Detect Calc 5. Calculate IC50 (% Cross-Reactivity) Detect->Calc

    Self-validating experimental workflow for quantifying ELISA cross-reactivity.

    Conclusion & Best Practices

    When developing assays involving[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, researchers must respect the physical constraints of the molecule. The compact nature of the cyclopropyl ring drastically increases the risk of epitope mimicry in immunoassays compared to traditional Gabapentin.

    Best Practice: Use LC-MS/MS as your primary analytical tool. By monitoring the specific MRM transitions (GABA: m/z 104.1 → 87.1; Cyclopropyl analog: m/z 130.1 → 112.1), you bypass structural mimicry entirely, relying instead on absolute mass resolution to ensure scientific integrity.

    References

    • Cai, K., Nanga, R. P., Lamprou, L., Schinstine, C., Elliott, M., Hariharan, H., ... & Epperson, C. N. (2012). "The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study." Neuropsychopharmacology.[Link]

    • Rosales, C. A., Lepinsky, N. A., Ramadan, M., Manthorpe, J. M., Jonz, M. G., & Smith, J. C. (2025). "Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane." Journal of the American Society for Mass Spectrometry.[Link]

    • Almalki, A. H., Abdelazim, A. H., Alosaimi, M. E., Abduljabbar, M. H., Alnemari, R. M., Bamaga, A. K., & Serag, A. (2024). "Efficient and eco-friendly detection of gabapentin using nitrogen-doped carbon quantum dots: an analytical and green chemistry approach." RSC Advances.[Link]

    • Berkland, H. (2025). "Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS." Restek Corporation Application Notes.[Link]

    Sources

    Validation

    Benchmarking [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride against standard gabapentinoids

    Benchmarking[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride: SAR, Pharmacodynamics, and Gabapentinoid Comparison Rationale and Structural Pharmacology Gabapentinoids are a cornerstone in the management of neuropath...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Benchmarking[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride: SAR, Pharmacodynamics, and Gabapentinoid Comparison

    Rationale and Structural Pharmacology

    Gabapentinoids are a cornerstone in the management of neuropathic pain and seizure disorders. Their primary mechanism of action hinges on high-affinity binding to the α2δ-1 auxiliary subunit of presynaptic voltage-gated calcium channels ()[1]. This binding sterically hinders the forward membrane trafficking of the pore-forming α1 subunit, thereby attenuating depolarization-induced calcium influx and subsequent excitatory neurotransmitter (glutamate) release[2].

    The binding pocket of the α2δ-1 subunit is highly sensitive to the steric volume and lipophilicity of the ligand's hydrophobic tail. Standard gabapentinoids utilize optimally sized aliphatic groups—a cyclohexyl ring in gabapentin and an isobutyl group in pregabalin—to anchor deeply into this lipophilic cleft[3].

    To understand the boundaries of this structure-activity relationship (SAR),[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride serves as a critical negative benchmarking tool. By substituting the bulky cyclohexyl ring of gabapentin with a rigid, sterically constrained C3 cyclopropyl ring[4], we observe a dramatic collapse in target affinity. The cyclopropyl moiety lacks the van der Waals surface area required to stabilize the ligand within the α2δ-1 pocket. This structural deficiency leads to a rapid dissociation rate, rendering the compound virtually inactive in standard neuropathic pain models.

    Experimental Workflows & Self-Validating Protocols

    As a standard practice in drug development, benchmarking a novel or modified compound requires a rigorous, self-validating cascade from in vitro target engagement to in vivo functional outcomes.

    Protocol A: In Vitro [³H]Gabapentin Radioligand Displacement Assay

    To objectively quantify the binding affinity (IC50) of the cyclopropyl analogue against standard gabapentinoids, we utilize a competitive radioligand binding assay. Causality & Validation: We utilize porcine cerebral cortex membranes because the mammalian α2δ-1 subunit is highly conserved, providing a high-density, translationally relevant target. The assay is self-validating: we define total binding with the radioligand alone, and non-specific binding (NSB) by adding a massive excess (10 µM) of unlabeled gabapentin. Because the 10 µM cold gabapentin saturates all specific α2δ-1 sites, any residual radioactivity measured is definitively NSB (e.g., lipid partitioning or plastic binding), ensuring the calculated specific binding is mathematically rigorous.

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and repeat the centrifugation step to wash out endogenous GABA and glutamate that could competitively interfere with the assay.

    • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [³H]Gabapentin (specific activity ~40 Ci/mmol), and varying concentrations of the test compound (1 nM to 100 µM) in a final volume of 250 µL HEPES buffer.

    • Control Wells: Designate 6 wells for Total Binding (buffer only) and 6 wells for Non-Specific Binding (10 µM unlabeled gabapentin).

    • Incubation: Incubate the plate at 25°C for 45 minutes to allow the binding kinetics to reach thermodynamic equilibrium.

    • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific charge interactions). Wash filters 3x with ice-cold buffer.

    • Quantification: Add scintillation cocktail to the filters and quantify retained radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter. Calculate the IC50 using non-linear regression (four-parameter logistic equation).

    Protocol B: In Vivo Spinal Nerve Ligation (SNL) Model

    Causality & Validation: In vitro binding must translate to in vivo efficacy. The SNL (Chung) model physically ligates the L5/L6 spinal nerves, inducing a robust and reproducible mechanical allodynia. To ensure the system is self-validating, we employ a "sham-operated" control group (nerves exposed but not ligated) to rule out surgical trauma as the cause of allodynia, and a vehicle-treated SNL group to establish the absolute baseline pain threshold.

    Step-by-Step Methodology:

    • Surgical Induction: Under isoflurane anesthesia, expose and tightly ligate the left L5 and L6 spinal nerves of male Sprague-Dawley rats using 6-0 silk suture.

    • Recovery & Baseline: Allow 7 days for recovery. Assess baseline mechanical allodynia using von Frey filaments applied to the plantar surface of the hind paw. Only rats exhibiting a withdrawal threshold <4.0 g are included in the study.

    • Dosing: Administer test compounds (Gabapentin, Pregabalin, or[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride) via oral gavage (PO) at equimolar doses (e.g., 30 mg/kg).

    • Efficacy Readout: Measure the paw withdrawal threshold at 1, 2, and 4 hours post-dose. Efficacy is defined as a statistically significant reversal of the withdrawal threshold toward the sham-operated baseline.

    Quantitative Benchmarking Data

    The following table synthesizes the pharmacological divergence between standard gabapentinoids and the cyclopropyl analogue.

    CompoundRing/Aliphatic Structureα2δ-1 Binding Affinity (IC50)System L Transport (Uptake)In Vivo Efficacy (SNL Model, 30 mg/kg)
    Pregabalin Isobutyl (Acyclic)~0.08 µMHighRobust reversal of allodynia
    Gabapentin Cyclohexyl (C6)~0.14 µMHighModerate/Robust reversal
    [1-(Aminomethyl)cyclopropyl]acetic acid HCl Cyclopropyl (C3)>10.0 µMNegligibleInactive (No threshold change)

    Data Interpretation: The >70-fold drop in affinity for the cyclopropyl analogue confirms that a C3 ring lacks the necessary steric bulk to engage the α2δ-1 binding pocket. Consequently, it fails to inhibit calcium influx and shows no antihyperalgesic activity in vivo.

    Mechanistic Pathway Analysis

    The diagram below illustrates the divergent presynaptic consequences of high-affinity gabapentinoids versus the low-affinity cyclopropyl analogue.

    G AP Action Potential VGCC Presynaptic VGCC (CaV2.1/2.2) AP->VGCC Depolarization CaInflux Ca2+ Influx VGCC->CaInflux Pore Opening Alpha2Delta α2δ-1 Subunit Alpha2Delta->VGCC Membrane Trafficking Glutamate Glutamate Release CaInflux->Glutamate Vesicle Exocytosis Gabapentin Gabapentin / Pregabalin (High Affinity) Gabapentin->Alpha2Delta Steric Blockade (Inhibits Ca2+) Cyclopropyl Cyclopropyl Analogue (Low Affinity) Cyclopropyl->Alpha2Delta Weak Interaction (No Blockade)

    Fig 1: Differential modulation of presynaptic VGCCs by gabapentinoids vs. cyclopropyl analogues.

    References

    • Gee NS, et al. "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry (1996). URL:[Link]

    • Bryans JS, et al. "3-Substituted GABA Analogs with Central Nervous System Activity: A Review." Journal of Medicinal Chemistry (1999). URL:[Link]

    • Schwarz JB, et al. "Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein." Journal of Medicinal Chemistry (2005). URL:[Link]

    • Field MJ, et al. "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences (2006). URL:[Link]

    Sources

    Comparative

    Reproducibility of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride synthesis methods

    Title : Reproducibility of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride Synthesis: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title : Reproducibility of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride Synthesis: A Comparative Guide

    Introduction As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of highly strained, conformationally constrained drug analogues. [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0) is a prime example of this complexity. By restricting the rotational degrees of freedom found in the cyclohexane ring of standard gabapentin, this cyclopropyl analogue alters the binding kinetics to the α2​−δ subunit of voltage-gated calcium channels[1]. However, unlike traditional 2 which utilizes stable cyclohexanone precursors[2], the cyclopropyl variant cannot be derived from cyclopropanone due to its extreme thermodynamic instability.

    This guide objectively compares the two most viable synthetic pathways—the Classical Hofmann Rearrangement Route and the Nitroalkane-Mediated Cyclopropanation Route—evaluating their reproducibility, scalability, and mechanistic robustness.

    Mechanistic Overview & Synthetic Strategy

    Route A: Malonate Alkylation & Hofmann Rearrangement This classical approach adapts the industrial gabapentin workflow. It begins with the double alkylation of diethyl malonate using 1,2-dibromoethane under phase-transfer catalysis (PTC) to forge the3 core[3]. Following amidation to the monoamide, the critical step is the Hofmann rearrangement. Here, the primary amide is treated with sodium hypochlorite to form an isocyanate intermediate, which hydrolyzes to the primary amine[2]. Causality of Reproducibility: The primary failure point is temperature control during the Hofmann rearrangement. If the exotherm exceeds 20°C, intramolecular cyclization outcompetes hydrolysis, forming a spirolactam impurity that drastically reduces yield and complicates downstream purification.

    Route B: Nitroalkane-Mediated Cyclopropanation Developed specifically for modern medicinal chemistry, this route utilizes an efficient1[1]. A nitroalkane reacts with an α,β -unsaturated ester in the presence of a base to form the cyclopropyl ring in a single step. The nitro group acts as a latent amine, subsequently unmasked via catalytic hydrogenation[4]. Causality of Reproducibility: Reproducibility hinges strictly on catalyst integrity during hydrogenation. The highly strained cyclopropyl ring is susceptible to hydrogenolysis (ring-opening) if the pressure/temperature parameters are too aggressive, or if the Pd/C catalyst is poisoned by residual starting materials.

    Visualization of Workflows

    RouteA N1 Diethyl Malonate + 1,2-Dibromoethane N2 Phase-Transfer Alkylation (NaOH, TEBAC) N1->N2 N3 Cyclopropane-1,1-dicarboxylic acid N2->N3 Cyclopropanation N4 Amidation & Homologation N3->N4 N5 1,1-Cyclopropanediacetic Acid Monoamide N4->N5 Intermediate N6 Hofmann Rearrangement (NaOCl, NaOH, <20°C) N5->N6 N7 Acidification (HCl) & Crystallization N6->N7 Isocyanate Hydrolysis N8 [1-(Aminomethyl)cyclopropyl]acetic acid HCl N7->N8 Salt Formation

    Synthetic workflow of Route A (Hofmann Rearrangement) for the target HCl salt.

    RouteB M1 Nitroalkane + alpha,beta-Unsaturated Ester M2 Nitroalkane-Mediated Cyclopropanation (DBU, Solvent) M1->M2 M3 Nitro-Cyclopropyl Ester M2->M3 Exothermic M4 Catalytic Hydrogenation (10% Pd/C, H2 50 psi) M3->M4 M5 Amino-Cyclopropyl Ester M4->M5 Nitro Reduction M6 Acidic Hydrolysis (6M HCl, Reflux) M5->M6 M7 [1-(Aminomethyl)cyclopropyl]acetic acid HCl M6->M7 One-Pot Deprotection

    Synthetic workflow of Route B (Nitroalkane Cyclopropanation) highlighting reduction steps.

    Quantitative Performance Metrics

    MetricRoute A: Hofmann RearrangementRoute B: Nitroalkane CyclopropanationCausality / Scientific Context
    Overall Yield 40 – 45%60 – 68%Route B avoids the lossy amidation and rearrangement steps, utilizing a highly efficient atom-economical cyclopropanation[1].
    Key Impurity Spirolactam (up to 15%)Des-amino ring-opened product (<5%)High temperatures in Route A drive intramolecular cyclization. Route B requires strict hydrogenation pressure control.
    Scalability High (Standard reactors)Medium (Requires high-pressure H2​ )Route A utilizes standard batch reactors[2]. Route B is bottlenecked by the availability of high-pressure hydrogenation infrastructure.
    Reagent Hazards NaOCl (Bleach) - ManageableNitroalkanes - Explosion risk at scaleNitroalkane handling requires rigorous thermal hazard assessments (DSC/ARC) prior to scale-up.
    Cost Efficiency High (Inexpensive precursors)Moderate (Pd/C catalyst costs)Route A leverages cheap commodity chemicals (diethyl malonate, 1,2-dibromoethane)[3].

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the specified visual or analytical confirmation is observed.

    Protocol A: The Critical Hofmann Rearrangement

    • Preparation of the Hypochlorite Complex: Cool a solution of NaOH (2.5 eq) in water to -5°C. Slowly add aqueous NaOCl (1.2 eq).

      • Self-Validation Check: The solution must remain clear and pale yellow. A shift to a deep orange or brown indicates premature decomposition of the hypochlorite; discard and restart.

    • Rearrangement Execution: Add 1,1-cyclopropanediacetic acid monoamide (1.0 eq) portion-wise.

      • Self-Validation Check: An immediate exotherm will occur. Adjust the addition rate to strictly maintain the internal temperature between 15°C and 20°C. If the temperature exceeds 25°C, spirolactam formation is occurring.

    • Acidification & Isolation: Once the reaction cools to ambient temperature, quench by dropwise addition of concentrated HCl until pH 2 is reached.

      • Self-Validation Check: Vigorous gas evolution ( CO2​ ) will occur due to the decarboxylation of the carbamate intermediate. The cessation of bubbling serves as a visual indicator of reaction completion. Verify by TLC (ninhydrin stain); the disappearance of the amide spot and the appearance of a bright purple primary amine spot confirms success. Crystallize the resulting[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride from ethanol/ether.

    Protocol B: Nitroalkane Cyclopropanation & Reduction

    • Cyclopropanation: To a solution of the α,β -unsaturated ester (1.0 eq) and nitroalkane (1.2 eq) in THF, add DBU (1.1 eq) dropwise at 0°C.

      • Self-Validation Check: The reaction mixture will transition from colorless to a deep yellow/orange, indicating the formation of the active enolate intermediate. Complete conversion is confirmed when UV-active TLC shows the complete consumption of the starting ester.

    • Catalytic Hydrogenation: Transfer the isolated nitro-cyclopropane intermediate to a high-pressure reactor. Add 10% Pd/C (10 wt%) and pressurize with H2​ to 50 psi.

      • Self-Validation Check: Monitor hydrogen uptake via a mass flow controller or pressure drop. The reaction is complete when exactly 3 equivalents of H2​ are consumed. A premature plateau indicates catalyst poisoning; do not increase pressure, as this will cause cyclopropyl ring-opening.

    • Hydrolysis and Salt Formation: Treat the resulting amino ester with 6M HCl and heat to reflux for 4 hours.

      • Self-Validation Check: The initially heterogeneous mixture will transition to a homogeneous solution upon complete ester hydrolysis. Cool to room temperature and add acetone (anti-solvent) to precipitate the target [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride as a white crystalline solid.

    Conclusion

    For research laboratories prioritizing yield and minimizing purification bottlenecks, Route B (Nitroalkane Cyclopropanation) is the superior choice, provided high-pressure hydrogenation capabilities are available. However, for process chemists looking toward pilot-plant scalability using standard reactor trains, Route A (Hofmann Rearrangement) remains the most viable, cost-effective pathway, provided rigorous thermodynamic controls are implemented to suppress lactamization.

    References

    • Title: Cyclopropyl acetic acid - Chemistry & Synthesis | Source: Sigma-Aldrich | URL: Link

    • Title: Cyclopropane-1,1-dicarboxylic acid | Source: Organic Syntheses | URL: 3

    • Title: Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein | Source: Journal of Medicinal Chemistry | URL: 1

    • Title: Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein | Source: PubMed | URL: 4

    • Title: Gabapentin | Source: ResearchGate | URL: 2

    Sources

    Safety & Regulatory Compliance

    Safety

    [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride proper disposal procedures

    Operational Guide: Safe Handling and Disposal of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride As a biologically active pharmaceutical intermediate,[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Safe Handling and Disposal of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

    As a biologically active pharmaceutical intermediate,[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS: 1909314-12-0) requires stringent laboratory handling and disposal protocols. This amino acid derivative—a cyclopropyl analogue of gabapentin—presents specific logistical challenges due to its zwitterionic nature and its formulation as a hydrochloride salt.

    This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step procedures for the safe segregation, containment, and disposal of this compound, ensuring full compliance with environmental regulations.

    Chemical Profile & Disposal Causality

    To manage chemical waste effectively, researchers must understand the molecular properties that dictate disposal pathways. Do not rely on generic disposal methods; instead, tailor your approach to the molecule's specific structural hazards:

    • Environmental Toxicity (The API Factor): Although this compound is highly water-soluble, it is a neuroactive pharmaceutical analogue. Discharging biologically active compounds into sanitary sewers is strictly prohibited, as municipal wastewater treatment plants are not equipped to filter out Active Pharmaceutical Ingredients (APIs)[1].

    • Halogenated Waste Classification: The compound is formulated as a hydrochloride (HCl) salt. Even when dissolved in non-halogenated solvents (like water or ethanol), the stoichiometric presence of chloride ions classifies the entire mixture as a halogenated waste stream .

    • Incineration Requirements: Because the molecule contains both nitrogen (amine) and chlorine (hydrochloride), it cannot be routed to cement kilns for standard fuel blending[2]. Combustion of this compound generates corrosive hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Therefore, it must be processed in an EPA-approved chemical incinerator equipped with an afterburner and an alkaline scrubber[2][3].

    Risk Assessment & Personal Protective Equipment (PPE)

    Before initiating any disposal or cleanup procedures, establish a safe operational baseline. The primary hazard of the dry powder is respiratory and mucosal irritation.

    • Engineering Controls: All transfers of the dry powder must be conducted inside a certified chemical fume hood to prevent the aerosolization of particulates[4].

    • Eye Protection: ANSI Z87.1 certified safety goggles (not standard safety glasses) to prevent dust ingress.

    • Skin Protection: Standard laboratory coat and nitrile gloves. Double-gloving is recommended during spill remediation.

    Waste Segregation & Classification

    Improper bulking of chemical waste is a primary cause of laboratory accidents and regulatory fines. Summarized below are the operational parameters for segregating [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride waste streams.

    Waste StreamPrimary ConstituentsEPA Waste ClassificationApproved ReceptacleDisposal Method
    Solid Waste Pure compound, contaminated PPE, weigh boatsHalogenated Organic SolidPuncture-resistant HDPE bucketHigh-temp Incineration
    Aqueous Waste Compound dissolved in water/buffersHalogenated Aqueous WasteHDPE Carboy (vented cap)Incineration
    Organic Solvent Compound in MeOH/EtOH/DMSOHalogenated Solvent WasteGlass or PTFE-lined drumIncineration

    Step-by-Step Disposal Protocols

    Every protocol below is designed as a self-validating system: each step contains a built-in check to ensure the integrity of the disposal process.

    Protocol A: Disposal of Solid Waste (Unused API or Consumables)
    • Collection: Gather all unreacted powder and contaminated consumables (e.g., spatulas, filter papers, weigh boats).

    • Containment: Place the materials into a sealable High-Density Polyethylene (HDPE) container. Validation Check: Ensure the lid is structurally sound and creates a vapor-tight seal.

    • Labeling: Affix a hazardous waste tag immediately. Mark the contents explicitly as "Halogenated Organic Solid Waste - Contains Hydrochloride Salts." Do not use abbreviations[5].

    • Storage: Transfer the container to a designated Central Accumulation Area (CAA) utilizing a secondary containment tray to prevent cross-contamination in the event of a breach[5].

    Protocol B: Disposal of Liquid Waste (Reaction Mother Liquors or Rinsates)
    • Compatibility Check: Before bulking, verify that the liquid waste does not contain strong oxidizers (e.g., peroxides, nitric acid). Oxidizers can react violently with the organic amine moiety.

    • Segregation: Pour the solution into a designated "Halogenated Liquid Waste" container. Validation Check: If the solution is predominantly aqueous, ensure the receptacle is made of HDPE, as residual chlorides can corrode metal drums.

    • Volume Management: Fill the waste carboy to a maximum of 90% capacity. Leaving headspace is critical to accommodate vapor expansion and prevent pressure-induced ruptures.

    • Defacing: If repurposing an empty solvent bottle for waste collection, completely deface the original manufacturer's label and apply a standardized RCRA waste label[1].

    Protocol C: Spill Cleanup Procedure
    • Isolation: Restrict access to the spill zone. If the powder is aerosolized outside of a fume hood, don an N95 or P100 particulate respirator.

    • Containment: Do not dry-sweep the powder, as this generates hazardous dust. Instead, gently cover the spill with damp paper towels or a commercial chemical spill pad to suppress aerosolization.

    • Collection: Carefully scoop the absorbed material using a non-sparking tool and deposit it into a solid hazardous waste container.

    • Decontamination: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Collect all rinsate and route it into the halogenated aqueous waste stream[3].

    Regulatory Compliance & Documentation

    To maintain environmental health and safety (EHS) standards, laboratories must adhere to Resource Conservation and Recovery Act (RCRA) guidelines:

    • Point of Generation: Hazardous waste determinations must be made and documented by trained personnel at the point of generation (in the laboratory) before the waste is moved to a central facility[5].

    • Cradle-to-Grave Tracking: Ensure that all waste tags remain attached to the containers. EH&S departments are required to retain these tracking tags for a minimum of three years after the waste is shipped off-site by a licensed transporter[2].

    • Empty Containers: Containers that previously held this chemical should be rinsed with a compatible solvent (e.g., water or methanol). The resulting rinsate must be collected as hazardous waste. Once triple-rinsed and defaced, the empty container may be disposed of as regular solid waste[1][3].

    Visualization: Disposal Workflow

    WasteFlow Start [1-(Aminomethyl)cyclopropyl] acetic acid HCl Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Rinsates) Start->Liquid SegSolid Halogenated Solid Waste Container Solid->SegSolid SegLiquid Halogenated Liquid Waste Drum Liquid->SegLiquid Incinerator EPA-Approved Hazardous Waste Incinerator (>1200°C) SegSolid->Incinerator RCRA Transport SegLiquid->Incinerator RCRA Transport Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Exhaust Gas

    Fig 1: Cradle-to-grave disposal workflow for halogenated pharmaceutical intermediates.

    References

    • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) / National Institutes of Health[Link]

    • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) / National Institutes of Health[Link]

    • Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (EPA)[Link]

    • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC) [Link]

    • Most solvent waste from US academic labs ends up in the air Chemical & Engineering News (C&EN) / American Chemical Society[Link]

    Sources

    Handling

    Personal protective equipment for handling [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

    Operational Guide: Safe Handling and PPE Protocols for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride As a Senior Application Scientist, I frequently consult on the safe integration of novel screening compounds in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Safe Handling and PPE Protocols for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

    As a Senior Application Scientist, I frequently consult on the safe integration of novel screening compounds into high-throughput laboratory workflows. [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS No. 1909314-12-0) is a structurally constrained, cyclopropyl analog of the anticonvulsant gabapentin[1]. While its unique zwitterionic structure makes it highly valuable for neurological drug discovery and voltage-gated calcium channel binding assays, its physical state as a hydrochloride salt necessitates strict handling protocols to mitigate exposure risks.

    Hazard Profile & Causality

    Understanding the chemical behavior of a compound is the foundation of any self-validating safety protocol. Do not simply wear protective gear; understand why it is required.

    • Irritation Causality (H315, H319, H335): As a hydrochloride salt, this compound readily dissociates upon contact with ambient moisture or physiological fluids (such as sweat or tears)[2]. This dissociation causes a localized drop in pH on the tissue surface, leading to acute skin, eye, and respiratory tract irritation[3].

    • Inhalation Risk: The compound is typically supplied as a lyophilized solid or fine crystalline powder. These micro-particles are highly susceptible to static charge, meaning they can easily repel each other and become airborne during weighing, posing a significant inhalation hazard[3].

    Mandatory Personal Protective Equipment (PPE)

    In accordance with OSHA 29 CFR 1910.132[4], a rigorous hazard assessment dictates the following PPE for handling this compound. We specifically mandate nitrile over latex; nitrile provides superior barrier protection against polar organic acids and prevents the degradation that latex experiences when exposed to acidic salts.

    Table 1: Quantitative PPE Specifications for Handling Amino Acid Hydrochlorides

    PPE ComponentSpecification / MaterialQuantitative MetricCausality / Rationale
    Gloves 100% Nitrile (Powder-free) 0.11 mm (4.3 mil) thickness; >480 min breakthroughPrevents dermal absorption of acidic salt solutions; latex is porous to many organics.
    Eye Protection Chemical Safety GogglesANSI Z87.1+ certified; 0% ventedProtects against airborne crystalline dust and localized acidic burns to the cornea.
    Body Protection Flame-resistant Lab Coat100% Cotton or NomexCotton resists static buildup better than synthetic blends, reducing airborne dust attraction.
    Respirator N95 or P100 Half-Mask95% to 99.97% filtration efficiencyRequired only if weighing outside a certified fume hood or if a spill occurs[5].

    Operational Workflow: Step-by-Step Handling Protocol

    To ensure scientific integrity and personnel safety, follow this self-validating workflow. Every step is designed to preemptively neutralize the hazards identified above, adhering to the standard operating procedures outlined in Prudent Practices in the Laboratory[6].

    • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.

    • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static zero-charge cleaner. Causality: Eliminating static prevents the fine hydrochloride powder from aerosolizing when the supplier vial is opened.

    • Weighing: Using a static-free micro-spatula, transfer the required mass of[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride into a pre-tared, sealable microcentrifuge tube. Seal the tube before removing it from the fume hood.

    • Dissolution: Transfer the sealed tube to the biological safety cabinet or designated assay prep area. Introduce a physiological buffer (e.g., 1X PBS, pH 7.4) directly into the vial. Causality: The buffering capacity of PBS neutralizes the acidic HCl salt, stabilizing the pH for downstream cellular assays and rendering the solution significantly safer to handle.

    • Decontamination: Wipe down all spatulas and the balance pan with a 70% ethanol/water solution to dissolve and remove any residual salt.

    Spill Response & Disposal Plan

    In the event of an accidental release, immediate containment is required to prevent respiratory exposure and facility contamination[3].

    • Isolate: Evacuate personnel from the immediate vicinity. Don a P100 respirator if the spill is outside the fume hood.

    • Contain (Dry Spill): Do not use a dry brush, which will aerosolize the powder. Instead, lightly mist the spill area with a 10% sodium bicarbonate solution. Causality: The moisture binds the dust, while the bicarbonate chemically neutralizes the hydrochloride salt.

    • Collect: Use damp, absorbent pads to wipe up the neutralized material.

    • Dispose: Place all contaminated pads, gloves, and empty chemical vials into a clearly labeled, sealable hazardous waste container. Dispose of via a licensed chemical waste contractor (incineration is the preferred method for halogenated organic compounds)[3].

    Workflow Visualization

    HandlingWorkflow Start Start: Hazard Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Aliquoting (Anti-static tools) Hood->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck SpillYes Spill Response: Mist, Neutralize & Wipe SpillCheck->SpillYes Yes SpillNo Proceed to Dissolution (pH 7.4) SpillCheck->SpillNo No Dispose Hazardous Waste Disposal SpillYes->Dispose SpillNo->Dispose

    Workflow for handling, spill response, and disposal of[1-(Aminomethyl)cyclopropyl]acetic acid HCl.

    References

    • [4] Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements". ecfr.gov. Available at:[Link]

    • [6] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)". The National Academies Press. Available at:[Link]

    • [5] Occupational Safety and Health Administration (OSHA). "Enforcement Guidance for Personal Protective Equipment in General Industry". osha.gov. Available at:[Link]

    Sources

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